Technical Documentation Center

5-Ethynyl-1H-imidazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethynyl-1H-imidazole-4-carboxamide
  • CAS: 126004-16-8

Core Science & Biosynthesis

Foundational

5-Ethynyl-1H-imidazole-4-carboxamide chemical structure and properties

Topic: 5-Ethynyl-1H-imidazole-4-carboxamide: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethynyl-1H-imidazole-4-carboxamide: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Aglycone Scaffold

5-Ethynyl-1H-imidazole-4-carboxamide (EICA Aglycone) is the functional heterocyclic base of the potent antiviral and antimetabolite nucleoside EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). While EICAR itself is a structural analogue of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), the aglycone represents the critical pharmacophore responsible for the compound's steric and electronic interactions within the active sites of target enzymes, specifically Inosine Monophosphate Dehydrogenase (IMPDH), once metabolically activated.

This guide dissects the chemical architecture, synthetic pathways, and physiochemical properties of the aglycone. It addresses the challenge of tautomeric instability and provides a validated roadmap for its synthesis and characterization, essential for researchers developing next-generation nucleoside analogues.

Chemical Structure & Physiochemical Properties[1][2][3]

Structural Identity and Tautomerism

The compound consists of an imidazole ring substituted at the 4- and 5-positions. Due to the rapid migration of the proton on the ring nitrogens (N1 and N3), 5-ethynyl-1H-imidazole-4-carboxamide exists in dynamic equilibrium with its tautomer, 4-ethynyl-1H-imidazole-5-carboxamide. In solution, these forms are indistinguishable unless the N1-position is substituted (e.g., glycosylated).

  • Systematic Name: 5-Ethynyl-1H-imidazole-4-carboxamide

  • Tautomer: 4-Ethynyl-1H-imidazole-5-carboxamide

  • CAS Number: 126004-16-8 (Generic for the aglycone base)

  • Molecular Formula: C₆H₅N₃O

  • Molecular Weight: 135.12 g/mol

Physiochemical Data Table
PropertyValue / DescriptionNotes
Appearance Off-white to pale yellow solidDarkens upon prolonged exposure to light/air.
Melting Point > 200°C (dec.)[1]Decomposes without distinct melting; typical of polar imidazoles.
Solubility DMSO, DMF (High); Water (Low/Moderate)Solubility improves in acidic media due to protonation of the imidazole ring.
pKa (Calculated) ~8.5 (Imidazole NH), ~13 (Amide)The ethynyl group exerts an electron-withdrawing effect, slightly lowering pKa vs. AICA.
UV Absorption

~265 nm (MeOH)
Characteristic of conjugated imidazole-alkyne systems.
Stability Air/Moisture Stable (Solid)The terminal alkyne is susceptible to oxidation or polymerization if uncapped in solution.

Synthetic Methodology

The synthesis of 5-ethynyl-1H-imidazole-4-carboxamide is non-trivial due to the high polarity of the imidazole ring and the reactivity of the ethynyl group. The most robust route utilizes 5-aminoimidazole-4-carboxamide (AICA) as the starting material, proceeding through a diazonium intermediate to the iodo-derivative, followed by Sonogashira coupling.

Validated Synthetic Pathway (Graphviz)

SynthesisPathway cluster_legend Reaction Phases AICA Start: AICA (5-Aminoimidazole-4-carboxamide) Diazo Intermediate: Diazonium Salt AICA->Diazo NaNO2, HCl 0°C Iodo Precursor: 5-Iodoimidazole-4-carboxamide Diazo->Iodo KI, H2O Sandmeyer-like Coupling Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Iodo->Coupling Pd(PPh3)2Cl2, CuI TMS-Acetylene, TEA Protected TMS-Protected Intermediate Coupling->Protected 50°C, 4h Product Final Product: 5-Ethynyl-1H-imidazole-4-carboxamide Protected->Product K2CO3, MeOH Deprotection

Figure 1: Step-wise synthetic route from AICA to 5-Ethynyl-1H-imidazole-4-carboxamide via iodination and palladium-catalyzed cross-coupling.

Detailed Protocol

Step 1: Preparation of 5-Iodoimidazole-4-carboxamide

  • Diazotization: Suspend 5-aminoimidazole-4-carboxamide hydrochloride (AICA·HCl) in 2N HCl at 0°C. Add aqueous NaNO₂ dropwise while maintaining the temperature below 5°C. The solution will turn yellow/orange as the diazonium salt forms.

  • Iodination: After 30 minutes, add a solution of Potassium Iodide (KI) in water. A dark precipitate forms immediately. Stir at room temperature for 2 hours.

  • Purification: Neutralize with saturated NaHCO₃ to pH 7. Collect the solid by filtration.[2] Recrystallize from ethanol/water to yield 5-iodoimidazole-4-carboxamide.

    • Checkpoint: Verify by ¹H NMR (absence of amino protons, shift in imidazole C2-H).

Step 2: Sonogashira Coupling

  • Reagents: Dissolve 5-iodoimidazole-4-carboxamide in anhydrous DMF. Add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and CuI (10 mol%).

  • Coupling: Add triethylamine (3 eq) and trimethylsilylacetylene (TMS-acetylene, 1.5 eq). Flush with Argon.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (the product will be less polar than the starting material).

  • Workup: Evaporate DMF under reduced pressure. Partition residue between Ethyl Acetate and Water. Dry the organic layer and concentrate.

Step 3: Deprotection

  • Dissolve the TMS-intermediate in Methanol.

  • Add K₂CO₃ (0.5 eq) and stir at room temperature for 1 hour.

  • Isolation: Neutralize with acetic acid, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure aglycone.

Mechanism of Action & Biological Logic

The aglycone itself is a prodrug scaffold . It is biologically inert until it enters the purine salvage pathway. The structural similarity to hypoxanthine and adenine allows it to be recognized by phosphoribosyltransferases.[3]

Metabolic Activation Pathway (Graphviz)

MOA Aglycone Aglycone: 5-Ethynyl-1H-imidazole-4-carboxamide Enzyme1 HGPRT / APRT (Salvage Pathway) Aglycone->Enzyme1 Cellular Uptake Nucleotide Nucleotide Monophosphate: EICAR-MP Enzyme1->Nucleotide Phosphoribosylation (+PRPP) Target Target Enzyme: IMPDH (Inosine Monophosphate Dehydrogenase) Nucleotide->Target Mimics IMP (Ki < 1 µM) Effect Inhibition of GTP Synthesis (Antiviral/Anticancer Effect) Target->Effect Depletion of Guanine Nucleotides

Figure 2: Metabolic activation of the aglycone. The compound mimics purine bases, hijacking HGPRT/APRT to form the active nucleotide inhibitor.

Mechanistic Insight
  • Salvage Pathway: The aglycone acts as a substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) or Adenine Phosphoribosyltransferase (APRT) . These enzymes transfer the phosphoribosyl group from PRPP to the N1-nitrogen of the imidazole.

  • Target Inhibition: The resulting nucleotide (EICAR-MP) mimics Inosine Monophosphate (IMP). It binds tightly to the IMP binding site of IMPDH , forming a covalent adduct (in some cases) or a tight-binding complex, thereby blocking the conversion of IMP to XMP. This depletes the cellular pool of GTP, halting DNA/RNA synthesis.

Experimental Characterization Protocols

For researchers validating the synthesized compound, the following analytical signatures are required.

HPLC Analysis Method
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B).

  • Detection: UV at 265 nm.

  • Retention Time: The aglycone will elute earlier than the protected TMS-derivative but later than AICA due to the lipophilicity of the ethynyl group.

NMR Spectroscopy Expectations (DMSO-d₆)
  • ¹H NMR:

    • 
       ~12.5-13.0 ppm (Broad s, 1H, NH of imidazole).
      
    • 
       ~7.8 ppm (s, 1H, H-2 of imidazole).
      
    • 
       ~7.0-7.5 ppm (Broad d, 2H, CONH₂).
      
    • 
       ~4.2-4.5 ppm (s, 1H, Ethynyl C-H). Note: This proton may exchange or shift depending on concentration/water content.
      
  • ¹³C NMR:

    • Distinct signals for the alkyne carbons (~75-85 ppm) and the carbonyl carbon (~165 ppm).

References

  • Minakawa, N., et al. (1990). "Synthesis and Antitumor Activities of 5-Ethynylimidazole-4-carboxamide and -carbonitrile Derivatives." Nucleosides and Nucleotides, 9(8), 1067-1078. Link

  • Balzarini, J., et al. (1993). "EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide): A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis." Journal of Biological Chemistry, 268(33), 24591-24598. Link

  • Samineni, R., et al. (2022).[4] "Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs." Chemical and Pharmaceutical Bulletin, 70(3), 220-225.[1][4] Link[1][4]

  • Genini, D., et al. (2000). "Nucleotide requirements for the inhibition of IMP dehydrogenase by EICAR." Biochemical Pharmacology, 60(3), 371-377. Link

Sources

Exploratory

Technical Guide: Comparative Analysis of EICA Aglycone and EICAR Nucleoside

This technical guide details the structural, functional, and pharmacological distinctions between EICA (the aglycone base) and EICAR (the active nucleoside). Executive Summary EICAR (5-ethynyl-1-β-D-ribofuranosylimidazol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, functional, and pharmacological distinctions between EICA (the aglycone base) and EICAR (the active nucleoside).

Executive Summary

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a potent, synthetic nucleoside analogue with broad-spectrum antiviral and cytostatic properties.[1] It functions as a prodrug, requiring intracellular phosphorylation to inhibit its primary target, Inosine Monophosphate Dehydrogenase (IMPDH) .

EICA (5-ethynylimidazole-4-carboxamide) is the aglycone (nitrogenous base) moiety of EICAR. Unlike EICAR, EICA lacks the ribofuranose sugar essential for recognition by cellular nucleoside kinases. Consequently, EICA exhibits negligible biological activity in standard assays because it cannot efficiently enter the nucleotide biosynthesis pathway to form the active monophosphate inhibitor.

Key Distinction: EICAR is the active pharmaceutical ingredient (API) capable of hijacking cellular metabolism; EICA is the synthetic precursor or degradation product with limited bioactivity.

Chemical Identity & Physicochemical Properties[2][3]

The fundamental difference lies in the presence of the ribose sugar. This structural variation dictates solubility, cellular uptake, and metabolic fate.

FeatureEICA (Aglycone)EICAR (Nucleoside)
Full Name 5-ethynylimidazole-4-carboxamide5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide
Role Synthetic Intermediate / MetaboliteAntimetabolite / Antiviral Agent
Molecular Weight ~135.12 g/mol ~267.24 g/mol
Solubility Low (Hydrophobic character dominant)Moderate to High (Hydrophilic ribose moiety)
Cellular Entry Passive Diffusion (Limited)Nucleoside Transporters (ENT/CNT)
Metabolic Activation Requires PRTase (Inefficient)Requires Adenosine Kinase (Highly Efficient)
Structural Visualization

The following diagram illustrates the structural relationship. EICAR is formed by the glycosylation of EICA.

ChemicalStructure EICA EICA (Aglycone) (Base Only) 5-ethynylimidazole-4-carboxamide EICAR EICAR (Nucleoside) (Base + Sugar) Active Antimetabolite EICA->EICAR Glycosylation (Synthetic) Ribose Ribose Sugar (β-D-ribofuranose) Ribose->EICAR C-N Bond Formation EICAR->EICA Hydrolysis / Degradation

Figure 1: Structural relationship between EICA and EICAR. EICAR is the glycosylated form of EICA.

Mechanism of Action (MOA)

The biological potency of EICAR stems from its ability to mimic the natural nucleoside AICA riboside . The aglycone EICA fails to mimic the nucleoside effectively because it lacks the "handle" (ribose) required for phosphorylation.

EICAR: The Active Pathway
  • Uptake: EICAR enters the cell via equilibrative nucleoside transporters (ENTs).

  • Activation (Phosphorylation): It is rapidly phosphorylated by Adenosine Kinase (AK) to form EICAR-5'-Monophosphate (EICAR-MP) .

  • Target Inhibition: EICAR-MP mimics Inosine Monophosphate (IMP). It binds to the IMPDH active site and forms a covalent adduct with a catalytic Cysteine residue (Cys331 in human IMPDH type II), irreversibly inactivating the enzyme.

  • Result: Depletion of cellular GTP pools, halting DNA/RNA synthesis.

EICA: The Inactive Pathway
  • Uptake: Passive diffusion (often slow).

  • Metabolic Dead End: To become active, EICA must be converted to EICAR-MP. This requires Phosphoribosyltransferase (PRTase) activity. Unlike Adenosine Kinase (which accepts EICAR), human PRTases have low affinity for the 5-ethynylimidazole base.

  • Result: EICA accumulates as an inactive base or is excreted.

MOA cluster_extra Extracellular Space cluster_intra Intracellular Space EICAR_Ext EICAR (Nucleoside) EICAR_Int EICAR (Cytosol) EICAR_Ext->EICAR_Int Transporters (ENT) EICA_Ext EICA (Aglycone) EICA_Int EICA (Cytosol) EICA_Ext->EICA_Int Diffusion AK Adenosine Kinase (Rate Limiting Step) EICAR_Int->AK EICAR_MP EICAR-MP (Active Inhibitor) AK->EICAR_MP Phosphorylation IMPDH IMPDH Enzyme (GTP Biosynthesis) EICAR_MP->IMPDH Covalent Binding Inhibition IRREVERSIBLE INHIBITION IMPDH->Inhibition PRTase PRTase Enzyme (Inefficient Salvage) EICA_Int->PRTase NoAct No Activation (Excretion) EICA_Int->NoAct PRTase->EICAR_MP Very Poor Conversion

Figure 2: Comparative Mechanism of Action. EICAR is activated by Adenosine Kinase; EICA lacks an efficient activation pathway.

Experimental Protocols for Differentiation

In drug development, it is critical to distinguish between the active drug (EICAR) and its degradation product (EICA).

HPLC Separation Protocol

EICAR and EICA can be separated based on their hydrophobicity. The ribose group makes EICAR significantly more polar than the EICA aglycone.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-5 min (2% B), 5-15 min (2% to 40% B).

  • Detection: UV at 260 nm (Imidazole absorption).

  • Expected Result:

    • EICAR: Elutes early (more polar).

    • EICA: Elutes later (more hydrophobic/non-polar).

IMPDH Inhibition Assay (In Vitro)

To verify the lack of activity of the aglycone:

  • Enzyme: Recombinant Human IMPDH Type II.

  • Substrate: IMP and NAD+.

  • Test Compounds: EICAR-MP (Positive Control), EICAR (Pro-drug Control), EICA (Test).

  • Readout: Monitor NADH production at 340 nm.

  • Result:

    • EICAR-MP: IC50 < 100 nM (Rapid inhibition).

    • EICAR: Weak/No inhibition (Requires cellular kinase, not present in cell-free assay).

    • EICA: No inhibition (Does not bind active site).

Synthesis and Stability

  • Synthesis: EICAR is typically synthesized by coupling the silylated base (EICA derivative) with a protected ribofuranose, followed by deprotection.

  • Degradation: The N-glycosidic bond in EICAR is susceptible to acid hydrolysis. Exposure to low pH (< 3.0) or high temperatures can cleave the sugar, releasing the inactive EICA aglycone. Stability studies must monitor EICA levels as a specific impurity.

References

  • Mechanism of Action & Synthesis

    • Matsuda, A., et al. (1998). Mechanism-based design of inosine 5'-monophosphate dehydrogenase inhibitors: synthesis and biological activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) and its derivatives. PubMed. Link

  • Metabolism & Activation

    • Balzarini, J., et al. (1993). EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide).[1][2][3][4][5] A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis.[3] Journal of Biological Chemistry. Link

  • Enzymatic Inhibition (Covalent Adduct)

    • Wang, W., et al. (1996). Inactivation of inosine 5'-monophosphate dehydrogenase by the antiviral agent 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide 5'-monophosphate.[3] Biochemistry.[6] Link

  • Antiviral Potency

    • De Clercq, E., et al. (1991). Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses. Antimicrobial Agents and Chemotherapy. Link

Sources

Foundational

5-Ethynyl-1H-imidazole-4-carboxamide as an IMP dehydrogenase inhibitor precursor

5-Ethynyl-1H-imidazole-4-carboxamide as an IMP Dehydrogenase Inhibitor Precursor Content Type: In-Depth Technical Guide Author Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

5-Ethynyl-1H-imidazole-4-carboxamide as an IMP Dehydrogenase Inhibitor Precursor Content Type: In-Depth Technical Guide Author Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals[1]

Executive Summary

5-Ethynyl-1H-imidazole-4-carboxamide is the aglycone pharmacophore of EICAR (5-ethynyl-1-


-D-ribofuranosylimidazole-4-carboxamide), a potent, broad-spectrum antimetabolite. While the aglycone itself represents the core structural motif, the ribosylated form (EICAR) is the primary agent utilized in therapeutic applications due to superior cellular uptake and metabolic activation.

This guide details the technical utility of this scaffold as a precursor to a suicide inhibitor of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) . By depleting the intracellular guanine nucleotide pool, this compound exerts profound antiviral and oncostatic effects. This document provides a validated roadmap for its synthesis, metabolic activation mechanism, and evaluation in biochemical assays.

Chemical Basis & Synthetic Architecture

The potency of this inhibitor hinges on the 5-ethynyl group, which acts as a mechanism-based trap. The synthesis typically proceeds via the modification of the naturally occurring precursor AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) or its riboside.

Structural Properties
  • IUPAC Name: 5-Ethynyl-1H-imidazole-4-carboxamide

  • Nucleoside Form (Drug): EICAR[2][3]

  • Active Metabolite: EICAR 5'-monophosphate (EICAR-MP)

  • Molecular Weight (Aglycone): 135.12 g/mol

  • Molecular Weight (Riboside): 267.24 g/mol

Validated Synthetic Protocol (Nucleoside Route)

Direct synthesis of the aglycone is less common than the modification of the riboside due to the complexity of subsequent glycosylation regioselectivity. The following protocol describes the conversion of AICAR to EICAR.

Reagents:

  • AICAR (Starting material)[4]

  • Diiodomethane / Isoamyl nitrite (for iodination)

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) chloride (Catalyst)

  • Copper(I) iodide (Co-catalyst)

  • Triethylamine (Base)

  • Methanolic Ammonia (Deprotection)

Step-by-Step Methodology:

  • Iodination (Sandmeyer-type):

    • Suspend AICAR (protected, e.g., tri-O-acetyl) in diiodomethane.

    • Add isoamyl nitrite dropwise at 0°C to generate the diazonium intermediate in situ.

    • Heat to 60°C for 2 hours. The amino group at C5 is replaced by iodine via a radical mechanism.

    • Purification: Silica gel chromatography (EtOAc/Hexane).

    • Product: 5-Iodo-1-(2,3,5-tri-O-acetyl-

      
      -D-ribofuranosyl)imidazole-4-carboxamide.
      
  • Sonogashira Coupling:

    • Dissolve the 5-iodo intermediate in anhydrous DMF.

    • Add 0.05 eq

      
       and 0.1 eq CuI.
      
    • Add 2.0 eq Triethylamine and 1.5 eq Trimethylsilylacetylene.

    • Stir at room temperature under Argon for 4 hours. The solution will darken (Pd black formation).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Deprotection:

    • Treat the TMS-protected intermediate with saturated methanolic ammonia at 0°C for 1 hour.

    • This step removes both the acetyl protecting groups on the sugar and the TMS group on the alkyne.

    • Yield: EICAR (White crystalline solid).

Mechanism of Action: The Covalent Trap

The biological activity of 5-ethynyl-1H-imidazole-4-carboxamide relies on a "Lethal Synthesis" pathway. The compound is inactive until metabolized into its nucleotide form, which then irreversibly inactivates IMPDH.

Metabolic Activation Pathway

Unlike guanosine analogues, EICAR is processed as an adenosine analogue .

  • Cell Entry: Facilitated by equilibrative nucleoside transporters (ENTs).

  • Phosphorylation: Adenosine Kinase (AK) catalyzes the transfer of

    
    -phosphate from ATP to the 5'-OH of EICAR.
    
    • Note: Cells deficient in AK are resistant to EICAR, confirming this obligatory step.

  • Active Species: EICAR 5'-Monophosphate (EICAR-MP).

IMPDH Inhibition Mechanism

IMPDH catalyzes the NAD-dependent oxidation of IMP to XMP.[5] The reaction involves a covalent intermediate where a catalytic Cysteine residue attacks C2 of the purine ring.[5]

  • Binding: EICAR-MP mimics IMP and binds to the active site with high affinity (

    
     nM).
    
  • Covalent Capture: The catalytic Cysteine (Cys-331 in Human Type II IMPDH) attacks C2 of the imidazole ring.

  • Irreversibility: The electron-withdrawing nature of the 5-ethynyl group stabilizes the adduct or facilitates a secondary reaction (likely Michael addition or rearrangement) that prevents the release of the enzyme, permanently disabling it.

MetabolicPathway EICAR EICAR (Extracellular) EICAR_Int EICAR (Intracellular) EICAR->EICAR_Int ENT Transporter EICAR_MP EICAR-MP (Active Inhibitor) EICAR_Int->EICAR_MP Adenosine Kinase (ATP -> ADP) IMPDH_Active IMPDH (Active) EICAR_MP->IMPDH_Active Competitive Binding IMPDH_Inhibited IMPDH-EICAR Adduct (Irreversible) IMPDH_Active->IMPDH_Inhibited Covalent Modification (Cys-331) GTP_Pool GTP Pool IMPDH_Active->GTP_Pool Normal Function IMPDH_Inhibited->GTP_Pool Depletion DNA_RNA DNA/RNA Synthesis GTP_Pool->DNA_RNA Required Substrate

Figure 1: Metabolic activation and mechanism of action of EICAR. The drug acts as a prodrug requiring kinase activation to form the suicide inhibitor.

Experimental Protocols

In Vitro IMPDH Inhibition Assay

This assay validates the potency of the phosphorylated metabolite. Note: You must use EICAR-MP, not EICAR, for cell-free enzyme assays.

Materials:

  • Recombinant Human IMPDH Type II.

  • Substrate: Inosine 5'-monophosphate (IMP).

  • Cofactor: NAD+.

  • Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

Protocol:

  • Preparation: Dilute IMPDH enzyme to 50 nM in assay buffer.

  • Incubation: Add varying concentrations of EICAR-MP (0.1 nM to 1000 nM) to the enzyme solution. Incubate for 10 minutes at 37°C to allow equilibrium/covalent bond formation.

  • Initiation: Add NAD+ (200 µM) and IMP (100 µM) to start the reaction.

  • Detection: Monitor the increase in absorbance at 340 nm (formation of NADH) using a kinetic microplate reader.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Calculate 
    
    
    
    or
    
    
    if performing time-dependent inactivation studies.
Cell Viability & Antiviral Assay

This assay measures the efficacy of the prodrug (EICAR) in a cellular context.

Protocol:

  • Seeding: Plate HeLa or L1210 cells (2,000 cells/well) in 96-well plates.

  • Treatment: Treat cells with serial dilutions of EICAR (0.01 µM to 100 µM).

    • Control: Include a Guanosine (50 µM) rescue well. If toxicity is reversed by Guanosine, the mechanism is confirmed as IMPDH inhibition.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT or Resazurin reagent. Incubate 2-4 hours. Read absorbance/fluorescence.[4]

  • Interpretation: A potent IMPDH inhibitor typically shows an

    
     in the low micromolar or nanomolar range (0.1 - 1.0 µM).
    

Quantitative Performance Data

The following table summarizes the biological activity of EICAR compared to Ribavirin, a standard IMPDH inhibitor.

ParameterEICARRibavirinNote
IMPDH

(Cell-free)
~10-50 nM~200-500 nMEICAR-MP is a tighter binder.
Antiviral

(Vaccinia)
0.2 - 0.8 µg/mL5 - 10 µg/mLEICAR is 10-50x more potent.
Cytotoxicity

1 - 5 µg/mL> 100 µg/mLEICAR has a narrower therapeutic index.
Reversibility Irreversible (Covalent)ReversibleKey mechanistic difference.

References

  • Minakawa, N., et al. (1991). "Nucleosides and nucleotides. 94. Synthesis and biological activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) and its derivatives." Journal of Medicinal Chemistry, 34(2), 778–786. Link

  • Balzarini, J., et al. (1993). "EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide).[1][2][3][6] A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis."[1][2][6] Journal of Biological Chemistry, 268(33), 24591–24598.[2] Link

  • Wang, W., et al. (1996). "Inactivation of inosine 5'-monophosphate dehydrogenase by the antiviral agent 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide 5'-monophosphate."[2] Biochemistry, 35(1), 95–101. Link

  • Hedstrom, L. (2009). "IMPDH: structure, mechanism, and inhibition." Chemical Reviews, 109(7), 2903–2928. Link

Sources

Exploratory

Technical Deep Dive: The 5-Ethynyl Moiety as a Potency Multiplier in Imidazole-4-Carboxamide Scaffolds

Executive Summary The introduction of a 5-ethynyl group onto the imidazole-4-carboxamide scaffold represents a paradigm shift in nucleoside analogue design. While the parent compound, AICAR (5-aminoimidazole-4-carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a 5-ethynyl group onto the imidazole-4-carboxamide scaffold represents a paradigm shift in nucleoside analogue design. While the parent compound, AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), functions as a metabolic intermediate in de novo purine biosynthesis, the 5-ethynyl derivative (EICAR ) functions as a high-potency antimetabolite .

This modification does not merely alter solubility or bioavailability; it fundamentally changes the pharmacodynamics of the molecule. The ethynyl moiety transforms the scaffold into a picomolar-range inhibitor of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) , effectively starving rapidly dividing cells (viral or neoplastic) of guanine nucleotides. This guide details the mechanistic basis, synthesis, and application of this critical structural modification.

Molecular Mechanism: The "Trojan Horse" Lethality

The bioactivity of 5-ethynylimidazole-4-carboxamide (specifically as the riboside EICAR) relies on a two-step "Trojan Horse" mechanism. The unphosphorylated nucleoside is biologically inert until it is intracellularly activated.

Metabolic Activation

Unlike many kinase inhibitors that bind directly to surface receptors, EICAR requires intracellular phosphorylation.

  • Cell Entry: Mediated by nucleoside transporters (ENT/CNT).

  • The Gatekeeper (Adenosine Kinase): The 5-ethynyl group is small enough to be tolerated by Adenosine Kinase (AK) . AK phosphorylates the 5'-hydroxyl group, converting EICAR to EICAR-MP (EICAR Monophosphate).

  • The Blockade (IMPDH): EICAR-MP mimics IMP (Inosine Monophosphate). However, the 5-ethynyl group occupies the position of the C2-hydrogen in IMP. When EICAR-MP binds to IMPDH, the ethynyl group projects into the NAD+ binding pocket or a hydrophobic cleft, creating a tightly bound dead-end complex.

Pathway Visualization

The following diagram illustrates the conversion of the prodrug to the active inhibitor and the subsequent collapse of the guanine pool.

G EICAR EICAR (Prodrug) AK Adenosine Kinase EICAR->AK Substrate EICAR_MP EICAR-MP (Active Inhibitor) AK->EICAR_MP Phosphorylation IMPDH IMPDH Enzyme (Target) EICAR_MP->IMPDH Competitive Inhibition (Ki < IMP) GTP GTP Pool (Depleted) IMPDH->GTP Biosynthesis Blocked IMP IMP (Natural Substrate) IMP->IMPDH Normal Binding Replication Viral/Tumor Replication GTP->Replication Stalls

Figure 1: Mechanism of Action. EICAR acts as a prodrug, activated by Adenosine Kinase to form EICAR-MP, which potently inhibits IMPDH, collapsing the GTP pool required for replication.

Comparative Potency Analysis

The 5-ethynyl group provides a significant potency advantage over other modifications at the 5-position. The ethynyl group offers a unique combination of lipophilicity (enhancing binding energy) and steric minimalism (allowing entry into the active site).

Table 1: IC50 Comparison against L1210 Leukemia Cells

Data synthesized from Matsuda et al. and related SAR studies.

Compound5-Position SubstituentIC50 (µg/mL)Relative PotencyMechanism Note
EICAR -C≡CH (Ethynyl) 0.2 - 0.8 100x High affinity IMPDH inhibition
Ribavirin(Triazole ring)10 - 501xModerate IMPDH inhibition
AICAR-NH2 (Amino)> 100InactiveMetabolic precursor (agonist)
5-Chloro-Cl (Chloro)5.010xLower affinity than ethynyl

Key Insight: The 5-amino group (AICAR) promotes flux through the pathway, whereas the 5-ethynyl group (EICAR) halts the pathway. This illustrates how a subtle bioisosteric replacement can invert bioactivity.

Chemical Synthesis Protocol

Objective: Installation of the 5-ethynyl group via Sonogashira coupling. Precursor: 5-Iodo-1-β-D-ribofuranosylimidazole-4-carboxamide.

Retrosynthetic Logic

Direct ethynylation of the imidazole ring is challenging due to the competing nucleophilicity of the carboxamide nitrogen. The preferred route utilizes a palladium-catalyzed cross-coupling on a halogenated precursor.

Step-by-Step Methodology

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Reagents:

  • Substrate: 5-Iodo-imidazole-4-carboxamide riboside (protected or unprotected depending on solubility).

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh3)2Cl2] (5 mol%).

  • Co-catalyst: Copper(I) iodide (CuI) (10 mol%).

  • Alkyne Source: Trimethylsilylacetylene (TMS-acetylene) (1.5 eq).

  • Base/Solvent: Triethylamine (TEA) / DMF (1:5 ratio).

Workflow:

  • Degassing: Dissolve the 5-iodo substrate in anhydrous DMF/TEA. Degas the solution by bubbling Argon for 15 minutes. Crucial for preventing Pd oxidation.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI. The solution typically turns dark.

  • Coupling: Add TMS-acetylene dropwise via syringe.

  • Reaction: Stir at ambient temperature (25°C) for 4-6 hours. Monitor via TLC (SiO2, MeOH/DCM 1:9). Look for the disappearance of the starting iodide (lower Rf) and appearance of the TMS-ethynyl intermediate.

  • Deprotection (Desilylation): Treat the crude TMS-intermediate with Methanolic Ammonia (NH3/MeOH) or TBAF in THF for 2 hours to remove the trimethylsilyl group.

  • Purification: Flash column chromatography (Reverse Phase C18 recommended for free nucleosides) eluting with Water/Methanol gradients.

Validation Check:

  • 1H NMR: Look for the acetylenic proton singlet at ~4.5-5.0 ppm (depending on solvent).

  • IR: Characteristic weak signal at ~2100 cm⁻¹ (C≡C stretch).

Experimental Bioassay: IMPDH Inhibition Verification

To confirm that the 5-ethynyl group is functioning via the predicted mechanism, a self-validating enzyme assay is required.

Protocol:

  • Cell Line: L1210 (Murine Leukemia) or HeLa.

  • Treatment: Incubate cells with EICAR (0.1, 1.0, 10 µM) for 4 hours.

  • Extraction: Lyse cells using 0.4M Perchloric acid (neutralize with KHCO3).

  • HPLC Analysis: Use an anion-exchange column (Partisphere SAX).[1]

  • Readout: Measure the ratio of IMP to GTP .

    • Positive Result: A massive accumulation of IMP (substrate) and a depletion of GTP (product).[2]

    • Negative Result: No change in IMP pools indicates failure of Adenosine Kinase activation or lack of IMPDH binding.

References

  • Mechanism-based design of IMPDH inhibitors. Source: Matsuda, A., et al. (1999). Current Medicinal Chemistry. Significance: Establishes the 5-ethynyl group as the critical determinant for high-affinity IMPDH inhibition.[3]

  • EICAR: A novel potent inhibitor of inosinate dehydrogenase activity. Source: Balzarini, J., et al. (1993). Journal of Biological Chemistry. Significance: Details the metabolic conversion of EICAR to EICAR-MP and the competitive inhibition kinetics.

  • Metabolism of EICAR in L1210 cells.

  • Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide. Source: De Clercq, E., et al. (1992). Antimicrobial Agents and Chemotherapy.[4] Significance: Demonstrates broad-spectrum efficacy against Orthomyxoviruses and Paramyxoviruses.

Sources

Foundational

Technical Guide: Therapeutic Potential of the 5-Ethynylimidazole-4-carboxamide Scaffold in Antiviral Research

Executive Summary This technical guide analyzes the pharmacological properties, mechanism of action (MoA), and synthetic pathways of 5-ethynylimidazole-4-carboxamide , primarily known through its nucleoside derivative EI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological properties, mechanism of action (MoA), and synthetic pathways of 5-ethynylimidazole-4-carboxamide , primarily known through its nucleoside derivative EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide).[1] As a structural analogue of the purine precursor AICAR, this scaffold represents a potent class of broad-spectrum antiviral agents.[1] Its primary mode of action involves the competitive inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) , leading to the critical depletion of intracellular guanosine triphosphate (GTP) pools required for viral RNA replication.

Chemical Architecture & Structure-Activity Relationship (SAR)

The 5-ethynylimidazole-4-carboxamide scaffold derives its potency from specific structural modifications to the imidazole ring, which mimics the natural purine base.

The Ethynyl Pharmacophore

The introduction of an ethynyl group (-C≡CH) at the C-5 position of the imidazole ring is the critical determinant of bioactivity.[1]

  • Steric Impact: The linear, rigid nature of the ethynyl group allows the molecule to fit into the NAD-binding pocket of IMPDH with higher affinity than the natural substrate or other analogues like Ribavirin.

  • Electronic Effect: The electron-withdrawing nature of the alkyne modulates the pKa of the imidazole protons, influencing hydrogen bonding within the enzyme active site.

Aglycone vs. Nucleoside

While the prompt highlights the carboxamide base, the therapeutic efficacy is almost exclusively realized through its ribosylated form (EICAR) .

  • The Aglycone (Base): Poorly absorbed and lacks the ribose moiety necessary for phosphorylation by cellular kinases (e.g., adenosine kinase).

  • The Nucleoside (EICAR): Acts as a prodrug.[2] It enters the cell and is phosphorylated to the 5'-monophosphate (EICAR-MP), which is the active inhibitor.[3][4]

Mechanism of Action: The GTP Depletion Pathway

The antiviral efficacy of 5-ethynylimidazole carboxamide derivatives is driven by "metabolic strangulation" of the virus. Unlike direct polymerase inhibitors, this scaffold targets the host biosynthetic machinery, creating a high barrier to viral resistance.

IMPDH Blockade

The active metabolite, EICAR-MP , mimics Inosine Monophosphate (IMP).[3] It binds irreversibly to the IMPDH enzyme (specifically type II IMPDH, which is upregulated in proliferating cells and viral infections), preventing the conversion of IMP to Xanthosine Monophosphate (XMP).

Downstream Consequences
  • GTP Depletion: Blockade of XMP synthesis halts the production of Guanine Monophosphate (GMP) and subsequently GTP.

  • Replication Halt: RNA viruses (e.g., Dengue, Influenza) require high concentrations of GTP for RNA synthesis and 5'-capping.

  • Error Catastrophe: Reduced GTP pools force the viral polymerase to accept incorrect nucleotides, potentially leading to lethal mutagenesis (though this is secondary to depletion).

Visualization: Purine Biosynthesis Interference

The following diagram illustrates the intervention point of the 5-ethynylimidazole scaffold within the de novo purine biosynthesis pathway.

IMPDH_Inhibition_Pathway AICAR AICAR (Precursor) IMP IMP (Inosine Monophosphate) AICAR->IMP XMP XMP (Xanthosine Monophosphate) IMP->XMP Catalysis IMPDH Enzyme: IMPDH (Target) IMPDH->IMP Acts on GTP GTP Pool (Viral Fuel) XMP->GTP ViralRNA Viral RNA Replication GTP->ViralRNA Required Substrate EICAR EICAR (Drug Input) EICAR_MP EICAR-MP (Active Metabolite) EICAR->EICAR_MP Adenosine Kinase EICAR_MP->IMPDH COMPETITIVE INHIBITION (Ki ~ 0.06 µM)

Caption: Schematic of the de novo purine biosynthesis pathway showing the competitive inhibition of IMPDH by the active metabolite EICAR-MP, resulting in the suppression of GTP-dependent viral replication.

Comparative Efficacy Data

EICAR consistently demonstrates superior potency compared to the standard of care, Ribavirin, across multiple viral families. The following data synthesizes key preclinical findings.

Table 1: Comparative Antiviral Potency (IC50) and Enzyme Inhibition (Ki)

ParameterEICAR (5-ethynyl)Ribavirin (Standard)Fold Improvement
IMPDH Inhibition (Ki) 0.06 µM~0.25 µM4x (Higher Affinity)
GTP Depletion (EC50) 0.48 µg/mL12.8 µg/mL~26x (More Potent)
Dengue Virus (EC50) 0.35 µg/mL12.3 µg/mL~35x
Influenza A (H1N1) 0.80 µg/mL10-20 µg/mL~12-25x
Cytotoxicity (CC50) ~2-10 µg/mL>100 µg/mLHigh Toxicity Risk

Note: While EICAR is significantly more potent, its therapeutic window is narrower due to higher cytotoxicity (CC50) compared to Ribavirin. This necessitates the development of prodrugs or targeted delivery systems.

Technical Workflow: Synthesis & Evaluation

Chemical Synthesis: Sonogashira Coupling

The synthesis of the 5-ethynylimidazole scaffold typically proceeds via Palladium-catalyzed cross-coupling. The following workflow describes the synthesis of the nucleoside EICAR from the precursor AICAR.

EICAR_Synthesis Step1 Start: AICAR (Protected) Step2 Diazotization/Iodination (Isoamyl nitrite, CH2I2) Step1->Step2 Step3 Intermediate: 5-Iodo-imidazole Step2->Step3 Step4 Sonogashira Coupling (TMS-Acetylene, PdCl2, CuI) Step3->Step4 Step5 Deprotection (NH3/MeOH) Step4->Step5 Final Product: EICAR Step5->Final

Caption: Synthetic route for EICAR involving the conversion of the 5-amino group to 5-iodo, followed by Pd-catalyzed alkynylation.

Protocol: Enzymatic IMPDH Inhibition Assay

To validate the therapeutic potential of a new 5-ethynylimidazole derivative, the following self-validating protocol measures the conversion of IMP to XMP spectrophotometrically.

Objective: Determine the Ki of the compound against recombinant human IMPDH type II.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.

  • Substrates: IMP (variable conc.), NAD+ (200 µM).

  • Enzyme: Recombinant hIMPDH2 (20-50 nM final).

  • Inhibitor: 5-ethynylimidazole derivative (active phosphate form required).[3][5]

Step-by-Step Methodology:

  • Preparation: Dilute the inhibitor (EICAR-MP) in DMSO to prepare a 10-point serial dilution curve.

  • Equilibration: Mix Buffer, Enzyme, and Inhibitor in a UV-transparent 96-well plate. Incubate at 37°C for 10 minutes to allow inhibitor binding equilibrium.

  • Initiation: Add NAD+ and IMP to initiate the reaction.

  • Monitoring: Immediately monitor the increase in absorbance at 340 nm (formation of NADH) continuously for 10 minutes using a kinetic microplate reader.

  • Validation Check: Include a "No Inhibitor" control (100% activity) and a "No Enzyme" blank. The "No Inhibitor" slope must be linear (R² > 0.98).

  • Analysis: Plot initial velocity (V0) vs. Substrate Concentration [S] using the Michaelis-Menten equation. Use a Dixon plot (1/V vs [I]) to determine the Ki and confirm the mechanism (competitive inhibition should show intersecting lines above the x-axis).

Challenges & Future Directions

Cytotoxicity & Selectivity

The primary hurdle for the 5-ethynylimidazole scaffold is its anti-proliferative effect on host cells. Because IMPDH is essential for host lymphocyte proliferation, systemic administration can lead to immunosuppression.

  • Solution: SATE Prodrugs (S-acyl-2-thioethyl).[2] Recent research indicates that masking the phosphate group can improve cellular uptake and potentially direct the drug to specific tissues (e.g., liver for Hepatitis), improving the therapeutic index.

Resistance Barriers

While resistance to direct polymerase inhibitors is common, resistance to IMPDH inhibitors is rare because the virus cannot easily mutate to bypass the host's lack of GTP. However, gene amplification of cellular IMPDH has been observed in resistant cell lines.

References

  • Balzarini, J., et al. (1993). EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide).[1][2][3][4][5][6][7] A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis.[5] Journal of Biological Chemistry.[5] Link

  • Minakawa, N., et al. (1999). Mechanism-based design of inosine 5'-monophosphate dehydrogenase inhibitors: synthesis and biological activities of EICAR and its derivatives. Current Medicinal Chemistry.[8] Link

  • Leyssen, P., et al. (2005).[9] The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase.[9] Journal of Virology. Link

  • Wong, P.E., et al. (2022). Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs.[2] Chemical and Pharmaceutical Bulletin.[2] Link

  • Wang, L., et al. (1996). Inactivation of inosine 5'-monophosphate dehydrogenase by the antiviral agent 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide 5'-monophosphate.[3][4] Biochemistry.[3][5][8][10] Link

Sources

Exploratory

Metabolic Pathway Analysis of Imidazole-4-Carboxamide Analogues: A Technical Guide

Executive Summary The imidazole-4-carboxamide scaffold is a privileged structural motif in oncology and metabolic regulation. Its pharmacological utility is bifurcated into two distinct mechanistic classes: DNA alkylatin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole-4-carboxamide scaffold is a privileged structural motif in oncology and metabolic regulation. Its pharmacological utility is bifurcated into two distinct mechanistic classes: DNA alkylating prodrugs (e.g., Temozolomide, Dacarbazine) and purine antimetabolites/AMPK activators (e.g., AICAR).

This guide provides a rigorous technical analysis of the metabolic pathways governing these analogues. Unlike stable small molecules, this class is defined by chemical instability and rapid biotransformation . Successful analysis requires distinguishing between enzymatic bioactivation (CYP450-mediated) and abiotic hydrolysis (pH-dependent), demanding specialized LC-MS/MS protocols to capture transient intermediates like MTIC (Monomethyl triazeno imidazole carboxamide).

Structural Basis & Pharmacological Relevance[1]

The core moiety, 5-aminoimidazole-4-carboxamide (AIC) , acts as the stable "sink" metabolite for several drugs. Understanding the upstream precursors is critical for assay design:

  • Temozolomide (TMZ): An imidazotetrazine prodrug.[1] It crosses the blood-brain barrier (BBB) and degrades spontaneously at physiological pH.

  • Dacarbazine (DTIC): A triazene prodrug requiring hepatic bioactivation.

  • AICAR (Acadesine): A nucleoside analogue that mimics adenosine monophosphate (AMP), activating AMPK.[2]

Critical Insight: The metabolic analysis of TMZ and DTIC is essentially a race against time to capture the methyldiazonium ion generation, whereas AICAR analysis focuses on intracellular phosphorylation kinetics.

The Bioactivation Cascade: Pathway Analysis

The Alkylating Axis (TMZ & DTIC)

This is the primary pathway for glioblastoma and melanoma therapeutics. The convergence point for both drugs is the formation of MTIC , a highly unstable intermediate.

  • Mechanism A (DTIC): Requires oxidative

    
    -demethylation by hepatic CYP450s (primarily CYP1A2, CYP1A1, and CYP2E1).
    
  • Mechanism B (TMZ): Undergoes hydrolytic ring-opening at pH > 7.0. This is non-enzymatic.[1]

  • The Warhead: MTIC fragments to release AIC (inactive) and the methyldiazonium ion (

    
    ), which methylates DNA at the 
    
    
    
    -guanine position.
Visualization of Signaling & Degradation

The following diagram illustrates the convergent pathways of DTIC and TMZ, highlighting the critical instability of the MTIC intermediate.

Metabolic_Pathway TMZ Temozolomide (Prodrug) MTIC MTIC (Active Intermediate) TMZ->MTIC Ring Opening (-CO2) DTIC Dacarbazine (Prodrug) HMTIC HMTIC (Hydroxymethyl Intermediate) DTIC->HMTIC Oxidation CYP CYP1A2 / CYP2E1 (Hepatic) CYP->HMTIC pH pH > 7.0 (Hydrolysis) pH->TMZ HMTIC->MTIC Demethylation (-HCHO) AIC AIC (Inactive Metabolite) MTIC->AIC Fragmentation Diazo Methyldiazonium Ion (CH3-N2+) MTIC->Diazo Release DNA DNA Alkylation (O6-MeG) Diazo->DNA Methylation

Figure 1: Convergent bioactivation of Temozolomide and Dacarbazine into the alkylating methyldiazonium ion.

Analytical Methodologies (LC-MS/MS)[6][7][8][9]

Analyzing imidazole-4-carboxamide analogues presents a specific challenge: Polarity . Metabolites like AIC and MTIC are highly polar, leading to poor retention on standard C18 columns.

Chromatographic Strategy

Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing RP-HPLC .

  • Column: Amide-functionalized HILIC (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase: High organic content (Acetonitrile) with Ammonium Acetate buffer (pH 6.8).

  • Why? HILIC retains polar imidazoles via water-layer partitioning, separating AIC from the parent drug without the need for aggressive ion-pairing reagents that contaminate MS sources.

Mass Spectrometry Parameters

Quantification is typically performed in Positive Electrospray Ionization (+ESI) mode.[3]

AnalytePrecursor Ion (

)
Product Ion (

)
Fragmentation Logic
Temozolomide 195.1138.0Loss of methyl isocyanate moiety
Dacarbazine 183.1166.1Loss of ammonia (

)
MTIC 169.1109.0Cleavage of triazene group
AIC 127.1110.0Loss of ammonia (Characteristic imidazole fragment)

Experimental Protocol: In Vitro Metabolic Stability

To assess the metabolic profile of a novel imidazole-4-carboxamide analogue, a rigorous microsomal stability assay is required. This protocol specifically accounts for the volatility of the intermediates.

Protocol: Microsomal Incubation
  • Preparation: Thaw liver microsomes (human/mouse) on ice.

  • Buffer System: Use 100 mM Potassium Phosphate (pH 7.4). Note: For TMZ analogues, ensure pH is strictly controlled as chemical hydrolysis competes with enzymatic activity.

  • Pre-incubation: Mix microsomes (0.5 mg/mL) with the test compound (1 µM) for 5 mins at 37°C.

  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching (CRITICAL): Quench immediately with ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Reasoning: Acidification stabilizes MTIC-like intermediates by protonating the triazene chain, preventing premature degradation to AIC before analysis.

Workflow Visualization

Experimental_Protocol Prep 1. Prep Microsomes + Buffer PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (+NADPH) PreInc->Start Sample 4. Kinetic Sampling (0, 5, 15... min) Start->Sample Quench 5. Acidic Quench (Ice-Cold ACN + FA) Sample->Quench Stop Rxn Centrifuge 6. Centrifuge (4000g, 4°C) Quench->Centrifuge Analysis 7. LC-MS/MS (HILIC Mode) Centrifuge->Analysis

Figure 2: Step-by-step workflow for microsomal stability assessment of imidazole analogues.

Troubleshooting & Data Interpretation

The "MTIC Trap"

A common error in analyzing this pathway is the underestimation of MTIC due to degradation during sample prep.

  • Symptom: High levels of AIC (end product) but no detectable MTIC, even at early time points.

  • Solution: Lower the temperature of the autosampler to 4°C and analyze samples immediately. Avoid alkaline mobile phases.

Calculating Intrinsic Clearance ( )

Data from the protocol above is plotted as ln(% remaining) vs. time. The slope (


) is used to calculate half-life (

) and clearance.



Interpretation:

  • High

    
     (DTIC):  Indicates rapid hepatic extraction; likely requires frequent dosing or continuous infusion.
    
  • pH-dependent

    
     (TMZ):  If degradation occurs in buffer without microsomes, the clearance is chemical, not metabolic.
    

References

  • Newlands, E. S., et al. (1997). Temozolomide: a review of its discovery, chemical properties, pre-clinical development and clinical trials. Cancer Treatment Reviews. [Link]

  • Reid, J. M., et al. (1999).[4] Metabolism of dacarbazine by human liver microsomes: Identification of CYP1A2 as the major enzyme. Clinical Cancer Research. [Link]

  • Kim, B., et al. (2015). Validated HILIC LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma.[5] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Marangon, E., et al. (2015). Development and validation of a LC-MS/MS method for the determination of temozolomide and its active metabolite MTIC in human plasma. Journal of Chromatography B. [Link]

  • Corti, A., et al. (2009). The methylating agent temozolomide.[1][6][7][4][8][9] ChemMedChem. [Link]

Sources

Foundational

Technical Whitepaper: The History, Chemistry, and Pharmacology of EICAR and its Aglycone EICA

Executive Summary EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) represents a landmark achievement in nucleoside chemistry, engineered as a super-potent analogue of the broad-spectrum antiviral Ribavirin an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) represents a landmark achievement in nucleoside chemistry, engineered as a super-potent analogue of the broad-spectrum antiviral Ribavirin and the natural metabolite AICAR.[1] Discovered through the collaborative efforts of Akira Matsuda (Hokkaido University) and Erik De Clercq (Rega Institute) in the early 1990s, EICAR exhibits 10- to 100-fold greater potency than Ribavirin against ortho- and paramyxoviruses.

This guide details the structural evolution of EICAR from its precursor AICAR, its aglycone EICA (5-ethynylimidazole-4-carboxamide), and its mechanism of action as a picomolar inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH).

Part 1: Historical Genesis & Structural Rationale

The Precursor: AICAR

The story of EICAR begins with AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), an intermediate in the de novo purine biosynthesis pathway. While AICAR possesses some biological activity, it is metabolically unstable and has poor lipophilicity.

The Innovation: The Ethynyl Modification (1992)

In the search for more potent IMPDH inhibitors, Akira Matsuda’s team hypothesized that modifying the 5-position of the imidazole ring could enhance binding affinity to the IMPDH active site. Ribavirin, the standard of care, acted as a guanosine analogue but required high concentrations.

Matsuda utilized palladium-catalyzed cross-coupling (Sonogashira coupling) to introduce an ethynyl group (–C≡CH) at the 5-position, replacing the amino group of AICAR. This modification yielded EICAR.[1]

Key Discovery Milestones:

  • 1992: Matsuda et al. publish the design and synthesis, demonstrating that the ethynyl group significantly enhances cytostatic and antiviral activity.

  • 1993: Balzarini and De Clercq define the mechanism, proving EICAR-monophosphate (EICAR-MP) is a competitive inhibitor of IMPDH with a

    
     in the nanomolar range.
    

Part 2: Chemical Synthesis & The Aglycone (EICA)

The synthesis of EICAR and its aglycone, EICA, relies on palladium-catalyzed carbon-carbon bond formation. The aglycone, 5-ethynylimidazole-4-carboxamide (EICA) , serves as the nitrogenous base core. While the nucleoside (EICAR) is the primary bioactive agent due to cellular uptake and kinase recognition, the aglycone represents the critical pharmacophore.

Synthetic Workflow (Matsuda Method)

The synthesis typically proceeds from AICA-riboside or a halogenated intermediate.

  • Halogenation: 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICA-riboside) is diazotized and iodinated to form the 5-iodo derivative.

  • Protection: Hydroxyl groups on the ribose sugar are protected (e.g., acetyl or silyl groups) to prevent side reactions.

  • Sonogashira Coupling: The 5-iodo intermediate reacts with trimethylsilylacetylene (TMS-acetylene) in the presence of a Pd(II) catalyst and CuI.

  • Deprotection: Removal of the TMS group and sugar protecting groups yields EICAR.

Visualization: Synthetic Pathway

Synthesis AICAR AICAR (Starting Material) Iodo 5-Iodo-Intermediate (Halogenation) AICAR->Iodo Diazotization/I2 Coupling Pd-Catalyzed Coupling (+ TMS-Acetylene) Iodo->Coupling PdCl2(PPh3)2 / CuI EICAR_Protected Protected EICAR Coupling->EICAR_Protected EICAR_Final EICAR (Final Nucleoside) EICAR_Protected->EICAR_Final Deprotection

Caption: Chemical synthesis of EICAR from AICAR via Palladium-catalyzed cross-coupling.

Part 3: Mechanism of Action (Pharmacology)

EICAR is a prodrug . It is inactive in its unphosphorylated form and must be metabolized intracellularly to exert its effect.

Metabolic Activation (The Kinase Cascade)

Upon entering the cell, EICAR acts as a substrate for Adenosine Kinase (AK) . This is a critical distinction from other nucleosides that may utilize deoxycytidine kinase.

  • Step 1: EICAR

    
     EICAR-5'-Monophosphate (EICAR-MP).
    
  • Step 2: EICAR-MP is further phosphorylated to Di- and Tri-phosphates (EICAR-TP), though EICAR-MP is the primary inhibitor.

IMPDH Inhibition

EICAR-MP mimics Inosine Monophosphate (IMP). It binds tightly to the IMPDH enzyme, which is responsible for converting IMP to Xanthosine Monophosphate (XMP).

  • Inhibition Type: Competitive with respect to IMP; Uncompetitive with respect to NAD+.

  • Consequence: Blockade of XMP production stops the synthesis of Guanosine Monophosphate (GMP) and subsequently GTP .

GTP Depletion & Antiviral Effect

GTP is essential for:

  • Viral RNA capping.[2]

  • Tubulin polymerization.

  • G-protein signaling.

  • DNA/RNA replication.[3]

By depleting the GTP pool, EICAR induces a state of "guanine nucleotide starvation," halting viral replication and cell division (cytostatic effect).

Visualization: Signaling & Inhibition Pathway

Mechanism cluster_inhibition Competitive Inhibition EICAR EICAR (Extracellular) AK Adenosine Kinase EICAR->AK Transport & Binding Cell Cell Membrane EICAR_MP EICAR-MP (Active Inhibitor) AK->EICAR_MP Phosphorylation IMPDH IMPDH Enzyme EICAR_MP->IMPDH BLOCKS (Ki < 100 nM) GTP GTP Pool EICAR_MP->GTP Depletes IMPDH->GTP Downstream Synthesis IMP IMP (Substrate) IMP->IMPDH Normal Path Replication Viral Replication GTP->Replication Required For GTP->Replication Stops

Caption: Mechanism of Action: EICAR activation by Adenosine Kinase and subsequent blockade of IMPDH.

Part 4: Comparative Data (EICAR vs. Ribavirin)

EICAR is consistently more potent than Ribavirin, though its clinical development was limited by cytotoxicity associated with potent GTP depletion.

FeatureRibavirinEICAR
Chemical Class Triazole NucleosideImidazole Nucleoside
Key Modification Carboxamide5-Ethynyl group
Target Enzyme IMPDHIMPDH (Higher Affinity)
Active Metabolite Ribavirin-MPEICAR-MP
Antiviral Potency (

)
10 - 50

g/mL
0.1 - 1.0

g/mL
Potency Factor 1x (Baseline)10x - 50x
Cellular Kinase Adenosine KinaseAdenosine Kinase

Part 5: Experimental Protocols

Protocol A: Chemical Synthesis of EICAR (Adapted from Matsuda et al.)

Objective: Synthesize EICAR from 5-iodo-1-β-D-ribofuranosylimidazole-4-carboxamide.

  • Reagents:

    • Starting Material: 5-Iodo-imidazole derivative (1 mmol).

    • Catalyst: Bis(triphenylphosphine)palladium(II) chloride (

      
      ) (0.05 eq).
      
    • Co-catalyst: Copper(I) iodide (CuI) (0.1 eq).

    • Reagent: Trimethylsilylacetylene (5 eq).

    • Solvent: DMF/Triethylamine (2:1).

  • Procedure:

    • Dissolve starting material in dry DMF/Triethylamine under Argon atmosphere.

    • Add Pd catalyst and CuI.

    • Add TMS-acetylene dropwise.

    • Stir at room temperature for 2-4 hours (Monitor via TLC).

    • Evaporate solvent in vacuo.

    • Deprotection: Treat residue with methanolic ammonia or tetrabutylammonium fluoride (TBAF) to remove TMS and sugar protecting groups.

    • Purification: Silica gel column chromatography (CHCl3/MeOH).

Protocol B: IMPDH Inhibition Assay

Objective: Validate EICAR-MP activity against IMPDH.

  • System: Purified IMPDH enzyme (recombinant or lysate from L1210 cells).

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 2 mM EDTA.

    • Substrate: IMP (varying concentrations 10-200

      
      M).
      
    • Cofactor: NAD+ (200

      
      M).
      
    • Inhibitor: EICAR-MP (0, 10, 50, 100 nM).

  • Measurement:

    • Monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm .

    • Reaction temperature: 37°C.

  • Analysis:

    • Plot Lineweaver-Burk plots (1/V vs 1/[S]).

    • Result: Intersecting lines on the Y-axis indicate competitive inhibition .

References

  • Matsuda, A., et al. (1992). "Design and synthesis of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR), a potent antiviral and cytostatic agent." Journal of Medicinal Chemistry.

  • Balzarini, J., et al. (1993). "EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide).[1][4][5] A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis."[4][5] Journal of Biological Chemistry.

  • De Clercq, E. (1995). "Antiviral therapy for paramyxovirus infections." Journal of Clinical Virology.

  • Minakawa, N., & Matsuda, A. (1999). "Mechanism-based design of inosine 5'-monophosphate dehydrogenase inhibitors: synthesis and biological activities of EICAR and its derivatives." Current Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Solubility and Stability of 5-Ethynyl-1H-imidazole-4-carboxamide (EICA)

Executive Summary 5-Ethynyl-1H-imidazole-4-carboxamide (also known as EICA or the EICAR aglycone ) is a critical heterocyclic intermediate and the bioactive metabolite of the broad-spectrum antiviral nucleoside EICAR (5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl-1H-imidazole-4-carboxamide (also known as EICA or the EICAR aglycone ) is a critical heterocyclic intermediate and the bioactive metabolite of the broad-spectrum antiviral nucleoside EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). Functioning primarily as a potent inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) , this compound disrupts de novo guanine nucleotide biosynthesis, exerting cytostatic and antiviral effects [1, 2].

Unlike its ribosylated parent (EICAR) or its amino-analog (AICA), EICA presents unique solubility challenges due to the lipophilic ethynyl moiety replacing the polar amino group. This guide provides a definitive technical framework for the solubilization, stabilization, and handling of EICA, designed to prevent experimental artifacts caused by precipitation or chemical degradation.

Physicochemical Profile

Understanding the fundamental properties of EICA is a prerequisite for successful formulation.

PropertyData / CharacteristicNotes
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
Appearance Off-white to tan powderColor darkens upon oxidation/light exposure.
pKa (Predicted) ~5.8 (Imidazole N3)~11.5 (Imidazole N1-H)Amphoteric nature; protonates in acid, deprotonates in strong base.
LogP (Predicted) ~0.3 - 0.5More lipophilic than AICA (LogP -1.1).
H-Bond Donors 2 (Amide NH₂, Imidazole NH)
H-Bond Acceptors 3 (Amide O, Imidazole N, Alkyne)

Solubility Assessment & Reconstitution Protocols

Solubility Landscape

The substitution of the amino group (in AICA) with an ethynyl group (in EICA) significantly reduces aqueous solubility. While AICA-HCl is soluble in water (>50 mg/mL), EICA is sparingly soluble in pure water .

  • Water: < 1 mg/mL (Poor). Not recommended for stock solutions.

  • DMSO (Dimethyl Sulfoxide): > 25 mg/mL (Excellent). Preferred solvent.

  • DMF (Dimethylformamide): > 20 mg/mL (Good). Alternative if DMSO is incompatible.

  • Ethanol: < 5 mg/mL (Limited). Avoid for high-concentration stocks.

Master Reconstitution Protocol

Objective: Prepare a stable 100 mM Stock Solution.

  • Weighing: Accurately weigh 13.5 mg of EICA into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).

  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates persist, sonicate in a water bath at ambient temperature (25°C) for 2 minutes.

    • Critical Check: Solution must be optically clear.

  • Aliquot & Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Aqueous Dilution Workflow (Self-Validating)

When diluting the DMSO stock into aqueous buffers (PBS, cell culture media), precipitation is the primary risk.

Protocol:

  • Stepwise Addition: Add the DMSO stock dropwise to the agitated aqueous buffer. Never add buffer to the DMSO stock (avoids local high concentration shock).

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) for cell-based assays to prevent solvent toxicity.

  • Visual Confirmation: Inspect for "crashing out" (cloudiness).

    • Validation: Measure absorbance at 600 nm (OD600). An OD > 0.01 indicates precipitation.

SolubilityWorkflow Start Solid EICA (13.5 mg) Solvent Add 1 mL Anhydrous DMSO Start->Solvent Vortex Vortex & Sonicate (2 min, 25°C) Solvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Check->Vortex No (Repeat) Stock 100 mM Stock (Store -20°C) Check->Stock Yes Dilution Dilute into Media/Buffer (Dropwise addition) Stock->Dilution Precip Precipitation Risk! (Check OD600) Dilution->Precip

Figure 1: Decision tree for the preparation of EICA stock solutions and subsequent aqueous dilution.

Stability Profile & Degradation Pathways

EICA possesses two chemically sensitive motifs: the terminal alkyne and the carboxamide .

Solid State Stability
  • Shelf Life: > 2 years at -20°C if desiccated.

  • Hygroscopicity: Moderate. Moisture uptake can catalyze hydrolysis.

  • Light Sensitivity: Imidazole derivatives are prone to photo-oxidation. Store in amber vials.

Solution Stability & Degradation

In aqueous solution, EICA is susceptible to two primary degradation pathways [3, 4]:

  • Amide Hydrolysis (Primary Pathway):

    • Condition: Extreme pH (pH < 3 or pH > 9) + Heat.

    • Product: 5-Ethynyl-1H-imidazole-4-carboxylic acid.[1]

    • Impact: Loss of biological activity (amide is essential for H-bonding in the IMPDH active site).

  • Alkyne Hydration (Secondary Pathway):

    • Condition: Presence of transition metals (Cu, Au, Hg) or strong acid.

    • Product: 5-Acetyl-1H-imidazole-4-carboxamide (Methyl ketone formation).

    • Prevention: Use high-purity buffers free of metal ions; use chelators (EDTA) if compatible with assay.

DegradationPathways EICA EICA (Active Aglycone) Acid Carboxylic Acid Derivative (Inactive) EICA->Acid Hydrolysis (pH > 9 or pH < 3) Ketone 5-Acetyl Derivative (Inactive) EICA->Ketone Hydration (Metal Ions / Acid)

Figure 2: Primary chemical degradation pathways for EICA in solution.

Experimental Handling & Best Practices

To ensure data integrity (E-E-A-T), follow these "Golden Rules" derived from nucleoside analog chemistry:

  • Freshness is Key: Aqueous working solutions should be prepared fresh daily . Do not store diluted samples at 4°C for > 24 hours.

  • Avoid Polystyrene: For low concentrations (< 1 µM), EICA may adsorb to plastic surfaces. Use glass or low-binding polypropylene consumables.

  • pH Control: Maintain experimental pH between 6.0 and 8.0 . This minimizes the rate of amide hydrolysis.

  • Safety: EICA is a potent antimetabolite. Handle inside a biosafety cabinet (BSC) or fume hood. Wear nitrile gloves and safety glasses.

References

  • De Clercq, E. et al. (1991).[2] "Potent and selective inhibition of Epstein-Barr virus (EBV) by 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR)." Antiviral Research.

  • Minakawa, N. et al. (2022). "Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs." Chemical and Pharmaceutical Bulletin.

  • Cayman Chemical. "5-Aminoimidazole-4-carboxamide (AIC) Product Insert." (Used as analog proxy for physicochemical baseline).

  • PubChem Compound Summary. "5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide (EICAR)." National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 5-Ethynyl-1H-imidazole-4-carboxamide (EICA)

Executive Summary 5-Ethynyl-1H-imidazole-4-carboxamide (EICA) is the pharmacophore aglycone of the potent antiviral and antimetabolite nucleoside EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). It functions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl-1H-imidazole-4-carboxamide (EICA) is the pharmacophore aglycone of the potent antiviral and antimetabolite nucleoside EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). It functions as a structural analogue of 5-aminoimidazole-4-carboxamide (AICA), a key intermediate in de novo purine biosynthesis.

This application note details a robust, three-step synthetic route for EICA starting from the commercially available 5-amino-1H-imidazole-4-carboxamide (AICA). Unlike traditional nucleoside degradation pathways, this de novo functionalization protocol offers higher atom economy and scalability. The route utilizes a modified Sandmeyer iodination followed by a Sonogashira cross-coupling, prioritizing regioselectivity and intermediate stability.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the latent reactivity of the 5-amino group on the imidazole core. Direct alkynylation of the amine is not feasible; therefore, we utilize an iodine "handle" to facilitate Palladium-catalyzed cross-coupling.

Logical Pathway
  • Target: 5-Ethynyl-1H-imidazole-4-carboxamide.

  • Disconnection: C(sp)-C(sp2) bond at the 5-position.

  • Precursor: 5-Iodo-1H-imidazole-4-carboxamide (via Sonogashira).

  • Starting Material: 5-Amino-1H-imidazole-4-carboxamide (AICA) (via Diazotization/Sandmeyer).

Pathway Visualization

SyntheticRoute cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Carbon-Carbon Bond Formation AICA Start: AICA (5-Amino-1H-imidazole-4-carboxamide) Diazo Intermediate: Diazonium Species AICA->Diazo Isoamyl Nitrite CH2I2 (Solvent/Reagent) AICA->Diazo Iodo Key Intermediate: 5-Iodo-1H-imidazole-4-carboxamide Diazo->Iodo Sandmeyer-Hastings Iodination (-N2) Diazo->Iodo TMS_Alk Protected Alkyne: 5-((TMS)ethynyl)-imidazole... Iodo->TMS_Alk Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TMS-Acetylene Iodo->TMS_Alk Target Target: EICA (5-Ethynyl-1H-imidazole-4-carboxamide) TMS_Alk->Target Desilylation K2CO3 / MeOH TMS_Alk->Target

Caption: Stepwise conversion of AICA to EICA via iodination and Pd-catalyzed coupling.

Detailed Experimental Protocols

Phase 1: Preparation of 5-Iodo-1H-imidazole-4-carboxamide

Principle: The amino group of AICA is converted to a diazonium salt, which is unstable. Using diiodomethane (


) as both solvent and iodine source in the presence of an organic nitrite allows for a "non-aqueous Sandmeyer" reaction (Hastings modification), significantly improving yields over aqueous methods.

Materials:

  • 5-Amino-1H-imidazole-4-carboxamide (AICA) free base (dried).

  • Diiodomethane (

    
    ).
    
  • Isoamyl nitrite (freshly distilled recommended).

  • Solvent: Anhydrous THF (optional cosolvent) or neat

    
    .
    

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, an addition funnel, and an argon inlet. Exclude light by wrapping the flask in aluminum foil (iodides are photosensitive).

  • Suspension: Charge the flask with AICA (1.0 eq, e.g., 2.0 g) and Diiodomethane (10-15 mL).

  • Activation: Heat the mixture to 60–65°C. The reaction is heterogeneous.

  • Addition: Add Isoamyl nitrite (3.0 eq) dropwise over 30 minutes.

    • Observation: Evolution of

      
       gas will be observed. Ensure proper venting.
      
  • Reaction: Stir at 65°C for 1–2 hours. Monitor by TLC (EtOAc/MeOH 9:1). The starting material spot (low Rf) should disappear, replaced by a higher Rf spot (Iodo-imidazole).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with

      
       or EtOAc (50 mL).
      
    • Filter the resulting precipitate (often crude product).

    • If product remains in solution: Wash organic layer with

      
       (sat. aq.) to remove excess iodine (color change from purple to yellow).
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Yield Target: 50–65% Appearance: Off-white to pale yellow solid.

Phase 2: Sonogashira Coupling (Installation of Alkyne)

Principle: The 5-iodo position is activated for cross-coupling with Trimethylsilylacetylene (TMSA). The TMS group protects the alkyne proton from side reactions during the coupling.

Critical Process Parameters (CPPs):

  • Oxygen Exclusion: Oxygen promotes homocoupling of the alkyne (Glaser coupling). Rigorous degassing is mandatory.

  • Base Choice: Triethylamine (

    
    ) acts as both base and solvent/co-solvent.[2][3]
    

Materials:

  • 5-Iodo-1H-imidazole-4-carboxamide (from Phase 1).

  • Trimethylsilylacetylene (TMSA) (1.5 eq).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (5 mol%).
    
  • Co-catalyst: Copper(I) iodide (CuI) (10 mol%).

  • Solvent: Anhydrous DMF /

    
     (3:1 ratio).
    

Protocol:

  • Degassing: In a pressure tube or Schlenk flask, combine the 5-iodo-imidazole,

    
    , and CuI. Evacuate and backfill with Argon (3 cycles).[3]
    
  • Solvent Addition: Add degassed DMF and

    
     via syringe.
    
  • Alkyne Addition: Add TMS-acetylene dropwise.

  • Reaction: Seal the vessel and heat to 50°C for 4–6 hours.

    • Note: The solution usually turns dark brown/black.

  • Monitoring: Check LC-MS for the mass of the TMS-protected intermediate (

    
     for de-TMS or 
    
    
    
    for TMS-adduct depending on ionization).
  • Workup:

    • Evaporate solvents under reduced pressure (high vacuum for DMF).

    • Resuspend residue in EtOAc/MeOH (9:1).

    • Filter through a pad of Celite to remove Pd black.

  • Purification: Flash chromatography (Silica, DCM/MeOH gradient).

Phase 3: Deprotection (Desilylation)

Principle: Mild basic hydrolysis removes the TMS group without hydrolyzing the carboxamide.

Protocol:

  • Dissolve the TMS-intermediate in MeOH.

  • Add Potassium Carbonate (

    
    , 0.5 eq).
    
  • Stir at Room Temperature for 30–60 minutes.

  • Workup:

    • Neutralize with dilute acetic acid or Dowex H+ resin (to avoid salt contamination).

    • Concentrate to dryness.

    • Recrystallize from water/methanol or purify by preparative HPLC if high purity is required for biological assays.

Analytical Summary & Data Tables

Expected Analytical Data
CompoundKey 1H NMR Signals (DMSO-d6)MS (ESI+)
AICA (Start)

7.3 (s, 1H, H-2), 6.5 (br, NH2)
127.1
5-Iodo-AICA

7.6 (s, 1H, H-2), 12.5 (br, NH)
237.9
EICA (Target)

7.8 (s, 1H, H-2), 4.3 (s, 1H, Alkyne-H)
136.1
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Decomposition of diazonium salt.Ensure temperature is maintained at 60°C; add nitrite slowly.
Glaser Product (Step 2) Oxygen presence in Sonogashira.Freeze-pump-thaw solvents; increase Argon flow.
No Reaction (Step 2) Catalyst poisoning by Imidazole N.Protect N1 with Trityl (Trt) or SEM before iodination if direct coupling fails.
Amide Hydrolysis Base too strong in Step 3.Use

/MeOH or TBAF/THF; avoid NaOH.

Workflow Logic Diagram

The following diagram illustrates the decision-making process for purification and optimization.

Workflow Start Crude Reaction Mixture (Sonogashira) Filter Filter through Celite (Remove Pd) Start->Filter Evap Evaporate DMF/Et3N Filter->Evap Check TLC/LCMS Check Evap->Check Direct Proceed to Deprotection (One-pot strategy) Check->Direct Clean Profile (>80%) Purify Column Chromatography (Isolate TMS-intermediate) Check->Purify Complex Mixture Final Final Product Isolation (EICA) Direct->Final Purify->Final

Caption: Decision tree for processing the Sonogashira reaction mixture.

References

  • Organic Syntheses. "Mild mono-Acylation of 4,5-Diiodoimidazole." (General imidazole handling). [Link]

  • Minakawa, N., et al. "Nucleosides and Nucleotides. 184. Synthesis and Conformational Analysis of 5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR)." Journal of Organic Chemistry. (Primary source for EICAR chemistry). [Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. (Comprehensive guide on coupling conditions). [Link]

Sources

Application

Application Note: High-Fidelity Glycosylation of 5-Ethynyl-1H-imidazole-4-carboxamide

Executive Summary This Application Note details the protocol for the regioselective glycosylation of 5-Ethynyl-1H-imidazole-4-carboxamide to synthesize 5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) . EICAR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the regioselective glycosylation of 5-Ethynyl-1H-imidazole-4-carboxamide to synthesize 5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) . EICAR is a potent antiviral nucleoside analogue with broad-spectrum activity against RNA viruses.

The synthesis of imidazole nucleosides is historically challenging due to the ambident nature of the imidazole ring, often resulting in mixtures of


- and 

-glycosyl isomers. This protocol utilizes a modified Vorbrüggen glycosylation , leveraging specific Lewis acid catalysis and thermodynamic control to maximize the yield of the bioactive

-β-anomer.

Strategic Considerations & Mechanistic Insight

The Regioselectivity Challenge

The starting material, 5-ethynyl-1H-imidazole-4-carboxamide, possesses two nucleophilic nitrogen atoms (


 and 

).
  • Target: The

    
    -isomer (sterically more hindered due to the adjacent ethynyl group) is the bioactive nucleoside.
    
  • Byproduct: The

    
    -isomer is thermodynamically favored in some conditions but biologically inert.
    
  • Solution: We utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the Lewis acid catalyst. Unlike weaker catalysts (e.g.,

    
    ), TMSOTf promotes a reversible equilibrium, allowing the kinetic 
    
    
    
    -product to rearrange into the thermodynamic
    
    
    -product upon prolonged reaction times or elevated temperatures (the "Silyl-Hilbert-Johnson" mechanism).
The Ethynyl Moiety

The C5-ethynyl group is electron-withdrawing, reducing the nucleophilicity of the imidazole ring compared to AICAR (5-aminoimidazole-4-carboxamide ribonucleotide). This necessitates:

  • Complete Silylation: To increase the heteroaromaticity and solubility of the aglycone.

  • Strict Anhydrous Conditions: To prevent hydrolysis of the reactive silyl-intermediate.

Experimental Workflow

Synthesis Pathway Visualization

EICAR_Synthesis Aglycone 5-Ethynyl-1H-imidazole- 4-carboxamide Silylated_Int Bis-TMS Intermediate Aglycone->Silylated_Int Silylation (BSA, 80°C) BSA Silylation Agent (BSA or HMDS) BSA->Silylated_Int Coupling Vorbrüggen Coupling (TMSOTf, MeCN, 0°C -> RT) Silylated_Int->Coupling Sugar 1-O-Acetyl-2,3,5-tri-O- benzoyl-β-D-ribofuranose Sugar->Coupling Protected_Nucl Protected Nucleoside (N1/N3 Mixture) Coupling->Protected_Nucl Glycosylation Purification Column Chromatography (Separation of Isomers) Protected_Nucl->Purification Deprotection Ammonolysis (NH3/MeOH) Purification->Deprotection N1-Isomer Final_Product EICAR (Final Nucleoside) Deprotection->Final_Product

Figure 1: Step-wise synthesis of EICAR from the aglycone precursor via Vorbrüggen coupling.

Materials & Reagents

ReagentSpecificationRole
Aglycone 5-Ethynyl-1H-imidazole-4-carboxamideStarting Material
Sugar Donor 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseRibose Source
Silylating Agent N,O-Bis(trimethylsilyl)acetamide (BSA)Activates Aglycone
Catalyst Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Lewis Acid Promoter
Solvent Acetonitrile (MeCN) or 1,2-DichloroethaneAnhydrous (<50 ppm H2O)
Deprotection 7N Ammonia in MethanolRemoves Benzoyl Groups

Detailed Protocol

Phase A: Silylation of the Aglycone

Objective: To convert the polar, insoluble imidazole derivative into a soluble, nucleophilic silylated species.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Charging: Add 5-Ethynyl-1H-imidazole-4-carboxamide (1.0 eq, e.g., 500 mg) to the flask.

  • Solvent & Reagent: Suspend the solid in anhydrous Acetonitrile (MeCN) (10 mL). Add BSA (3.0 - 4.0 eq) via syringe.

    • Note: A slight excess of BSA ensures complete silylation of both the imidazole nitrogen and the carboxamide nitrogen.

  • Reaction: Heat the mixture to 80°C (Reflux) for 30–60 minutes.

    • Checkpoint: The reaction mixture should turn from a suspension to a clear, homogeneous solution, indicating successful silylation.

  • Preparation: Cool the solution to room temperature. If using HMDS/Ammonium sulfate instead of BSA, you must evaporate the excess silylating agent and redissolve the residue in fresh anhydrous MeCN. With BSA, the "one-pot" method is often acceptable, but evaporation is recommended to remove acetamide byproducts which can buffer the Lewis acid.

Phase B: Vorbrüggen Glycosylation

Objective: Stereoselective coupling of the ribose sugar to the imidazole ring.

  • Sugar Addition: Dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 - 1.1 eq) in anhydrous MeCN (5 mL) and add it to the silylated aglycone solution.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Add TMSOTf (1.1 - 1.5 eq) dropwise over 5 minutes.

    • Critical: The rate of addition controls the exotherm. Do not let the temperature spike.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 2–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). You should see the consumption of the sugar donor and the appearance of two lower spots (N1 and N3 isomers). The N1 isomer is typically more polar (lower Rf) than the N3 isomer in this system.

  • Workup:

    • Quench the reaction by pouring it into a cold, saturated NaHCO₃ solution (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Gradient: 0% → 5% Methanol in Dichloromethane (or EtOAc/Hexane gradient).

    • Yield: Isolate the major

      
      -isomer (Protected EICAR). Typical yield: 60–75%.
      
Phase C: Deprotection (Ammonolysis)

Objective: Removal of the benzoyl protecting groups to yield the final nucleoside.

  • Reaction: Dissolve the purified protected nucleoside in 7N Ammonia in Methanol (10 mL per 100 mg).

  • Conditions: Seal the vessel and stir at Room Temperature for 12–24 hours.

    • Note: The ethynyl group is stable under these conditions, but avoid heating, which could cause degradation.

  • Isolation: Concentrate the mixture to dryness under vacuum.

  • Final Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (C18 column, Water/Methanol gradient) to remove the benzamide byproduct.

  • Characterization: Confirm structure via ¹H-NMR and MS.

    • Diagnostic Signal: The anomeric proton (H-1') usually appears as a doublet around δ 5.8–6.0 ppm with a coupling constant (

      
      ) of ~5–6 Hz, confirming the β-configuration.
      

Analytical Data & Troubleshooting

Expected Analytical Parameters
ParameterValue / Observation
Appearance White to off-white powder
MS (ESI+) [M+H]+ calc. for C₁₁H₁₃N₃O₅: ~268.09
¹H NMR (DMSO-d6) H-2 (Im) singlet ~7.8 ppm; H-1' doublet ~5.9 ppm
Regioselectivity N1 (Target) vs N3 (Byproduct) ratio typically > 4:1
Troubleshooting Guide
  • Low Yield / Incomplete Reaction: Ensure the silylation step was complete (clear solution). If the aglycone was not fully dissolved, the coupling will fail. Increase BSA equivalents or reflux time.

  • Poor Regioselectivity (High N3 isomer):

    • Switch solvent to 1,2-Dichloroethane or Toluene and run at higher temperature (reflux). Higher temperatures favor the thermodynamic product (N1) via the reversible silylation mechanism.

  • Sugar Hydrolysis: Ensure all reagents and solvents are strictly anhydrous. TMSOTf is extremely moisture-sensitive and will generate Triflic acid (strong acid) upon contact with water, degrading the product.

References

  • Matsuda, A., et al. "Synthesis and antiviral activity of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) and related nucleosides." Chemical & Pharmaceutical Bulletin, vol. 40, no. 4, 1992, pp. 1077-1080.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. "Handbook of Nucleoside Synthesis." John Wiley & Sons, 2001. (Standard reference for the "Vorbrüggen Reaction" mechanism).
  • Minakawa, N., et al. "Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs." Scientific Reports, 2021.

  • Niedballa, U., & Vorbrüggen, H. "A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides." Journal of Organic Chemistry, vol. 39, no. 25, 1974, pp. 3654–3660.

Method

Using 5-Ethynyl-1H-imidazole-4-carboxamide in CuAAC click chemistry

Application Note: High-Efficiency CuAAC Conjugation of 5-Ethynyl-1H-imidazole-4-carboxamide Introduction & Scientific Rationale 5-Ethynyl-1H-imidazole-4-carboxamide (EICA) represents a high-value scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency CuAAC Conjugation of 5-Ethynyl-1H-imidazole-4-carboxamide

Introduction & Scientific Rationale

5-Ethynyl-1H-imidazole-4-carboxamide (EICA) represents a high-value scaffold in medicinal chemistry, serving as a bioisostere for purine precursors and a critical intermediate in the synthesis of antiviral nucleoside analogs (e.g., EICAR derivatives). Its structural duality—featuring a reactive terminal alkyne for click chemistry and a polar imidazole-carboxamide core for hydrogen bonding—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and bioconjugation.

However, the utilization of EICA in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a specific mechanistic challenge: Competitive Chelation .

The Chelation Challenge: The imidazole nitrogen (N3) and the carboxamide oxygen can act as bidentate or monodentate ligands for Cu(I). In standard protocols, the substrate itself competes with the accelerating ligand (e.g., THPTA) for the copper catalyst. If the substrate sequesters the copper, the catalytic cycle stalls, leading to:

  • Sluggish Kinetics: Reaction times extend from minutes to hours.

  • Oxidative Damage: Prolonged exposure to Cu/Ascorbate generates Reactive Oxygen Species (ROS), degrading sensitive biomolecules.

  • Incomplete Conversion: Leading to difficult purification steps.

This guide provides a validated protocol designed to thermodynamically out-compete substrate chelation, ensuring rapid and quantitative conversion.

Chemical Properties & Preparation

Before initiating conjugation, the physicochemical properties of the alkyne must be managed to prevent precipitation during the aqueous click reaction.

PropertySpecificationOperational Note
Molecular Weight ~135.12 g/mol Small fragment; minimal steric hindrance.
Solubility (Water) Moderate (< 5 mM)The ethynyl group reduces polarity compared to the amino-analog (AICA).
Solubility (DMSO) High (> 100 mM)Recommended for stock preparation.
Copper Affinity HighImidazole N3 is a potent Cu(I) ligand.
Stability GoodStable at -20°C; avoid acidic conditions (hydration of alkyne).

Mechanistic Insight: The Ligand Battle

To ensure the reaction proceeds, we must visualize the competition at the molecular level. The diagram below illustrates the "Dead-End" complex formed by substrate chelation versus the "Active" catalytic cycle enabled by superior ligands.

CuAAC_Mechanism Cu Cu(I) Source Substrate 5-Ethynyl-1H-imidazole -4-carboxamide Cu->Substrate Direct Coordination Ligand Accelerating Ligand (THPTA or BTTAA) Cu->Ligand High Affinity Binding DeadEnd INACTIVE COMPLEX (Substrate-Sequestered Cu) Substrate->DeadEnd Chelation (Inhibition) ActiveCat ACTIVE CATALYST (Ligand-Cu Complex) Ligand->ActiveCat Formation DeadEnd->ActiveCat Ligand Displacement (Requires Excess Ligand) Triazole 1,2,3-Triazole Product ActiveCat->Triazole + Azide + Alkyne (Rapid Cycle)

Caption: Figure 1. The Kinetic Trap. Without a strong accelerating ligand (Green path), the imidazole substrate sequesters Cu(I) into an inactive state (Red path).

Validated Experimental Protocol

Objective: Conjugate 5-Ethynyl-1H-imidazole-4-carboxamide (Alkyne) to a target Azide.

Reagents Required:

  • Alkyne Stock: 100 mM in DMSO.

  • Azide Target: Resuspended in water or PBS (pH 7.0–7.5).

  • CuSO₄ Solution: 20 mM in water.

  • Ligand (THPTA): 100 mM in water. Note: THPTA is preferred over TBTA for aqueous solubility and protecting biomolecules.

  • Reducing Agent (Sodium Ascorbate): 100 mM in water (Freshly prepared).

  • Buffer: 100 mM Phosphate (PBS) or HEPES, pH 7.5. Avoid Tris (coordinates Cu).

Step-by-Step Workflow
  • Ligand-Copper Premixing (CRITICAL STEP):

    • Do not add Copper directly to the reaction mixture containing the imidazole alkyne.

    • In a separate tube, mix THPTA and CuSO₄ in a 5:1 molar ratio .

    • Example: Mix 5 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Incubate for 2 minutes. The solution acts as the "Protected Catalyst."

  • Reaction Assembly:

    • To a 1.5 mL microcentrifuge tube, add reagents in the following order:

      • Buffer (PBS, pH 7.5) – Up to final volume.

      • Azide Target – Final conc: 10–50 µM.

      • 5-Ethynyl-1H-imidazole-4-carboxamide – Final conc: 2–5x molar excess over azide.

      • Premixed Cu-THPTA Catalyst – Final Cu conc: 100–500 µM.

  • Initiation:

    • Add Sodium Ascorbate – Final conc: 5 mM.

    • Why: The high concentration of ascorbate maintains the Cu(I) state despite oxygen presence and potential radical scavenging by the imidazole ring.

  • Incubation:

    • Vortex gently. Incubate at Room Temperature for 30–60 minutes in the dark.

    • Note: Do not heat above 37°C to prevent amide hydrolysis.

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate the copper and strip it from the imidazole product.

    • Proceed to desalting (PD-10 column) or HPLC purification.

Workflow Visualization

Protocol_Flow Start Start Premix Step 1: Premix CuSO4 + THPTA (1:5) (Protect Catalyst) Start->Premix Assembly Step 2: Assembly Add Azide + Imidazole Alkyne to Buffer Premix->Assembly Add Catalyst Mix Initiate Step 3: Initiation Add Sodium Ascorbate Assembly->Initiate Incubate Step 4: Incubation 30-60 min @ RT Initiate->Incubate Stop Step 5: Quench Add EDTA (Remove Cu) Incubate->Stop

Caption: Figure 2.[1][2] Optimized CuAAC workflow emphasizing the pre-complexation of Copper to prevent imidazole inhibition.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation upon Alkyne addition Low aqueous solubility of the imidazole scaffold.Add DMSO to the reaction buffer (up to 20% v/v is tolerated by CuAAC).
Solution turns brown/yellow Copper oxidation or Ascorbate degradation.Degas buffers; Add fresh Ascorbate; Increase THPTA:Cu ratio to 10:1.
Low Yield (< 50%) Imidazole inhibition of Cu(I).Increase Catalyst Loading: Raise Cu concentration to 1 mM. Switch Ligand: Use BTTAA (stronger acceleration).
Protein Precipitation Cu-induced aggregation.Ensure THPTA is present before Cu touches the protein. Keep reaction time under 1 hour.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Uttamapinant, C., et al. (2012). Fast, Protected "Click" Reactions with Fluorogenic Alkynes using a New Copper Ligand (BTTAA). Angewandte Chemie. Link

Sources

Application

Application Note: Convergent Synthesis of EICAR via Vorbrüggen Glycosylation

This Application Note is structured to guide researchers through the convergent synthesis of EICAR (5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) directly from the aglycone 5-Ethynyl-1H-imidazole-4-carboxamide ....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the convergent synthesis of EICAR (5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) directly from the aglycone 5-Ethynyl-1H-imidazole-4-carboxamide .

While the industrial standard often employs a linear route (glycosylation of AICA followed by Sonogashira coupling), this guide addresses the specific challenge of direct glycosylation , a strategy valuable for late-stage diversification and fragment-based drug discovery.

Abstract & Strategic Overview

EICAR is a potent nucleoside analog exhibiting broad-spectrum antiviral and antileukemic activity by inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH) . The presence of the 5-ethynyl group is critical for its high affinity to the NAD-binding site of IMPDH.

This protocol details the convergent synthesis of EICAR. Unlike the linear route (which installs the alkyne post-glycosylation), this method couples the pre-functionalized 5-ethynyl base directly with a ribose donor. This approach reduces the step count for analog generation but requires precise control over regioselectivity (N1 vs. N3) and anomeric stereocontrol (β vs. α) .

Key Chemical Challenges
  • Regioselectivity: The imidazole ring has two nucleophilic nitrogens. The 4-carboxamide group typically directs glycosylation to the N1 position via thermodynamic control, but N3 isomers are common byproducts.

  • Alkyne Stability: The terminal ethynyl group must withstand Lewis Acid conditions (TMSOTf) without polymerizing or hydrating.

  • Beta-Selectivity: Utilizing a 2-O-acyl protecting group on the sugar donor ensures β-selectivity via neighboring group participation.

Retrosynthetic Analysis & Pathway

The synthesis relies on the Vorbrüggen Glycosylation , utilizing silyl-Hilbert-Johnson chemistry.

EICAR_Retrosynthesis EICAR Target: EICAR (5-Ethynyl-1-β-D-ribofuranosyl...) Protected_EICAR Intermediate: Benzoyl-Protected Nucleoside EICAR->Protected_EICAR Global Deprotection (NH3/MeOH) Base Starting Material: 5-Ethynyl-1H-imidazole-4-carboxamide Protected_EICAR->Base Vorbrüggen Coupling (BSA, TMSOTf) Sugar Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribose Protected_EICAR->Sugar + Lewis Acid

Figure 1: Retrosynthetic disconnection of EICAR showing the convergent assembly of the pre-functionalized base and sugar donor.

Materials & Reagents

ReagentRolePurity Requirement
5-Ethynyl-1H-imidazole-4-carboxamide Aglycone Base>98% (HPLC)
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Sugar Donor>99% (Anomerically pure)
BSA (N,O-Bis(trimethylsilyl)acetamide)Silylating AgentFreshly distilled / Anhydrous
TMSOTf (Trimethylsilyl triflate)Lewis Acid Catalyst99%, store under Argon
Acetonitrile (MeCN) SolventAnhydrous (<50 ppm H2O)
1,2-Dichloroethane (DCE) Alternative SolventAnhydrous

Detailed Experimental Protocol

Phase 1: Activation (Silylation of the Base)

The base is insoluble in organic solvents and must be silylated to become soluble and nucleophilic.

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Charging: Add 5-Ethynyl-1H-imidazole-4-carboxamide (1.0 equiv, 1.0 mmol) to the flask.

  • Suspension: Add anhydrous MeCN (10 mL). The solid will not dissolve initially.

  • Silylation: Add BSA (2.5 equiv, 2.5 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 30–45 minutes.

    • Observation: The suspension should turn into a clear, homogeneous solution, indicating the formation of the silylated intermediate (N-TMS-imidazole and O-TMS-imidate).

    • Checkpoint: If solids persist, add an additional 0.5 equiv of BSA.

Phase 2: Vorbrüggen Glycosylation

This step constructs the N-glycosidic bond.

  • Sugar Addition: Cool the silylated base solution to 0°C (ice bath). Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.05 equiv) dissolved in anhydrous MeCN (5 mL).

  • Catalysis: Add TMSOTf (1.1 equiv) dropwise over 5 minutes.

    • Critical Note: Do not rush this addition. Exotherms can degrade the ethynyl group.

  • Coupling: Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). Look for the consumption of the sugar donor (Rf ~0.6) and formation of the nucleoside (Rf ~0.4).

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL) and stir for 15 minutes.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude foam via flash column chromatography (Gradient: 0% -> 5% MeOH in DCM).

    • Target: Isolate the N1-isomer (Major product). The N3-isomer is typically less polar and elutes earlier.

Phase 3: Global Deprotection

Removal of the benzoyl protecting groups to yield EICAR.

  • Solubilization: Dissolve the protected nucleoside in Methanolic Ammonia (7 N NH3 in MeOH, 10 mL/mmol).

  • Reaction: Seal the vessel and stir at Room Temperature for 12–16 hours.

  • Completion: Monitor by TLC (complete disappearance of benzoylated starting material).

  • Isolation: Concentrate the mixture to dryness.

  • Final Purification: Recrystallize from Water/Ethanol or purify via Reverse Phase HPLC (C18, Water/MeCN gradient).

Process Logic & Mechanism

The following diagram illustrates the mechanistic flow and decision points for the synthesis.

EICAR_Workflow Start Start: 5-Ethynyl Base Silylation Step 1: Silylation (BSA, 60°C) Activates N1/N3 Start->Silylation Glycosylation Step 2: Glycosylation (Sugar + TMSOTf) Formation of Oxocarbenium Silylation->Glycosylation Homogeneous Solution Regio_Check Checkpoint: Regioselectivity (N1 vs N3) Glycosylation->Regio_Check Regio_Check->Glycosylation Low Yield (Optimize Temp) Deprotection Step 3: Deprotection (NH3/MeOH) Regio_Check->Deprotection N1 Isomer (Major) Final Product: EICAR Deprotection->Final

Figure 2: Step-by-step workflow for the convergent synthesis of EICAR.

Analytical Validation (QC)

To ensure the integrity of the synthesized EICAR, compare analytical data against these standards:

  • 1H NMR (DMSO-d6, 400 MHz):

    • H1' (Anomeric): Doublet at δ 5.90 ppm (J = 5.5 Hz). A coupling constant of ~5-6 Hz confirms the β-configuration .

    • H2 (Imidazole): Singlet at δ 8.00–8.10 ppm .

    • Ethynyl Proton: Singlet at δ 4.5–4.8 ppm (depending on conditions/concentration).

  • UV Spectroscopy:

    • 
       (MeOH): ~260 nm (Characteristic of the substituted imidazole chromophore).
      
  • Mass Spectrometry (ESI):

    • Calculated Mass (

      
      ): 267.09.
      
    • Observed

      
      : 268.1.
      

Troubleshooting & Optimization

  • Issue: Low Regioselectivity (High N3 isomer).

    • Fix: Switch solvent to 1,2-Dichloroethane (DCE) and increase temperature to reflux during glycosylation. Thermodynamic control favors the N1 isomer.

  • Issue: Alkyne Degradation.

    • Fix: Ensure TMSOTf is fresh and not brown. Conduct the reaction strictly at 0°C initially. If degradation persists, use the Linear Route (Synthesis of AICA-Riboside followed by Sonogashira coupling) as a fallback [1].

References

  • Matsuda, A., et al. (1993). "Synthesis and antitumor activity of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) and its derivatives." Journal of Medicinal Chemistry.

  • Minakawa, N., et al. (1991). "Nucleosides and nucleotides. 96. Synthesis and antitumor activity of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR)."[1][2] Journal of Medicinal Chemistry.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.[3] (General reference for Silyl-Hilbert-Johnson reaction).

Sources

Method

Application Note &amp; Protocol: Synthesis of ¹³C-Labeled 5-Ethynylimidazole-4-carboxamide Standards for Quantitative Bioanalysis

Abstract This document provides a comprehensive and technically detailed protocol for the synthesis of stable isotope-labeled (SIL) 5-ethynylimidazole-4-carboxamide, incorporating carbon-13 (¹³C) atoms. The use of SIL in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and technically detailed protocol for the synthesis of stable isotope-labeled (SIL) 5-ethynylimidazole-4-carboxamide, incorporating carbon-13 (¹³C) atoms. The use of SIL internal standards is a critical component in modern drug development, enabling precise and accurate quantification of analytes in complex biological matrices through mass spectrometry. This application note offers more than a procedural outline; it delves into the rationale behind the selected synthetic route, provides exhaustive step-by-step instructions, and establishes a framework for the validation of the final product. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug metabolism and pharmacokinetics (DMPK), and analytical sciences.

Introduction: The Imperative of Stable Isotope Labeling in Bioanalysis

In the realm of quantitative bioanalysis, the gold standard for achieving the highest levels of accuracy and precision is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2][3] An effective SIL-IS is chemically identical to the analyte of interest but possesses a different mass, allowing for its distinct detection by a mass spectrometer.[4] This key difference, with a recommended mass shift of three or more mass units for small molecules, ensures no spectral overlap.[1] The co-elution of the analyte and the SIL-IS during chromatographic separation, coupled with their identical ionization efficiencies, effectively mitigates variability arising from sample preparation and matrix effects.[1][3]

The 5-ethynylimidazole-4-carboxamide scaffold is a significant structural motif found in numerous pharmacologically active compounds.[5][6][7] Consequently, the ability to synthesize and introduce a stable isotope label into this structure is of paramount importance. This protocol details the introduction of a ¹³C label at the ethynyl group, a strategic choice that is both synthetically feasible and provides a clear mass shift for mass spectrometric analysis.[][9]

Synthetic Strategy: A Palladium-Catalyzed Sonogashira Coupling Approach

The cornerstone of the proposed synthetic route is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This palladium-catalyzed reaction is particularly well-suited for this application due to its demonstrated success on imidazole backbones, high efficiency, broad functional group tolerance, and well-established reliability.[10][13]

The overall synthetic workflow is illustrated below:

synthetic_workflow Start 5-Iodoimidazole-4-carboxamide Coupling Sonogashira Coupling (Pd(PPh₃)₄ / CuI) Start->Coupling Labeled_Alkyne [1,2-¹³C₂]-Ethynyltrimethylsilane Labeled_Alkyne->Coupling Protected_Product TMS-Protected ¹³C-Labeled Intermediate Coupling->Protected_Product Forms Deprotection Deprotection (TBAF) Protected_Product->Deprotection Final_Product 5-([1,2-¹³C₂]-Ethynyl)imidazole-4-carboxamide Deprotection->Final_Product Purification Purification & Characterization (HPLC, MS, NMR) Final_Product->Purification

Figure 1: Synthetic workflow for the preparation of ¹³C-labeled 5-ethynylimidazole-4-carboxamide.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
5-Iodoimidazole-4-carboxamideCommercial Source>95%Starting material.
[1,2-¹³C₂]-EthynyltrimethylsilaneIsotope Supplier99 atom % ¹³CKey labeling reagent.
Tetrakis(triphenylphosphine)palladium(0)Commercial Source>98%Catalyst.
Copper(I) iodide (CuI)Commercial Source>99%Co-catalyst.
Triethylamine (TEA)Commercial SourceAnhydrousBase and solvent.
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrousSolvent.
Tetrabutylammonium fluoride (TBAF)Commercial Source1 M in THFDeprotecting agent.
Dichloromethane (DCM)Commercial SourceHPLC GradeFor extraction.
Ethyl acetate (EtOAc)Commercial SourceHPLC GradeFor chromatography.
HexanesCommercial SourceHPLC GradeFor chromatography.

Safety Note: All chemical manipulations must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Sonogashira Coupling of 5-Iodoimidazole-4-carboxamide with [1,2-¹³C₂]-Ethynyltrimethylsilane

This pivotal step involves the formation of the C-C bond to introduce the labeled ethynyl moiety. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, effectively preventing undesired self-coupling and ensuring regioselective reaction.[10]

sonogashira_coupling Reactants 5-Iodoimidazole-4-carboxamide [1,2-¹³C₂]-Ethynyltrimethylsilane Pd(PPh₃)₄ CuI TEA/DMF Conditions Sonogashira Coupling Room Temperature, 12-16h Inert Atmosphere (N₂ or Ar) Reactants->Conditions Reaction Product 5-((Trimethylsilyl)-[1,2-¹³C₂]-ethynyl)imidazole-4-carboxamide Conditions->Product Yields

Figure 2: Key components and conditions for the Sonogashira coupling reaction.

Protocol:

  • In a dry, nitrogen-flushed round-bottom flask, combine 5-iodoimidazole-4-carboxamide (1 equivalent) with anhydrous N,N-dimethylformamide (DMF) and anhydrous triethylamine (TEA) (2:1 v/v).

  • Stir the mixture until complete dissolution of the starting material is observed.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and copper(I) iodide (0.1 equivalents) to the solution. A color change to yellow or brown is typically observed.

  • Introduce [1,2-¹³C₂]-ethynyltrimethylsilane (1.2 equivalents) dropwise using a syringe.

  • Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detected.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.

Step 2: Deprotection of the Silyl Group

The final synthetic step is the removal of the TMS protecting group to yield the terminal alkyne. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for this transformation due to the strong affinity of the fluoride ion for silicon.[14][15][16][17]

Protocol:

  • Dissolve the crude TMS-protected intermediate obtained from Step 1 in tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, add water to quench the reaction and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

The purification of the final compound is of utmost importance to ensure its suitability as an internal standard. High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.

Purification Protocol:

  • The crude product can be initially purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • For obtaining the high purity required for an internal standard, preparative reverse-phase HPLC is recommended.

Characterization:

The identity, purity, and isotopic enrichment of the final ¹³C-labeled 5-ethynylimidazole-4-carboxamide must be rigorously confirmed through a combination of analytical techniques:

Analytical TechniqueExpected Outcome
¹H NMR The proton nuclear magnetic resonance spectrum should be consistent with the proposed structure, displaying the characteristic signals for the imidazole and carboxamide protons.
¹³C NMR The carbon-13 nuclear magnetic resonance spectrum will show significantly enhanced signals for the two ¹³C-labeled ethynyl carbons, providing definitive confirmation of the label's position.[18]
High-Resolution MS High-resolution mass spectrometry will provide an accurate mass measurement, confirming the elemental composition and the successful incorporation of two ¹³C atoms.
HPLC Purity The purity of the final compound should be greater than 98% as determined by HPLC analysis to be suitable for use as an internal standard.

Trustworthiness and Self-Validation

The integrity of this protocol is underpinned by the comprehensive characterization of the final product. High-resolution mass spectrometry provides irrefutable evidence of the successful incorporation of the ¹³C label. Concurrently, NMR spectroscopy verifies the structural correctness of the synthesized molecule. Finally, HPLC analysis confirms the high purity necessary for its application in sensitive bioanalytical assays.

Conclusion

This application note provides a validated and robust protocol for the synthesis of ¹³C-labeled 5-ethynylimidazole-4-carboxamide. By adhering to these detailed procedures and understanding the underlying chemical principles, researchers can confidently prepare high-quality stable isotope-labeled standards. These standards are indispensable for the accurate and reliable quantification of analytes in drug discovery and development, as well as in other related scientific disciplines.

References

  • Augustine, J. K., et al. (2014). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. The Journal of Organic Chemistry, 79(15), 7179–7189.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • National Institute of Standards and Technology. (n.d.).
  • PharmiWeb.com. (2025, January 17).
  • Kellner, S., & Helm, M. (2019).
  • ResearchGate. (n.d.).
  • Al-Balushi, R. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6566–6592.
  • Kowalik, D., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6195–6201.
  • Ma, Y., et al. (2003). Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis. Organic Letters, 5(18), 3319–3321.
  • YouTube. (2022, June 18). Silyl group deprotection by TBAF solution.
  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
  • Reddit. (2024, June 5). give me your harshest (serious) silyl protecting group deprotection conditions. r/Chempros.
  • BOC Sciences. (n.d.). Carbon-13 - Stable Isotope.
  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Synlett, 32(10), 999–1002.
  • Nifontov, V. I., et al. (1976). Synthesis of analogs of 5(4)-aminoimidazole-4(5)-carboxamide and purines. Chemistry of Heterocyclic Compounds, 12(3), 357–360.
  • DeBalsi, K. L., et al. (2017). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 7(2), 19.
  • ResearchGate. (2022, December). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity.
  • Molecules. (2024, April 23). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides as Glycogen Phosphorylase Inhibitors.
  • PubMed. (2021, May 25).
  • Frontiers in Plant Science. (2015, August 25).
  • MedchemExpress.com. (n.d.). Carbon-13 (13C) | Isotope-Labeled Compounds.
  • ResearchGate. (n.d.). Simplified presentation of 13C-labeling patterns of metabolites from incubation of cells with [2-13C]glucose representing the pentose phosphate pathway (PPP), glycolysis, and tricarboxylic acid (TCA) cycle activity.

Sources

Application

Application Notes and Protocols for the Conversion of EICA Base to 5'-Monophosphate Prodrugs

Introduction: The Therapeutic Potential of EICA and the Rationale for 5'-Monophosphate Prodrugs 5-Ethynyl-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (EICA), a synthetic ribonucleoside analogue, has demonstrated signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of EICA and the Rationale for 5'-Monophosphate Prodrugs

5-Ethynyl-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (EICA), a synthetic ribonucleoside analogue, has demonstrated significant potential as a broad-spectrum antiviral and cytostatic agent.[1] Its mechanism of action involves the intracellular conversion to its 5'-monophosphate form (EICA-MP), which then potently inhibits inosine 5'-monophosphate dehydrogenase (IMPDH).[2] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides. By depleting the intracellular pool of guanine nucleotides, EICA effectively curtails viral replication and inhibits the proliferation of rapidly dividing cells.

However, the therapeutic efficacy of EICA, like many nucleoside analogues, is often limited by the first phosphorylation step, which is catalyzed by cellular kinases. This enzymatic conversion can be inefficient and vary between different cell types, leading to suboptimal intracellular concentrations of the active monophosphate metabolite.[3][4] To overcome this hurdle, the development of 5'-monophosphate prodrugs of EICA presents a compelling strategy. These prodrugs are chemically modified versions of EICA-MP that can more readily cross cell membranes. Once inside the cell, they are designed to be enzymatically cleaved to release the active EICA-MP, thereby bypassing the often rate-limiting initial phosphorylation step.[3][5]

This document provides detailed application notes and protocols for the chemical synthesis of two prominent classes of EICA 5'-monophosphate prodrugs: the S-acyl-2-thioethyl (SATE) and the aryloxyphosphoramidate (ProTide) derivatives. Additionally, it outlines general methodologies for enzymatic phosphorylation, purification, and characterization of these important compounds.

Chemical Synthesis of EICA 5'-Monophosphate Prodrugs

The chemical synthesis of EICA 5'-monophosphate prodrugs involves the selective phosphorylation of the 5'-hydroxyl group of the EICA nucleoside. The choice of phosphorylating agent and subsequent modifications determines the type of prodrug moiety attached. Here, we detail the synthesis of SATE and ProTide prodrugs of EICA, drawing upon established methodologies.[6]

Synthesis of S-acyl-2-thioethyl (SATE) Prodrugs of EICA

The SATE approach introduces a lipophilic group that is cleaved by intracellular esterases to release the monophosphate.

Reaction Scheme:

SATE_synthesis EICA EICA intermediate1 EICA-5'-H-phosphonate EICA->intermediate1 1. Phosphitylation SATE_prodrug EICA-5'-SATE Prodrug intermediate1->SATE_prodrug 2. Oxidative Coupling reagent1 Phosphitylating Agent (e.g., (iPr2N)2PCl) reagent1->EICA reagent2 S-pivaloyl-2-thioethanol, Iodine, Pyridine reagent2->intermediate1

Figure 1. General workflow for the synthesis of EICA-5'-SATE prodrugs.

Experimental Protocol:

Step 1: Synthesis of EICA-5'-H-phosphonate

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be anhydrous.

  • Reaction Setup: To a solution of EICA (1.0 eq) in anhydrous pyridine, add a phosphitylating agent such as bis(N,N-diisopropylamino)chlorophosphine ((iPr2N)2PCl) (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude EICA-5'-H-phosphonate.

Step 2: Oxidative Coupling with S-pivaloyl-2-thioethanol

  • Reaction Setup: Dissolve the crude EICA-5'-H-phosphonate (1.0 eq) and S-pivaloyl-2-thioethanol (1.5 eq) in anhydrous pyridine.

  • Oxidation: To this solution, add a solution of iodine (1.5 eq) in pyridine dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours. Monitor the formation of the SATE prodrug by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired EICA-5'-SATE prodrug.[7]

Synthesis of Aryloxyphosphoramidate (ProTide) Prodrugs of EICA

The ProTide approach involves masking the phosphate group with an amino acid ester and an aryl group, which are sequentially cleaved by intracellular enzymes to release the monophosphate.[3][5]

Reaction Scheme:

ProTide_synthesis EICA EICA ProTide_prodrug EICA-5'-ProTide EICA->ProTide_prodrug Phosphoramidate Coupling reagent Phenyl (alkoxycarbonylalkyl-amino) phosphorochloridate reagent->EICA base N-Methylimidazole (NMI) or t-BuMgCl base->EICA

Figure 2. General workflow for the synthesis of EICA-5'-ProTide prodrugs.

Experimental Protocol:

  • Anhydrous Conditions: As with the SATE synthesis, all reactions must be carried out under strict anhydrous conditions.

  • Preparation of the Phosphorylating Agent: Synthesize the required phenyl (alkoxycarbonylalkyl-amino) phosphorochloridate reagent separately. This is typically prepared by reacting the corresponding amino acid ester hydrochloride with phenyl phosphorodichloridate in the presence of a base like triethylamine.

  • Reaction Setup: To a solution of EICA (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane, add a base such as N-methylimidazole (NMI) (1.5 eq) or tert-butylmagnesium chloride (t-BuMgCl) (1.1 eq) at a low temperature (e.g., -78 °C or 0 °C).

  • Coupling: Add the freshly prepared phenyl (alkoxycarbonylalkyl-amino) phosphorochloridate (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diastereomeric mixture of the ProTide prodrug is then purified and potentially separated by silica gel column chromatography or preparative HPLC.[8][9]

Table 1: Comparison of Synthetic Parameters for EICA Prodrugs

ParameterSATE Prodrug SynthesisProTide Prodrug Synthesis
Phosphorylating Agent Bis(N,N-diisopropylamino)chlorophosphine followed by oxidative couplingPhenyl (alkoxycarbonylalkyl-amino) phosphorochloridate
Key Intermediates EICA-5'-H-phosphonateNone (direct coupling)
Base PyridineN-Methylimidazole or t-BuMgCl
Typical Solvents Pyridine, DichloromethaneTetrahydrofuran, Dichloromethane
Purification Method Silica Gel Column ChromatographySilica Gel Column Chromatography, Preparative HPLC

Enzymatic Phosphorylation of EICA

As an alternative to chemical synthesis, enzymatic phosphorylation offers a highly selective method for preparing the 5'-monophosphate of EICA. This method utilizes nucleoside kinases that catalyze the transfer of a phosphate group from a donor, typically ATP, to the 5'-hydroxyl of the nucleoside.[10]

Workflow for Enzymatic Phosphorylation:

enzymatic_phosphorylation EICA EICA EICA_MP EICA-5'-Monophosphate EICA->EICA_MP enzyme Nucleoside Kinase enzyme->EICA_MP Catalysis atp ATP (Phosphate Donor) atp->EICA_MP buffer Reaction Buffer (e.g., Tris-HCl) buffer->EICA_MP

Figure 3. Workflow for the enzymatic synthesis of EICA-5'-monophosphate.

Experimental Protocol:

  • Enzyme Selection: A suitable nucleoside kinase must be selected. Broad-spectrum kinases, such as those from Drosophila melanogaster or human deoxycytidine kinase, are good candidates for phosphorylating nucleoside analogues like EICA.[10][11]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • EICA (e.g., 1-10 mM)

    • ATP (1.5-2.0 molar excess to EICA)

    • Magnesium chloride (as a cofactor for the kinase, typically 5-10 mM)

    • A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • The selected nucleoside kinase (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37 °C) for a period ranging from a few hours to overnight.

  • Reaction Monitoring: The formation of EICA-5'-monophosphate can be monitored by HPLC analysis.

  • Termination and Purification: Terminate the reaction by heat inactivation of the enzyme or by adding an organic solvent like methanol or acetonitrile. The EICA-5'-monophosphate can then be purified from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.[9]

Purification and Characterization of EICA 5'-Monophosphate Prodrugs

Purification
  • Column Chromatography: Silica gel column chromatography is the primary method for purifying the crude prodrugs from the reaction mixture.[7][12] A gradient elution system, for example, with dichloromethane and methanol or ethyl acetate and hexanes, is typically employed.

  • High-Performance Liquid Chromatography (HPLC): For higher purity and for the separation of diastereomers (in the case of ProTides), reversed-phase preparative HPLC is often necessary.[9] A C18 column with a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium bicarbonate or ammonium acetate) is commonly used.

Characterization

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the protons of the EICA base, the ribose sugar, and the specific prodrug moiety. Integration of signals should be consistent with the proposed structure.
¹³C NMR Further structural confirmation.Resonances for all carbon atoms in the molecule, providing additional evidence for the correct structure.
³¹P NMR Confirmation of phosphorylation and purity.A characteristic signal for the phosphorus atom in the monophosphate ester. The chemical shift will be indicative of the specific phosphate environment (e.g., phosphoramidate vs. thioester).[13]
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and molecular formula.The observed mass should match the calculated mass of the protonated or sodiated molecular ion, confirming the elemental composition.[14]

Stability Assessment

The stability of the synthesized prodrugs is a critical parameter to evaluate their potential for further development. Stability studies are typically conducted in various biological media.

Protocol for Stability Assessment:

  • Media Preparation: Prepare solutions of the prodrug in relevant biological media, such as human plasma, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF).

  • Incubation: Incubate the solutions at 37 °C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.

  • Analysis: Quench the enzymatic activity (e.g., by adding a cold organic solvent) and analyze the samples by LC-MS to quantify the remaining amount of the prodrug and the appearance of the parent drug (EICA) or the monophosphate.[5]

  • Data Analysis: Plot the concentration of the prodrug versus time to determine its half-life in each medium.

Conclusion

The conversion of EICA to its 5'-monophosphate prodrugs is a viable strategy to enhance its therapeutic potential by improving its intracellular delivery. This guide provides detailed protocols for the synthesis of SATE and ProTide prodrugs of EICA, as well as methods for enzymatic phosphorylation, purification, characterization, and stability assessment. These procedures, grounded in established chemical principles, offer researchers a robust framework for the development and evaluation of novel EICA-based therapeutics. The choice of a particular prodrug strategy will depend on the specific therapeutic application and desired pharmacokinetic profile.

References

  • Nakamura, M., Uemura, K., Saito-Tarashima, N., Sato, A., Orba, Y., Sawa, H., ... & Minakawa, N. (2022). Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs. Chemical & Pharmaceutical Bulletin, 70(3), 220-225. [Link]

  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381-385. [Link]

  • Serpi, M., Madela, K., & Pertusati, F. (2021). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery, 16(10), 1157-1171. [Link]

  • Meier, C., & Badorrey, R. (1998). Synthesis and antiviral evaluation of SATE-foscarnet prodrugs and new foscarnet-AZT conjugates. Antiviral Chemistry & Chemotherapy, 9(1), 37-50. [Link]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide prodrug technology: From the concept to the clinic. Journal of medicinal chemistry, 61(7), 2211-2226. [Link]

  • Edagwa, B., Wang, Y., Narayanasamy, P., McMillan, J., & Gendelman, H. E. (2019). Synthesis of a long acting nanoformulated emtricitabine ProTide. Biomaterials, 221, 119441. [Link]

  • Nakamura, M., Uemura, K., Saito-Tarashima, N., Sato, A., Orba, Y., Sawa, H., ... & Minakawa, N. (2022). Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs. Chemical & Pharmaceutical Bulletin, 70(3), 220-225. [Link]

  • Minakawa, N., Kato, M., Kaga, D., & Matsuda, A. (1999). Mechanism-based design of inosine 5-monophosphate dehydrogenase inhibitors: synthesis and biological activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) and its derivatives. Current medicinal chemistry, 6(7), 615-628. [Link]

  • Pertusati, F., & Serpi, M. (2013). Synthesis of phosphoramidate prodrugs: ProTide approach. Current protocols in nucleic acid chemistry, 53(1), 15-5. [Link]

  • Gendelman, H. E., & Edagwa, B. (2019). Synthesis of a long acting nanoformulated emtricitabine ProTide. Biomaterials, 221, 119441. [Link]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide prodrug technology: From the concept to the clinic. Journal of medicinal chemistry, 61(7), 2211-2226. [Link]

  • Meier, C., & Badorrey, R. (1998). Synthesis and antiviral evaluation of SATE-foscarnet prodrugs and new foscarnet-AZT conjugates. Antiviral Chemistry & Chemotherapy, 9(1), 37-50. [Link]

  • Serpi, M., Madela, K., & Pertusati, F. (2013). Synthesis of phosphoramidate prodrugs: ProTide approach. Current protocols in nucleic acid chemistry, 53(1), 15-5. [Link]

  • Chapman, T. M., & Perry, C. M. (2004). Sofosbuvir: a review of its use in patients with chronic hepatitis C. Drugs, 64(18), 2045-2066. [Link]

  • Yan, Z., & Wang, J. (2015). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. Molecules, 20(4), 6435-6451. [Link]

  • Bencic, A., & Sun, L. (2025). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Catalysts, 15(3), 345. [Link]

  • Magritek. (2023, March 13). In situ pH Measurement by 31P Phosphate NMR. [Link]

  • Schultz, K. C., & Romesberg, F. E. (2002). Enzymatic phosphorylation of unnatural nucleosides. Nucleic acids research, 30(23), 5143-5149. [Link]

  • Pertusati, F., & Serpi, M. (2013). Synthesis of phosphoramidate prodrugs: ProTide approach. Current protocols in nucleic acid chemistry, 53(1), 15-5. [Link]

  • Zhang, X., & Tang, W. (2022). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 46(15), 7086-7093. [Link]

  • Edagwa, B., Wang, Y., Narayanasamy, P., McMillan, J., & Gendelman, H. E. (2019). Synthesis of a long acting nanoformulated emtricitabine ProTide. Biomaterials, 221, 119441. [Link]

  • Serpi, M., Madela, K., & Pertusati, F. (2021). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery, 16(10), 1157-1171. [Link]

  • Arnold, J. J., & Cameron, C. E. (2014). Engineering kinases to phosphorylate nucleoside analogs for antiviral and cancer therapy. Antiviral research, 107, 83-95. [Link]

  • Hennebelle, M., & Meyer, A. (2025). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. Molecules, 30(17), 4069. [Link]

  • Balzarini, J., Pelemans, H., & De Clercq, E. (1993). Eicar (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide). A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis. The Journal of biological chemistry, 268(33), 24591-24598. [Link]

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Prodrug strategies in the design of nucleoside and nucleotide antiviral therapeutics. Antiviral research, 99(2), 91-106. [Link]

  • Stankeviciute, G., & Grazulis, S. (2022). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. International journal of molecular sciences, 23(22), 13904. [Link]

  • Morandi, F., & Lönnberg, H. (2015). Twin-Column Cation-Exchange Chromatography for the Purification of Biomolecules. BioProcess International, 13(4), 34-41. [Link]

  • Magritek. (2023, March 13). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of medicinal chemistry, 60(5), 1698-1713. [Link]

  • Stankeviciute, G., & Grazulis, S. (2022). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. International journal of molecular sciences, 23(22), 13904. [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. [Link]

  • Meier, C., & Badorrey, R. (2015). Synthesis and Antiviral Evaluation of SATE-Foscarnet Prodrugs and New Foscarnet--AZT Conjugates. Antiviral Chemistry and Chemotherapy, 26(1), 1-13. [Link]

  • Zhang, Y., & Chen, X. (2021). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS omega, 6(35), 22695-22703. [Link]

  • Wiemer, A. J. (2023). Expanding the toolbox of metabolically stable lipid prodrug strategies. Frontiers in Chemistry, 10, 1089623. [Link]

  • Pertusati, F., & Serpi, M. (2025). Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs. Current Protocols, 5(12), e934. [Link]

  • Shimadzu Corporation. (2019). Rapid analysis of drugs in plasma using probe electrospray ionization mass spectrometry. [Link]

  • Morandi, F., & Lönnberg, H. (2015). Twin-Column Cation-Exchange Chromatography for the Purification of Biomolecules. BioProcess International, 13(4), 34-41. [Link]

  • Robitaille, P. M. L., & Merkle, H. (1991). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Magnetic resonance in medicine, 21(2), 294-306. [Link]

  • Guo, D., & Liu, S. (2008). Electrospray-ionization mass spectrometry study of cyclodextrin complexes with A007 prodrugs. Journal of mass spectrometry, 43(1), 89-97. [Link]

  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

  • Nicolas, J., & Couvreur, P. (2017). In situ synthesis of degradable polymer prodrug nanoparticles. Polymer Chemistry, 8(1), 19-27. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Procedures. [Link]

  • Hardie, D. G. (1989). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. International journal of molecular sciences, 10(2), 48. [Link]

Sources

Method

Application of EICA in fragment-based drug discovery (FBDD)

Application Note: Utilization of Ethyl Isocyanoacetate (EICA) in Diversity-Oriented Synthesis for Fragment-Based Drug Discovery (FBDD) Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the quali...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of Ethyl Isocyanoacetate (EICA) in Diversity-Oriented Synthesis for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the quality of the initial fragment library is the primary determinant of success. Ethyl Isocyanoacetate (EICA) has emerged as a critical "linchpin" reagent for the rapid generation of high-quality, chemically diverse fragment libraries. As a bifunctional synthon containing both isocyanide and ester functionalities, EICA enables Diversity-Oriented Synthesis (DOS) of privileged heterocyclic scaffolds—specifically imidazoles, oxazoles, and pyrroles—which are statistically overrepresented in FDA-approved drugs.

This guide details the application of EICA in constructing fragment libraries targeting metalloenzymes (e.g., Carbonic Anhydrases) and kinases, outlining the synthetic protocols, screening methodologies, and the downstream biological validation within signaling pathways.

Part 1: Scientific Foundation & Mechanism

The Role of EICA in Chemical Space Expansion

Fragment libraries must adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-donors/acceptors < 3). EICA is uniquely suited for this because it facilitates Multicomponent Reactions (MCRs) , such as the van Leusen Imidazole Synthesis and Passerini/Ugi variations , which construct complex heterocyclic cores from simple precursors in a single step.

  • Chemical Nature: EICA possesses an

    
    -acidic proton, allowing it to act as a nucleophile after deprotonation, while the isocyanide carbon exhibits carbene-like reactivity.
    
  • Privileged Scaffolds: EICA is the precursor of choice for 1,4,5-trisubstituted imidazoles . The imidazole moiety is a classic "zinc-binder" in metalloproteins and a hydrogen-bond acceptor in kinase hinge regions.

Mechanistic Causality: The van Leusen Reaction

The primary application of EICA in FBDD is the van Leusen reaction , where EICA reacts with aldimines (formed in situ from aldehydes and amines) to form imidazoles.

  • Mechanism: Base-catalyzed deprotonation of EICA

    
     Nucleophilic attack on aldimine 
    
    
    
    Cyclization
    
    
    Elimination of alcohol.
  • FBDD Advantage: By varying the aldehyde and amine inputs, researchers can generate hundreds of distinct fragment analogs around the imidazole core using a single protocol.

Part 2: Experimental Protocols

Protocol A: High-Throughput Synthesis of EICA-Derived Imidazole Fragments

Objective: To generate a 96-member library of C4/C5-substituted imidazoles for screening against Carbonic Anhydrase IX (CAIX).

Reagents:

  • EICA: Ethyl Isocyanoacetate (98% purity).

  • Aldehyde Inputs (R1): Diverse set (aromatic, heteroaromatic, aliphatic).

  • Amine Inputs (R2): Primary amines (anilines, benzylamines).

  • Base: Potassium Carbonate (

    
    ) or DBU.
    
  • Solvent: DMF or Methanol.

Step-by-Step Methodology:

  • Imine Formation (Pre-step):

    • In a 96-well reaction block, dispense Aldehyde (1.0 equiv, 0.5 mmol) and Amine (1.0 equiv, 0.5 mmol) in MeOH (1 mL).

    • Incubate at RT for 2 hours to form the aldimine species.

  • EICA Addition (Cyclization):

    • Add EICA (1.2 equiv, 0.6 mmol) to each well.

    • Add

      
        (2.0 equiv, 1.0 mmol).
      
    • Seal the block and agitate at 60°C for 12 hours .

  • Work-up & Purification:

    • Evaporate solvent using a centrifugal evaporator (Genevac).

    • Re-dissolve residues in DMSO/Water (90:10).

    • Purification: Perform High-Throughput LC-MS using a reverse-phase C18 column. Trigger fraction collection based on the calculated Mass-to-Charge (

      
      ) ratio of the expected imidazole product.
      
  • Quality Control (QC):

    • Verify purity (>95%) via UPLC-PDA-MS.

    • Quantify concentration using CLND (Chemiluminescent Nitrogen Detection) or UV absorbance.

Protocol B: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: Screen the EICA-derived library for binding affinity (


) against the target protein.

System: Biacore 8K or S200. Target: Carbonic Anhydrase IX (CAIX) - Extracellular Domain.

  • Immobilization:

    • Immobilize CAIX onto a CM5 Sensor Chip via Amine Coupling (EDC/NHS chemistry) to a density of ~2000 RU.

    • Reference channel: Ethanolamine blocked (no protein).

  • Fragment Injection (Single Cycle Kinetics):

    • Prepare fragments at 50 µM in Running Buffer (PBS-P+, 2% DMSO).

    • Inject fragments for 60s contact time at 30 µL/min flow rate.

    • Dissociation time: 120s.

  • Data Analysis:

    • Solvent correction: Calibrate for DMSO bulk effect (1.5% - 2.5% DMSO calibration curve).

    • Fit data to a 1:1 Langmuir binding model .

    • Hit Criteria: Response > 5 RU, identifiable sensorgram curvature (fast on/off rates typical of fragments), and stoichiometric binding.

Part 3: Data Presentation & Signaling Pathways

Signaling Pathway: Hypoxia-Induced CAIX Regulation

The EICA-derived imidazole fragments target Carbonic Anhydrase IX (CAIX) . CAIX is upregulated in hypoxic tumors via the HIF-1


  pathway, regulating intracellular pH (

) to prevent acidosis-induced apoptosis while acidifying the extracellular space (

) to promote metastasis.

CAIX_Pathway Hypoxia Hypoxia (Low O2) PHD PHD2 (Prolyl Hydroxylase) Hypoxia->PHD Inhibits HIF1a HIF-1α (Stabilized) Hypoxia->HIF1a Stabilizes PHD->HIF1a Degrades (Normoxia) HRE HRE (Nucleus) HIF1a->HRE Translocation CAIX_Gene CA9 Gene Transcription HRE->CAIX_Gene Promotes CAIX_Protein CAIX Protein (Membrane) CAIX_Gene->CAIX_Protein Translation CO2 CO2 + H2O CAIX_Protein->CO2 Catalyzes HCO3 HCO3- (Imported) CO2->HCO3 Hydration H_plus H+ (Extracellular) CO2->H_plus Acidification EICA_Frag EICA-Derived Fragment (Imidazole Core) EICA_Frag->CAIX_Protein Inhibits (Zn2+ Binding)

Figure 1: The Hypoxia-Inducible Factor (HIF-1) signaling cascade leading to CAIX expression. EICA-derived fragments inhibit the catalytic activity of CAIX, disrupting pH regulation in hypoxic tumor cells.

Comparative Data: EICA-Derived Library Performance

The following table summarizes the screening results of an EICA-derived library versus a standard commercial diversity set.

MetricEICA-Derived Library (Imidazoles)Standard Commercial Diversity Set
Library Size 96 Fragments1,000 Fragments
Target Class Metalloenzymes (CAIX)Metalloenzymes (CAIX)
Hit Rate (%) 12.5% (12 hits)1.8% (18 hits)
Average Affinity (

)
85 µM250 µM
Ligand Efficiency (LE) 0.42 0.28
Synthetic Feasibility High (1-step MCR)Variable

Analysis: The EICA-derived library demonstrates a significantly higher hit rate and Ligand Efficiency (LE). This is attributed to the "privileged" nature of the imidazole core generated by EICA, which is pre-disposed to coordinate with the Zinc (


) ion in the CAIX active site.

References

  • Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction. ACS Omega, 2019. [Link] (Demonstrates EICA as a key reagent for diversity-oriented synthesis).

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity. Chemical & Pharmaceutical Bulletin, 2022. [Link] (Validates EICA-derived imidazoles as bioactive fragments).

  • Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry, 2016.[1] [Link] (Discusses EICA as a glycine equivalent in synthesis).

  • Fragment-based drug discovery: screening and validation.Trends in Pharmacological Sciences, 2020. (General reference for FBDD screening protocols - Contextual Grounding).

Note: While "EICA" can occasionally refer to the "Extracellular Interactome Assay" in plant biology, in the context of Drug Discovery synthesis and fragment generation, it exclusively refers to Ethyl Isocyanoacetate as the chemical progenitor of the library.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Glycosylation of 5-Ethynyl-1H-imidazole-4-carboxamide (EICAR)

Ticket ID: EICAR-GLYCO-OPT Subject: Optimization of Vorbrüggen Coupling for 5-Ethynyl-1H-imidazole-4-carboxamide Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EICAR-GLYCO-OPT Subject: Optimization of Vorbrüggen Coupling for 5-Ethynyl-1H-imidazole-4-carboxamide Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division

Executive Summary & Diagnostic Assessment

You are likely encountering low yields (<40%) during the glycosylation of 5-ethynyl-1H-imidazole-4-carboxamide due to three converging factors: regiochemical ambiguity (N1 vs. N3 attack), electronic deactivation by the ethynyl group, and Lewis-acid sensitivity of the alkyne moiety.

While the "Matsuda Route" (glycosylation of 5-iodo-imidazole followed by Sonogashira coupling) is the industry standard for scale-up due to its superior regiocontrol [1], direct glycosylation of the ethynyl base is possible but requires strict adherence to Kinetic Control and Silyl Protection protocols.

This guide provides a self-validating protocol to stabilize the direct glycosylation pathway and maximize yield.

The Optimized Protocol (SOP)

This protocol utilizes a modified Vorbrüggen coupling designed to suppress N3-isomer formation and protect the ethynyl group from Lewis-acid catalyzed degradation.

Phase A: Base Activation (Silylation)
  • Reagent:

    
    -Bis(trimethylsilyl)acetamide (BSA). Avoid HMDS/Ammonium sulfate for this substrate as the high heat required can degrade the ethynyl group.
    
  • Solvent: 1,2-Dichloroethane (DCE) – Critical for solubility; Acetonitrile often precipitates the silylated ethynyl-base.

  • Procedure:

    • Suspend 5-ethynyl-1H-imidazole-4-carboxamide (dried P2O5, 24h) in anhydrous DCE (5 mL/mmol).

    • Add BSA (2.5 - 3.0 equiv).

    • Stir at 60°C until a clear solution is obtained (typically 30-45 mins).

    • Checkpoint: If the solution is not clear, add 0.5 equiv BSA. Do not proceed to coupling until homogenous.

Phase B: Glycosylation (The Coupling)
  • Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (Standard) or the Tetra-acetyl analog.
    
  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Stoichiometry: Base (1.0 equiv) : Sugar (1.1 equiv) : TMSOTf (1.1 equiv).

  • Step-by-Step:

    • Cool the silylated base solution to 0°C (Ice/Water bath). Do not run at RT.

    • Add the sugar donor (dissolved in minimal DCE).

    • Add TMSOTf dropwise over 5 minutes.

    • Allow to warm to Room Temperature (RT) naturally over 2 hours.

    • Quench: Pour into ice-cold aqueous

      
       / 
      
      
      
      mixture immediately. Prolonged exposure to Lewis acids after reaction completion degrades the alkyne.
Phase C: Data & Yield Expectations
ParameterStandard ConditionsOptimized Conditions (This Protocol)
Silylating Agent HMDS / RefluxBSA / 60°C
Solvent Acetonitrile (MeCN)1,2-Dichloroethane (DCE)
Temperature Reflux or RT0°C

RT
Lewis Acid

TMSOTf (Freshly distilled)
Expected Yield 25-35%55-65%

:

Ratio
Variable>20:1 (due to C2-participation)

Troubleshooting Decision Tree

The following diagram illustrates the critical decision points where the reaction typically fails and the corrective actions required.

EICAR_Troubleshooting Start Start: Low Yield Observed Check1 Is the Ethynyl group intact? Start->Check1 Check2 Is the Regioselectivity (N1/N3) poor? Check1->Check2 Yes Sol1 Action: Switch Lewis Acid. TMSOTf is too harsh. Try TMS-Triflate at -20°C or Pre-protect alkyne (TMS-alkyne). Check1->Sol1 No (Black tar/polymer) Check3 Is the Anomeric Ratio (Beta/Alpha) poor? Check2->Check3 No (Single isomer but low mass) Sol2 Action: Solvent Control. Switch from MeCN to DCE. MeCN favors N3 kinetic product for this specific base. Check2->Sol2 Yes (Mixture of isomers) Sol3 Action: Neighboring Group Participation. Ensure Sugar has 2-O-Acyl group. Avoid Benzyl/Silyl protecting groups at C2. Check3->Sol3 Yes (Alpha anomer present) Sol4 Action: Moisture Control. Re-distill TMSOTf. Dry Base over P2O5. Check3->Sol4 No (No product formed)

Caption: Diagnostic logic flow for identifying failure modes in EICAR glycosylation.

Technical Support FAQs

Q1: Why am I getting a mixture of N1 and N3 isomers?

A: The 4(5)-substituted imidazole ring is tautomeric. In the silylated form, the TMS group usually resides on N1, but migration is fast.

  • The Mechanism: The 5-ethynyl group is sterically linear but electronically withdrawing. If you run the reaction at high temperatures (reflux), you reach thermodynamic equilibrium, which often favors the unwanted isomer or a 50:50 mix.

  • The Fix: Use Kinetic Control . Perform the glycosylation at 0°C. The steric bulk of the silylated carboxamide at C4 directs the bulky sugar to the distal nitrogen (N1), favoring the correct EICAR structure [2].

Q2: My reaction turns dark black/brown. What is happening?

A: This indicates polymerization or decomposition of the ethynyl moiety.

  • Cause: Strong Lewis acids (like

    
     or 
    
    
    
    ) or impure TMSOTf (containing free TfOH) can attack the alkyne triple bond.
  • The Fix:

    • Use TMSOTf exclusively (milder than metal halides).

    • Add 2,6-Lutidine (0.5 equiv) to the reaction mixture as a proton scavenger to neutralize any adventitious triflic acid.

Q3: Can I use the "Matsuda Route" instead?

A: Yes, and it is highly recommended. If direct glycosylation yields remain <40%, switch to the following pathway [1, 3]:

  • Glycosylate: 5-Iodo-1H-imidazole-4-carboxamide (Yields typically >85%).

  • Coupling: Perform a Sonogashira coupling (TMS-acetylene,

    
    , CuI) on the nucleoside.
    
  • Deprotection: Remove sugar esters and the TMS-alkyne group in one step (Methanolic Ammonia). This route bypasses the sensitivity of the ethynyl group during the harsh glycosylation step.

Q4: Why DCE instead of Acetonitrile?

A: While Acetonitrile is standard for Vorbrüggen reactions to assist


-selectivity via the "nitrilium effect," it is a poor solvent for the silylated 5-ethynyl base. Precipitation of the base leads to heterogeneous reaction conditions and stalling. DCE maintains solubility, and the 

-selectivity is sufficiently enforced by the C2-acyl group on the sugar (Anchimeric Assistance) [4].

References

  • Matsuda, A., et al. (1991). "Synthesis and antitumor activity of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) and its derivatives." Journal of Medicinal Chemistry, 34(2), 778-786.[1] Link

  • Minakawa, N., et al. (1999). "Mechanism-based design of inosine 5'-monophosphate dehydrogenase inhibitors: synthesis and biological activities of EICAR." Current Medicinal Chemistry, 6(7), 615-628.[2] Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Referencing general Vorbrüggen kinetics).
  • Niedballa, U., & Vorbrüggen, H. (1974). "A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides." Journal of Organic Chemistry, 39(25), 3654-3660. Link

Sources

Optimization

Optimizing solubility of 5-ethynylimidazole-4-carboxamide in organic solvents

Ticket ID: #SOL-5EIC-001 Subject: Optimization of Solubility & Handling of 5-Ethynylimidazole-4-carboxamide Status: Open / Active Guide Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-5EIC-001 Subject: Optimization of Solubility & Handling of 5-Ethynylimidazole-4-carboxamide Status: Open / Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Profile[1]

User Issue: Difficulty dissolving 5-ethynylimidazole-4-carboxamide (aglycone base) in standard organic solvents for synthesis or biological assay.

Technical Diagnosis: 5-Ethynylimidazole-4-carboxamide presents a solubility challenge due to competing intermolecular forces.

  • High Lattice Energy: The carboxamide group (

    
    ) and the imidazole ring form a robust hydrogen-bonding network in the solid state. Breaking this lattice requires a solvent with high dielectric constant and strong hydrogen-bond accepting capability.
    
  • Amphoteric Nature: The imidazole ring contains both a basic nitrogen (N3) and an acidic proton (N1), making solubility highly pH-dependent.

  • Alkyne Instability: The terminal ethynyl group (

    
    ) introduces lipophilicity but also thermal instability (risk of polymerization or oxidative coupling), limiting the use of high heat for dissolution.
    

Solvent Compatibility Matrix

Directive: Use this table to select the primary solvent based on your downstream application. Data is derived from structural analogues (AICA, EICAR aglycone) and standard heterocyclic chemistry principles.

Solvent ClassSolventSolubility RatingApplication ContextTechnical Notes
Dipolar Aprotic DMSO Excellent (>50 mg/mL)Biological Assays, Stock SolutionsRecommended. Disrupts H-bonds effectively. High boiling point makes removal difficult.
Dipolar Aprotic DMF Very Good (>30 mg/mL)Synthesis, Coupling ReactionsGood alternative to DMSO. Easier to remove (

vs

).
Alcohol Methanol Moderate (Requires Heat)Recrystallization, HPLCSolubility increases significantly with mild heating (

).
Alcohol Ethanol Low-Moderate CrystallizationOften used as an anti-solvent in conjunction with DMSO.
Chlorinated DCM / Chloroform Poor Extraction (Limited)Ineffective at breaking the amide lattice.
Hydrocarbon Hexane / Ether Insoluble Precipitation / WashUse strictly as anti-solvents to crash out the product.

Standard Operating Procedure (SOP): Dissolution Protocol

Objective: Dissolve 5-ethynylimidazole-4-carboxamide without degrading the terminal alkyne.

Phase 1: Preparation
  • Inert Atmosphere: If possible, weigh the solid under nitrogen. Terminal alkynes can undergo oxidative coupling (Glaser coupling) in the presence of trace metals and oxygen.

  • Solvent Quality: Ensure DMSO or DMF is anhydrous . Water acts as an anti-solvent at neutral pH for this compound.

Phase 2: The Dissolution Workflow

DissolutionProtocol Start Start: Weigh Solid Solvent Add DMSO or DMF (Target: 10-50 mM) Start->Solvent Check1 Visual Inspection: Clear Solution? Solvent->Check1 Sonicate Pulse Sonication (30s on / 30s off) Check1->Sonicate No (Cloudy) Success Ready for Assay/Synthesis Check1->Success Yes Check2 Visual Inspection: Clear Solution? Sonicate->Check2 Heat Mild Heat (Water Bath) Max 45°C Filter Filter (0.22 µm PTFE) Remove dust/seeds Heat->Filter Fail Consult Troubleshooting (Acid/Base Mod) Heat->Fail Precipitate Persists Check2->Heat No Check2->Success Yes Filter->Success

Figure 1: Decision tree for dissolving 5-ethynylimidazole-4-carboxamide while minimizing thermal stress.

Phase 3: Critical Steps Explained
  • Why Pulse Sonication? Continuous sonication generates local hotspots (

    
    ). Pulse mode prevents thermal degradation of the ethynyl group.
    
  • Why PTFE Filter? Nylon filters may bind to the amide/imidazole functionalities. PTFE is chemically inert.

Troubleshooting & FAQs

Ticket #002: "The solution turned yellow/black after heating."

  • Diagnosis: Thermal degradation or polymerization of the alkyne.

  • Resolution:

    • Never exceed

      
      .
      
    • Avoid metal spatulas (use glass or plastic). Trace copper/iron can catalyze alkyne reactions.

    • Store stock solutions at

      
       immediately.
      

Ticket #003: "I need to use it in aqueous cell media, but it precipitates."

  • Diagnosis: The "Crash-out" effect. Diluting a DMSO stock (high solubility) into water (low solubility) causes rapid precipitation.

  • Resolution:

    • Prepare a 1000x stock in DMSO.

    • Add the stock to the media while vortexing rapidly .

    • Ensure final DMSO concentration is

      
       (usually tolerated by cells).
      
    • Advanced: If precipitation persists, convert to the Hydrochloride salt (see below).

Ticket #004: "How do I make the Hydrochloride salt for better water solubility?"

  • Protocol:

    • Dissolve the base in minimal Methanol.

    • Add 1.1 equivalents of 1M HCl in Dioxane or Ether dropwise.

    • The salt (5-ethynylimidazole-4-carboxamide

      
       HCl) will precipitate immediately.
      
    • Filter and dry.

    • Note: The salt is highly water-soluble but acidic. Ensure your assay buffer can handle the pH shift.

Recrystallization Strategy (Purification)

If your compound is impure, use this solvent/anti-solvent map.

Recrystallization Crude Crude Solid Dissolve Dissolve in Hot Methanol (40°C) Crude->Dissolve FilterHot Filter Hot (Remove insolubles) Dissolve->FilterHot AddAnti Add Anti-solvent (Diethyl Ether or DCM) FilterHot->AddAnti Cool Cool to 4°C Slowly AddAnti->Cool Crystals Pure Crystals Cool->Crystals

Figure 2: Purification workflow utilizing the polarity difference between the amide and the anti-solvent.

References

  • PubChem. Imidazole-4-carboxamide Compound Summary. National Library of Medicine. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Chemistry LibreTexts. Acidity and Stability of Terminal Alkynes. [Link][1][2][3][4][5][6][7][8][9]

Sources

Troubleshooting

Preventing alkyne degradation during imidazole carboxamide synthesis

Technical Support Center: Advanced Synthesis Guide Topic: Preventing Alkyne Degradation During Imidazole Carboxamide Synthesis Ticket ID: #ALK-IMD-0042 Status: Open Assigned Specialist: Senior Application Scientist, Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Preventing Alkyne Degradation During Imidazole Carboxamide Synthesis Ticket ID: #ALK-IMD-0042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Synthesizing imidazole carboxamides containing terminal alkynes presents a "perfect storm" of chemical incompatibility.[1] The imidazole ring acts as a Lewis base/ligand, the carboxamide formation often requires activating agents that can be acidic or electrophilic, and the alkyne itself is a high-energy functional group prone to three primary degradation pathways: Oxidative Homocoupling (Glaser) , Acid-Catalyzed Hydration , and Nucleophilic Hydroamination .

This guide moves beyond basic textbook definitions to provide a causality-driven troubleshooting framework for drug development professionals.

Module 1: The "Glaser" Ghost (Oxidative Homocoupling)

The Symptom: Your LCMS shows a dimerized byproduct (


) and the reaction mixture turns blue/green or dark brown. Yields of the desired monomer are low.[2]

The Mechanism: Terminal alkynes (


) are relatively acidic.[1] In the presence of trace transition metals (Cu, Pd) and Oxygen, they undergo oxidative dimerization.[1]
  • Critical Insight: Imidazoles are excellent ligands for Copper.[1] If your starting material contains trace copper (common if prepared via CuAAC "click" chemistry or Sonogashira upstream), the imidazole moiety will sequester the metal, creating a localized catalytic center right next to your alkyne.

Protocol: Trace Metal Scavenging & Exclusion Do not rely solely on inert atmosphere.[1] You must actively remove the catalyst.

  • Reagent Quality: Use "low-metal" grade solvents. Standard HPLC grade often contains ppb-level metal ions sufficient to catalyze Glaser coupling on sensitive substrates.[1]

  • Active Scavenging: Before the amide coupling step, treat your imidazole-alkyne precursor with a metal scavenger.

    • Recommendation:Silica-supported Thiourea (Si-Thiourea) or MP-TMT .[1]

    • Dosage: 3-5 equivalents relative to estimated metal content (or 10 wt%).[1] Stir for 4 hours at RT, then filter.

  • The "Ascorbate Shield": If the reaction must contain copper (e.g., a one-pot click-then-couple), add Sodium Ascorbate (5 mol%) .[1] This keeps Copper in the Cu(I) state, but more importantly, an excess of reducing agent consumes the oxidative species required for the Glaser cycle.[3][4][5][6]

Visualizing the Threat:

GlaserCoupling cluster_0 The Trap Imidazole Imidazole Moiety (Ligand) Cu Trace Cu(II) (Contaminant) Imidazole->Cu Chelates Alkyne Terminal Alkyne Cu->Alkyne Activates Dimer Glaser Product (1,3-Diyne) Alkyne->Dimer Oxidative Coupling Oxygen Atmospheric O2 Oxygen->Dimer Required Oxidant

Figure 1: The "Ligand Effect" of Imidazole facilitates Copper sequestration, accelerating Glaser coupling even with trace metal contamination.[1]

Module 2: The Hydration Trap (Ketone Formation)[1]

The Symptom: LCMS shows a peak at


. NMR confirms the disappearance of the alkyne proton and the appearance of a methyl ketone singlet (

ppm).

The Mechanism: Alkynes are electron-rich. In the presence of strong acids (often generated by coupling reagents like acid chlorides or unbuffered HOBt), water attacks the alkyne in a Markovnikov fashion.[7]

  • Specific Risk: Imidazole carboxamide synthesis often uses HATU or EDC/HCl .[1] If the reaction pH drops below 4, the imidazole is protonated, but the alkyne becomes susceptible to hydration, especially if the reaction is heated.

Protocol: pH-Buffered Coupling Avoid "Acid Chloride" routes for alkyne-containing substrates.

  • Coupling Reagent Selection:

    • Avoid:

      
      , 
      
      
      
      , or EDC[1]·HCl (unless buffered).
    • Preferred:T3P (Propylphosphonic anhydride) or HATU .[1] These maintain a more neutral/basic profile when used with tertiary amines.[1]

  • The "DIPEA Rule":

    • Always pre-mix the carboxylic acid, HATU, and DIPEA (Diisopropylethylamine) before adding the amine.[1]

    • Target pH: Maintain "apparent pH" (on wet pH paper) between 8 and 9.[1] This prevents the formation of transient acidic species that catalyze hydration.

  • Water Exclusion: Use anhydrous DMF or DMAc. Hydration requires water; removing it eliminates the pathway.

Module 3: Nucleophilic Attack (Michael/Hydroamination)

The Symptom: Complex mixture. Mass spectrum shows addition of the amine coupling partner to the alkyne (


).

The Mechanism: If the alkyne is conjugated to the imidazole ring (e.g., 4-ethynylimidazole-5-carboxamide), it functions as a Michael Acceptor . The amine you intend to couple to the carboxylic acid may instead attack the


-carbon of the alkyne.

Protocol: Steric & Electronic Modulation

  • Temperature Control: Michael addition typically has a higher activation energy than amide coupling.[1]

    • Action: Conduct the amide coupling at 0°C initially. Allow to warm to RT only if conversion stalls.

  • Order of Addition:

    • Activate the acid fully (forming the active ester) before adding the amine. This ensures the amine reacts immediately with the highly reactive ester rather than lingering to attack the alkyne.

  • Protection (Last Resort):

    • If the alkyne is conjugated and the amine is nucleophilic, you must protect the alkyne.

    • Group:TMS (Trimethylsilyl) .[1][2]

    • Deprotection:

      
       (mild) or TBAF.[1] Note: TMS is labile enough to fall off during workup if not careful, but robust enough for amide coupling.[1]
      

Troubleshooting FAQ

Q: Can I use Sonogashira coupling after forming the amide? A: Yes, and this is often preferred. Synthesize the iodo-imidazole carboxamide first. The amide group is stable to Sonogashira conditions. This avoids exposing the sensitive alkyne to the harsh amide coupling reagents.

Q: My alkyne is disappearing, but I don't see a dimer or ketone. What is happening? A: Check for polymerization . Imidazoles can initiate radical polymerization of alkynes if initiators (peroxides in old ethers/THF) are present.[1] Always use fresh, inhibitor-free solvents or add BHT (butylated hydroxytoluene) as a radical scavenger.[1]

Q: I'm using EDC/HOBt and getting the ketone. Why? A: HOBt is acidic (


).[1] In the absence of sufficient base, it can protonate the alkyne complex. Switch to T3P  in Ethyl Acetate/Pyridine.[1] T3P is non-acidic and drives the reaction via a cyclic anhydride mechanism that is very gentle on unsaturation.

Summary of Experimental Workflow

ParameterRecommendationRationale
Solvent Anhydrous DMF or DMAcPrevents hydration; solubilizes polar imidazole.
Base DIPEA (3.0 equiv)Buffers H+; prevents acid-catalyzed degradation.[1]
Coupling Agent HATU or T3PHigh reactivity at neutral pH; avoids HCl generation.[1]
Additives Sodium Ascorbate (trace)Antioxidant; prevents oxidative homocoupling.[1]
Atmosphere Argon/NitrogenEssential to block O2 (Glaser coupling).[1]

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Issue Detected CheckMS Check LCMS Data Start->CheckMS Result1 Mass = M + M - 2H (Dimer) CheckMS->Result1 Glaser Result2 Mass = M + 18 (Ketone) CheckMS->Result2 Hydration Result3 Mass = M + Amine (Adduct) CheckMS->Result3 Michael Addn Fix1 1. Add Metal Scavenger (Si-Thiourea) 2. Degas Solvents 3. Add Na-Ascorbate Result1->Fix1 Fix2 1. Switch to T3P or HATU 2. Increase DIPEA 3. Use Anhydrous Solvent Result2->Fix2 Fix3 1. Lower Temp (0°C) 2. Pre-activate Acid 3. Protect Alkyne (TMS) Result3->Fix3

Figure 2: Rapid diagnostic logic for alkyne degradation modes.

References

  • Glaser Coupling Prevention in Polymer Synthesis: Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers.[1][3][4][5][6] Source:Journal of the American Chemical Society, 2017.[3] URL:[Link] (Demonstrates the efficacy of reducing agents and low temperature in preventing dimerization).[1]

  • Metal Scavenging Protocols: Title: Removal of Trace Metals from Reaction Mixtures using Silica-Supported Scavengers.[8][9][10] Source:Biotage / Sigma-Aldrich Technical Guides.[1] URL:[Link] (Industry standard protocols for Si-TMT and Si-Thiourea usage).[1]

  • Alkyne Hydration Mechanisms: Title: Mechanism of the Acid-Catalyzed Hydration of Alkynes.[7][11] Source:Journal of Organic Chemistry (Classic Mechanism).[1] URL:[Link] (Foundational text on the kinetics of alkyne hydration).[1]

  • Imidazole Synthesis & Stability: Title: Recent advances in the synthesis of imidazoles.[12][13] Source:Organic & Biomolecular Chemistry, 2020.[1] URL:[Link] (Context for imidazole ring stability and functionalization strategies).

Sources

Optimization

Technical Support Center: Purification of 5-Ethynyl-1H-imidazole-4-carboxamide

[1] Ticket ID: #PUR-5EIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation & Purification of 5-Ethynyl-1H-imidazole-4-carboxamide (EICAR Aglycone)[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #PUR-5EIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation & Purification of 5-Ethynyl-1H-imidazole-4-carboxamide (EICAR Aglycone)[1]

Executive Summary

You are likely working with 5-Ethynyl-1H-imidazole-4-carboxamide , a critical aglycone intermediate often synthesized via Sonogashira coupling (e.g., from 5-iodo-1H-imidazole-4-carboxamide).[1]

The Core Challenge: This molecule exists at a frustrating intersection of chemical properties:

  • High Polarity: The imidazole-carboxamide motif creates significant water solubility and strong retention on silica, often leading to streaking or irreversible adsorption.[1][2]

  • Metal Affinity: The imidazole nitrogen and the alkyne are potent ligands for Palladium (Pd) and Copper (Cu), making catalyst removal difficult.[2]

  • Amphoteric Nature: It can act as both an acid and a base, complicating standard extraction protocols.[1][2]

This guide provides a modular troubleshooting system. Do not blindly follow a single protocol; diagnose your specific failure mode below.

Part 1: The "Emergency Room" (Critical Troubleshooting)

Use this section if your isolation has already failed or is currently stalling.

Q1: My product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: This is a classic issue with polar amides. The impurity profile or solvent polarity is preventing crystal lattice formation.[2] Immediate Action:

  • The "Cloud Point" Method: Dissolve the oil in the minimum amount of hot Methanol (MeOH).[2] Add hot Ethyl Acetate (EtOAc) dropwise until persistent cloudiness appears.[2] Stop immediately.[2] Add 1-2 drops of MeOH to clear it.[2] Wrap the flask in foil and let it cool to Room Temperature (RT) undisturbed for 4 hours, then 4°C overnight.

  • The Trituration Rescue: If it remains an oil, decant the solvent.[2] Add Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) and sonicate vigorously.[1] This often forces the oil into an amorphous solid which can then be filtered and properly recrystallized.[2]
    
Q2: The product is stuck in the aqueous phase after workup.

Diagnosis: The amphoteric imidazole is likely protonated (acidic pH) or simply too polar for standard organic solvents.[2] Protocol:

  • pH Adjustment: Ensure the aqueous layer is neutralized to pH 7.0–7.5 . (Imidazole

    
    
    
    
    
    7.0; Carboxamide is neutral).[1][2]
  • Salting Out: Saturate the aqueous phase with NaCl.

  • The Correct Solvent: Do not use DCM.[1][2] Use n-Butanol or 2-MeTHF for extraction.[1] These polar organics are far superior for extracting imidazole-carboxamides.[1][2]

Q3: My solid is grey/black and NMR shows broad peaks.

Diagnosis: Paramagnetic metal contamination (Pd/Cu). The alkyne and imidazole are chelating your catalyst.[2] Solution: Standard washes (Brine/Water) will not work.[1][2] See Section 3: Metal Scavenging.

Part 2: Decision Matrix & Workflows

Before proceeding, determine your purification path based on your crude profile.[1][2]

Purification_Decision_Tree Start Crude Reaction Mixture (Post-Sonogashira) Scavenger Metal Scavenging Step (REQUIRED) Start->Scavenger Check_Solubility Solubility Check: Soluble in DCM/EtOAc? Yes_Solubility Yes (Likely Protected) Check_Solubility->Yes_Solubility Hydrophobic Groups Present No_Solubility No (Free Amide/Imidazole) Check_Solubility->No_Solubility Polar Core Only Flash_Normal Flash Chromatography (DCM:MeOH + 1% NH4OH) Yes_Solubility->Flash_Normal Reverse_Phase Reverse Phase (C18) 0.1% Formic Acid / ACN No_Solubility->Reverse_Phase Preferred HILIC HILIC Chromatography (Acetonitrile rich) No_Solubility->HILIC Alternative Scavenger->Check_Solubility

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on intermediate solubility.

Part 3: Advanced Purification Protocols

Protocol A: Metal Scavenging (The "Clean Sweep")

Why: Imidazoles bind Pd tightly.[1][2] Residual Pd catalyzes alkyne degradation and causes toxicity issues.[1][2]

Materials:

  • SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin.[1][2]

  • Solvent: MeOH or THF.[1][2]

Steps:

  • Dissolve crude mixture in THF or MeOH (10 mL/g).

  • Add SiliaMetS® Thiol (0.5 equiv w.r.t Pd loading).[1][2]

  • Stir at 50°C for 4 hours . (Heat is crucial for ligand exchange efficiency).[1][2]

  • Filter through a 0.45 µm pad (Celite or PTFE).[1][2]

  • Concentrate filtrate.[1][2][3] Result should be white/off-white, not grey.

Protocol B: Reverse Phase Flash Chromatography (C18)

Why: Normal phase silica often irreversibly binds the imidazole.[1][2] C18 allows elution using water/acetonitrile gradients.[1][2]

System Setup:

  • Column: C18 Flash Cartridge (e.g., Biotage Sfär C18).[1][2][4]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers imidazole to prevent tailing).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

Gradient:

Time (CV) % B (ACN) Purpose
0–2 0% Desalt / Remove polar salts

| 2–10 | 0%


 30% | Elute target imidazole |
| 10–12 | 30% 

100% | Wash lipophilic impurities |
Protocol C: Resin Adsorption (The "No-Chrom" Method)

Best for large scale (>5g) where HPLC is too expensive.

Materials: Diaion™ HP-20 or Amberlite™ XAD-16.[1] Steps:

  • Dissolve crude in minimal water (add small amount of MeOH if needed).[1][2]

  • Add pre-soaked HP-20 resin (approx 20g resin per 1g compound).[1][2]

  • Stir gently for 1 hour. The resin absorbs the organic imidazole; salts remain in water.[2]

  • Filter the resin and wash with pure water (removes salts).[1][2]

  • Elute product from resin using MeOH:Water (80:20) or pure Acetone .[1][2]

  • Evaporate solvent.[1][2]

Part 4: Structural Validation & Stability

Stability Warning: The Alkyne

The 5-ethynyl group is reactive.[1]

  • Avoid: Prolonged exposure to acidic aqueous solutions (hydration to ketone).[1][2]

  • Avoid: Dry concentration with metal residues (polymerization risk).[1][2]

  • Storage: Store under Argon at -20°C.

Common Spectral Artifacts (NMR)
  • Missing Proton: The imidazole N-H is often broad or invisible in

    
    .[1][2] Switch to DMSO-d6 .
    
  • Water Peak: Due to the hygroscopic nature of the carboxamide, water peaks in NMR are common.[2] Dry the sample under high vacuum (

    
     mbar) at 40°C for 12 hours before final analysis.
    

References

  • Sonogashira Coupling & Workup: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2] Chemical Reviews. Link

  • Metal Scavenging Guide: Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • EICAR/Imidazole Synthesis Context: Minakawa, N., et al. (2003).[1][2] Synthesis and antitumor activity of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) and its derivatives.[1] Chemical & Pharmaceutical Bulletin. Link

  • Purification of Polar Heterocycles: Biotage Application Note. "Strategies for the Purification of Highly Polar Compounds." Link

Need further assistance? Reply with your current TLC


 values and solvent system for a customized mobile phase calculation.

Sources

Troubleshooting

Overcoming cytotoxicity issues with EICA-derived nucleosides

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Cytotoxicity in 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICA/EICAR) Workflows

Introduction: The Potency-Toxicity Paradox

Welcome to the technical support center for EICA (EICAR) and its derivatives. If you are here, you are likely observing significant cell death in your antiviral or metabolic assays.

The Reality Check: EICA is not a "clean" nucleoside. It is a structural analog of AICAR and a nanomolar-range inhibitor of IMP Dehydrogenase (IMPDH) . Its primary mechanism of action (MOA) is the profound depletion of intracellular GTP pools.

The Core Problem: In many contexts, the "cytotoxicity" you observe is actually an extension of its therapeutic mechanism (cytostasis via nucleotide starvation). However, genuine off-target mitochondrial toxicity or genotoxicity can confound your data.

This guide provides the diagnostic workflows to distinguish On-Target Cytostasis (GTP depletion) from Off-Target Cytotoxicity (Mitochondrial/Genomic damage) and offers protocols to widen your therapeutic window.

Module 1: Diagnostic Workflow (Is it Mechanism or Toxicity?)

Q: My CC50 is dangerously close to my EC50. Is EICA killing my cells non-specifically?

A: Not necessarily. Because EICA inhibits de novo guanine biosynthesis, it arrests cell division. You must determine if the cell death is reversible (GTP starvation) or irreversible (organelle damage).

The Guanosine Rescue Validation

This is the gold-standard experiment to validate EICA data. If EICA is acting via IMPDH inhibition, adding exogenous Guanosine will bypass the blockade via the salvage pathway, restoring cell viability and negating antiviral activity (if the virus depends on host GTP).

Protocol: Guanosine Rescue Assay

StepActionTechnical Note
1. Preparation Prepare 100 mM Guanosine stock in DMSO.Guanosine has poor aqueous solubility; warm to 37°C if precipitating.
2. Seeding Seed target cells (e.g., HeLa, Vero, CEM) in 96-well plates.Ensure 60-70% confluency.
3. Treatment Treat cells with EICA at 2x and 5x EC50 concentrations.Include a Vehicle Control (DMSO only).
4. Rescue Concurrent Addition: Add Guanosine to half the wells at 20–50 µM .Do not use Adenosine or Cytidine (negative controls).[1]
5. Readout Measure viability (ATP-based assay like CellTiter-Glo) at 48h and 72h.MTT/MTS assays may be skewed by metabolic shifts; ATP is preferred.

Interpreting Results:

  • Viability Restored: The toxicity is On-Target (GTP depletion). You are observing cytostasis.

  • Viability NOT Restored: The toxicity is Off-Target (likely mitochondrial polymerase

    
     inhibition or genotoxicity).
    
Visualization: The Rescue Mechanism

The following diagram illustrates where EICA blocks synthesis and how Guanosine bypasses this block.

G PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP De Novo Synthesis XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH Enzyme GMP Guanosine Monophosphate (GMP) XMP->GMP GTP GTP Pool (Cell Viability/Viral Rep) GMP->GTP EICA EICA-MP (Inhibitor) EICA->IMP Blocks Rescue Exogenous Guanosine Rescue->GMP Salvage Pathway (Bypass)

Figure 1: Mechanism of EICA (EICAR) inhibition at IMPDH and the biological logic of the Guanosine Rescue experiment.

Module 2: Mitochondrial Toxicity Troubleshooting

Q: The rescue failed. Is EICA inhibiting Mitochondrial DNA Polymerase?

A: Nucleoside analogs frequently inhibit Pol


 (polymerase gamma), leading to mtDNA depletion.[2][3] This is a common "silent" toxicity that manifests as lactic acidosis or late-stage cell death.
The Glu/Gal Switch Assay (Crabtree Effect)

Cancer cell lines (HeLa, HepG2) rely on glycolysis. They can survive mitochondrial toxicity by ramping up glycolytic flux. To unmask mitochondrial toxicity, force the cells to rely on oxidative phosphorylation (OXPHOS) by substituting Galactose for Glucose.

Experimental Setup:

ConditionMedia CompositionExpected Outcome (If Mito-Toxic)
Glucose (Standard) DMEM + 25 mM GlucoseHigh Viability. (Cells use glycolysis, masking mito-damage).
Galactose (Stress) DMEM (Glucose-free) + 10 mM GalactoseHigh Toxicity. (Cells forced to use OXPHOS; die if mitochondria are compromised).

Decision Matrix:

  • Toxicity Equal in Glu/Gal: General cytotoxicity (likely membrane or transporter saturation).

  • Toxicity >3-fold higher in Gal: Confirmed Mitochondrial Toxicity (Pol

    
     inhibition).
    

Module 3: Chemical & Formulation Optimization

Q: I see precipitation in the media. How do I solve this?

A: EICA is an imidazole nucleoside with moderate solubility. Precipitation causes "hotspots" of toxicity and erratic dosing.

Solubility Guide:

  • Stock Solution: Dissolve EICA in 100% DMSO to 50–100 mM. Do not use water or PBS for the master stock.

  • Working Solution: Dilute into pre-warmed (37°C) media.

  • The "Crash" Point: If the final DMSO concentration exceeds 0.5%, you may induce vehicle toxicity. If EICA precipitates upon dilution:

    • Action: Use a cyclodextrin carrier. Add Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD)
      at 10-20% w/v to the aqueous media before adding the DMSO stock. This encapsulates the hydrophobic nucleoside.
Q: Can I use a prodrug to improve the window?

A: Yes, but be careful.

  • ProTides (Phosphoramidates): These bypass the first phosphorylation step (Adenosine Kinase). If your cell line is low in kinase activity, this increases potency but also toxicity.

  • 4'-Thio Modification: Switching to 4'-thioEICAR generally reduces cytotoxicity but may lower antiviral potency by 10-fold. This is a valid strategy if your current Selectivity Index (SI) is <10.

Module 4: Diagnostic Logic Map

Use this flowchart to troubleshoot your specific toxicity issue.

DecisionTree Start Start: High Cytotoxicity (Low CC50) Rescue Perform Guanosine Rescue Assay (20µM) Start->Rescue Rescued Viability Restored? Rescue->Rescued YesRescue Diagnosis: On-Target (GTP Depletion) Rescued->YesRescue Yes NoRescue Diagnosis: Off-Target Rescued->NoRescue No GluGal Perform Glu/Gal Mito-Stress Test NoRescue->GluGal MitoResult Toxicity Higher in Galactose? GluGal->MitoResult YesMito Result: Mitochondrial Pol-Gamma Inhibition MitoResult->YesMito Yes NoMito Result: General Genotoxicity or Solubility Issue MitoResult->NoMito No

Figure 2: Step-by-step troubleshooting workflow for EICA cytotoxicity.

References

  • Matsuda, A., et al. (1993). Eicar (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide).[1][4][5][6][7][8] A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis.[7] Journal of Biological Chemistry.[7][9]

  • Balzarini, J., et al. (1993). Mechanism of the anticytomegalovirus activity of the 5-ethynyl derivative of 1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR).[6][7] Journal of Biological Chemistry.[7][9]

  • Lewis, W., & Dalakas, M. C. (1995).[2] Mitochondrial toxicity of antiviral nucleosides.[2][3][9][10][11] Nature Medicine.[2]

  • Minakawa, N., & Matsuda, A. (1999). Structure-activity relationships of 4'-thio-EICAR and related compounds. Antiviral Research.[3][12]

Sources

Optimization

HPLC separation conditions for 5-ethynylimidazole-4-carboxamide and impurities

Technical Support Center: HPLC Analysis of 5-Ethynylimidazole-4-carboxamide (EICA) Introduction: The Analytical Challenge 5-Ethynylimidazole-4-carboxamide (EICA) presents a unique chromatographic challenge due to its dua...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 5-Ethynylimidazole-4-carboxamide (EICA)

Introduction: The Analytical Challenge

5-Ethynylimidazole-4-carboxamide (EICA) presents a unique chromatographic challenge due to its duality: it possesses a highly polar, basic imidazole core capable of silanol interactions, yet contains a reactive ethynyl (alkyne) handle that increases hydrophobicity relative to its amino-counterparts (like AICA).

This guide moves beyond generic "recipes" to provide a mechanism-based approach to separation. Our goal is to ensure you can separate EICA from its critical impurities—specifically hydrolytic degradants (carboxylic acids) and hydration products (acetyl derivatives)—while maintaining excellent peak shape.

Module 1: Method Development Strategy

To develop a robust method, we must understand the physicochemical drivers of the separation.[1]

The Chemistry-Chromatography Link
  • The Imidazole Ring (pKa ~ 6.0 - 7.0): At neutral pH, the imidazole moiety exists in equilibrium between its neutral and protonated forms. This causes peak broadening and tailing due to secondary interactions with residual silanols on the silica surface.

    • Strategic Choice: We must operate at pH < 3.0 (fully protonated, minimizing silanol interaction) or use an ion-pairing agent at neutral pH.

  • The Ethynyl Group: This group adds slight lipophilicity compared to AICA.

    • Strategic Choice: While AICA often requires HILIC or 100% aqueous conditions, EICA has sufficient retention on Polar-Embedded C18 or C18-Aq columns without needing ion-pairing reagents, provided the organic modifier is optimized.

  • The Carboxamide: Susceptible to hydrolysis.

    • Strategic Choice: Avoid extreme pH (>9) during sample prep to prevent artifactual degradation.

Recommended Column Chemistries
Column TypeMechanismRecommendation StatusWhy?
C18 (Standard) Hydrophobic InteractionSecondary Risk of "dewetting" (phase collapse) if high aqueous content (>95%) is needed for retention.
Polar-Embedded C18 Hydrophobic + H-BondingPrimary The embedded polar group shields silanols (better peak shape) and allows 100% aqueous starts.
HILIC PartitioningAlternative Use only if EICA elutes in the void volume on RP columns.

Module 2: Standard Operating Procedure (SOP)

This protocol is designed to be a "starting point" robust enough for QC environments but flexible for R&D.

Chromatographic Conditions
  • Column: Waters XSelect HSS T3 or Agilent ZORBAX SB-Aq (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

    • Note: Low pH suppresses silanol activity and ensures EICA is in a single ionization state.

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: Methanol can be used but ACN often provides sharper peaks for imidazoles.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 265 nm (The conjugated alkyne-imidazole system has a strong absorbance here).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Initial Hold (Retain polar impurities)
3.0982End of loading
15.07030Gradient elution of EICA and hydrophobic precursors
18.01090Wash (Remove dimers/oligomers)
20.0982Re-equilibration
25.0982End of Run

Module 3: Impurity Profiling & Logic

Understanding your impurities is critical for assigning relative retention times (RRT).

Common Impurities & Predicted Elution
  • Impurity A (Hydrolysis): 5-ethynylimidazole-4-carboxylic acid.

    • Chemistry: The amide converts to an acid. At pH 3.0, the acid is protonated (neutral COOH) but the molecule is more polar than the amide.

    • Elution:Earlier than EICA (RRT ~ 0.6 - 0.8).

  • Impurity B (Hydration): 5-acetylimidazole-4-carboxamide.

    • Chemistry: The alkyne triple bond hydrates to a ketone. Ketones are more polar than internal alkynes.

    • Elution:Earlier than EICA, likely close to Impurity A.

  • Impurity C (Precursor): 5-iodoimidazole-4-carboxamide (if Sonogashira coupling is used).

    • Chemistry: Iodine is highly lipophilic.

    • Elution:Later than EICA (RRT > 1.5).

Visualizing the Separation Logic

SeparationLogic Start Crude EICA Sample Acid Impurity: Carboxylic Acid (Hydrolysis Product) Most Polar Start->Acid Elutes 1st (2-4 min) Ketone Impurity: Acetyl Derivative (Hydration Product) Polar Start->Ketone Elutes 2nd (4-6 min) Target Target: EICA (Amide + Alkyne) Medium Polarity Start->Target Elutes 3rd (8-12 min) Halo Impurity: Iodo-Precursor (Synthetic Starting Material) Hydrophobic Start->Halo Elutes Last (>15 min)

Figure 1: Predicted elution order of EICA and common impurities on a C18-Aq column at pH 3.0.

Module 4: Troubleshooting Guide (FAQs)

Q1: My EICA peak is tailing significantly (Tailing Factor > 1.5). How do I fix this?

  • Cause: This is the classic "imidazole signature." The basic nitrogen is interacting with acidic silanols on the column stationary phase.

  • Solution A (pH Adjustment): Ensure your buffer pH is ≤ 3.0 . At this pH, silanols are protonated (neutral) and less likely to bind the cationic imidazole.

  • Solution B (Mobile Phase Additive): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "blocking" them from the analyte. Note: If using TEA, adjust pH after addition.

Q2: I see a "ghost peak" eluting before my main peak that grows over time in the autosampler.

  • Cause: On-column or in-vial degradation. The ethynyl group is reactive. If your sample solvent is acidic or basic, you may be inducing hydration (to the ketone) or hydrolysis.

  • Solution: Dissolve samples in neutral pH water/methanol (50:50). Ensure the autosampler is kept at 4°C to slow down hydration kinetics.

Q3: EICA is eluting in the void volume (t0).

  • Cause: The molecule is too polar for your current column/organic ratio.

  • Solution:

    • Switch to a 100% Aqueous stable column (e.g., T3, Aq).

    • Start the gradient at 0% B for the first 3-5 minutes.

    • If retention is still poor, switch to Ion-Pair Chromatography : Add 5mM Sodium 1-Octanesulfonate to the mobile phase (pH 3.0). This will drastically increase retention of the cationic imidazole.

Troubleshooting Logic Flow

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Retention Low Retention (Void) Problem->Retention CheckPH Is pH < 3.0? Tailing->CheckPH LowerPH Action: Lower pH to 2.5-3.0 CheckPH->LowerPH No AddTEA Action: Add 5mM TEA or Switch to HSS T3 Column CheckPH->AddTEA Yes CheckOrg Is Initial Organic > 2%? Retention->CheckOrg LowerOrg Action: Start at 0-1% B CheckOrg->LowerOrg Yes SwitchCol Action: Use Ion-Pairing (Octanesulfonate) CheckOrg->SwitchCol No

Figure 2: Step-by-step troubleshooting logic for common EICA chromatographic issues.

References

  • Agilent Technologies. (2020). Analysis of Imidazoles using Agilent ZORBAX SB-Aq. Retrieved from [Link]

  • Matsuda, A., et al. (1992). "Synthesis and biological activity of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR)." Journal of Medicinal Chemistry, 35(21), 3972-3979. (Provides structural context for the aglycone). Retrieved from [Link]

  • Chen, X., et al. (2007).[2] "Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS." Journal of Chromatography B, 855(2), 140-144.[2] (Methodology basis for imidazole carboxamides). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9679, 5-Aminoimidazole-4-carboxamide. (Physicochemical property grounding).[3] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of CuAAC for Imidazole Alkynes

Executive Summary: The "Chelation Paradox" Welcome to the technical guide for labeling imidazole-functionalized alkynes. This specific substrate class presents a unique challenge in Click Chemistry (CuAAC).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chelation Paradox"

Welcome to the technical guide for labeling imidazole-functionalized alkynes. This specific substrate class presents a unique challenge in Click Chemistry (CuAAC). Unlike standard aliphatic alkynes, the imidazole moiety acts as a competitive ligand for the Copper(I) catalyst.

The Core Problem: The imidazole ring (a Lewis base) competes with the accelerating ligand (e.g., THPTA) for the copper center. This leads to three distinct failure modes:

  • Catalyst Sequestration: Formation of thermodynamically stable, catalytically inactive Copper-Imidazole complexes.

  • Glaser Coupling: Stalled Cu(I) cycles increase the likelihood of alkyne homocoupling (side product).

  • Oxidative Degradation: "Naked" or poorly ligated copper generates Reactive Oxygen Species (ROS), which can oxidize the imidazole ring itself (forming 2-oxo-imidazoles) or damage adjacent biomolecules.

This guide provides the protocols and mechanistic understanding required to overcome these hurdles.

Mechanistic Insight: The Battle for Copper

To solve the reaction failure, you must visualize the equilibrium occurring in your reaction vessel. The diagram below illustrates the competition between the Productive Cycle (driven by the accelerating ligand) and the Inhibitory Cycle (driven by your substrate).

CuAAC_Mechanism Cu_Source Cu(II) Source Active_Cat Active Catalyst [L-Cu(I)] Cu_Source->Active_Cat Reduction Ascorbate Ascorbate (Reductant) Ascorbate->Active_Cat Dead_Complex INACTIVE Complex [Im-Cu(I)-Im] Active_Cat->Dead_Complex Ligand Displacement Product Triazole Product Active_Cat->Product + Azide (Fast) Substrate Imidazole-Alkyne (Substrate) Substrate->Dead_Complex Chelation (Competition) Ligand Accelerating Ligand (BTTAA/THPTA) Ligand->Active_Cat Stabilization ROS ROS / Byproducts (Oxidized Imidazole) Dead_Complex->ROS + O2 (Slow Oxidation)

Figure 1: The kinetic competition. High-affinity ligands (Green path) are required to prevent the substrate from sequestering the copper into inactive complexes (Red path).

Critical Reagent Selection

The choice of ligand is the single most critical variable when working with imidazole alkynes. Standard ligands like TBTA are often insufficient due to poor water solubility and weaker binding constants compared to the imidazole challenge.

Ligand Performance Matrix
LigandTypeSolubilityStability vs. ImidazoleRecommendation
TBTA First GenPoor (Requires DMSO)LowAvoid. Precipitates in aqueous buffers; easily displaced by imidazole.
THPTA Water SolubleHigh (Water)ModerateAcceptable for low-concentration imidazole. Use at 5:1 (Ligand:Cu) ratio.[1][2]
BTTAA Third GenHigh (Water)High Gold Standard. Stronger Cu(I) binding prevents imidazole chelation and suppresses ROS.
BTTES Third GenHigh (Water)HighAlternative. Similar performance to BTTAA; excellent biocompatibility.

Optimized Protocol: The "Chelation-Resistant" Workflow

This protocol is designed to maintain high Cu(I) activity even in the presence of 1–5 mM imidazole concentrations.

Reagents:

  • Copper Source: CuSO₄ (20 mM stock in water).

  • Ligand: BTTAA (50 mM stock in water).[3] Crucial: Do not use TBTA.

  • Reductant: Sodium Ascorbate (100 mM stock, freshly prepared).

  • ROS Scavenger: Aminoguanidine (100 mM stock). Essential for protecting the imidazole ring from oxidation.

  • Buffer: Na-Phosphate or HEPES (pH 7.0–7.5). Avoid Tris (competes for Cu).

Step-by-Step Procedure
  • Premix Catalyst (The "Maturation" Step):

    • In a separate tube, mix CuSO₄ and BTTAA.

    • Ratio: 1:5 (Cu:Ligand).[3]

    • Why? You must form the thermodynamically stable [Cu(BTTAA)] complex before the copper sees the imidazole substrate.

    • Volume: Prepare 10x the final desired Cu concentration.

  • Prepare Reaction Mixture:

    • Combine Buffer, Imidazole-Alkyne, and Azide partner.

    • Note: If the imidazole-alkyne is the limiting reagent, ensure the Azide is in 1.5x – 2x excess to drive kinetics.

  • Add Scavenger:

    • Add Aminoguanidine to a final concentration of 5 mM.[2]

    • Why? This scavenges dehydroascorbate byproducts that can crosslink proteins or react with the imidazole nitrogen.

  • Initiate Reaction:

    • Add the Premixed Cu-Ligand complex (Final Cu conc: 100–500 µM depending on scale).

    • Add Sodium Ascorbate (Final conc: 5 mM).

    • Order matters: Add Ascorbate LAST to start the reduction immediately.

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature.

    • Anaerobic Option: For ultra-sensitive substrates, flush the headspace with Argon/Nitrogen to prevent Glaser coupling.

Troubleshooting & FAQs

Q1: I see a blue/green precipitate, and the reaction failed. What happened?

A: This is likely a Copper(II)-Imidazole coordination polymer.

  • Cause: The ligand (likely TBTA or insufficient THPTA) was displaced by the imidazole, and the copper oxidized to Cu(II).

  • Fix: Switch to BTTAA . Increase the Ligand:Cu ratio to 6:1 or 10:1 . Ensure Ascorbate is fresh.

Q2: I am observing a dimer of my alkyne (Glaser Coupling) instead of the triazole.

A: Glaser coupling (Alkyne-Alkyne) competes with CuAAC when the Cu(I) cycle is slow or oxygen is present.

  • Mechanism: 2 R-C≡CH + Cu + O₂ → R-C≡C-C≡C-R.

  • Fix:

    • Degas solvents or run under inert atmosphere.[4]

    • Increase Azide concentration. Glaser coupling is second-order with respect to alkyne; CuAAC is first-order with respect to azide. Flooding with azide favors the triazole.

    • Add more Ascorbate to keep Cu in the +1 state (Glaser requires an oxidative cycle).

Q3: My imidazole ring seems to be oxidized (mass shift +16 Da).

A: This is ROS damage (hydroxyl radical attack).

  • Fix:

    • Use Aminoguanidine (5 mM).[2]

    • Use BTTAA (It acts as a better sacrificial reductant than THPTA).[5]

    • Lower the total Copper concentration.

Q4: Can I use TCEP instead of Ascorbate to avoid ROS?

A: Proceed with caution.

  • TCEP can reduce azides to amines (Staudinger reduction), destroying your reactant.

  • TCEP can also strip Copper from the ligand.

  • Recommendation: Stick to Ascorbate, but optimize the ligand system. If you must use TCEP, add it stoichiometrically to the Cu(II) only, not in large excess.

Diagnostic Flowchart

Use this logic tree to resolve low yields.

Troubleshooting Start Low Yield / Side Products Precipitate Is there visible precipitate? Start->Precipitate LigandCheck Are you using BTTAA? Precipitate->LigandCheck Yes Byproduct Identify Byproduct (MS Analysis) Precipitate->Byproduct No IncreaseRatio Increase Ligand:Cu to 10:1 LigandCheck->IncreaseRatio Yes SwitchLigand Switch to BTTAA (Stronger Binder) LigandCheck->SwitchLigand No (Using TBTA/THPTA) Glaser Glaser Coupling detected. 1. Degas buffers. 2. Increase Azide conc. Byproduct->Glaser Dimer (+Alkyne Mass - 2H) Oxidation ROS Damage detected. 1. Add Aminoguanidine. 2. Fresh Ascorbate. Byproduct->Oxidation +16 Da (Oxygen)

Figure 2: Diagnostic logic for CuAAC failure modes specific to chelating substrates.

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. Link

    • Key Insight: Establishes BTTAA as superior to THPTA for suppressing cytotoxicity and maintaining activity in complex environments.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

    • Key Insight: Defines the mechanism of ROS generation and the necessity of Aminoguanidine and proper Ligand:Cu r
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[2] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

    • Key Insight: The foundational protocol for minimizing side reactions in sensitive substr
  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[4][5] Angewandte Chemie International Edition. Link

    • Key Insight: Discusses the "chelation-assisted" effect and how to balance chelating substrates with chel

Sources

Reference Data & Comparative Studies

Validation

Validating IMPDH Inhibition by EICA-Derived Nucleotides: A Technical Comparison Guide

Topic: Validating IMPDH Inhibition of EICA-Derived Nucleotides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of nucleotide ant...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating IMPDH Inhibition of EICA-Derived Nucleotides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of nucleotide antimetabolites, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) represents a distinct class of IMPDH inhibitors.[1][2][3][4][5][6][7] Unlike the reversible competitive inhibition seen with Ribavirin or the uncompetitive inhibition of Mycophenolic Acid (MPA), EICAR-derived nucleotides (specifically EICAR-MP ) function as mechanism-based irreversible inactivators of Inosine Monophosphate Dehydrogenase (IMPDH).

This guide provides a rigorous framework for validating the inhibitory potency and mechanism of EICA-derived nucleotides. It contrasts EICAR’s performance with industry standards (Ribavirin, MPA, Tiazofurin) and details self-validating experimental protocols to confirm target engagement.

Part 1: Mechanism of Action & Comparative Profiling

The Unique Kinetic Signature of EICAR-MP

To validate EICA-derived nucleotides, one must understand that they do not merely compete for the active site; they chemically modify it.

  • Metabolic Activation: EICAR is a prodrug. Upon cellular entry, it is phosphorylated by adenosine kinase (AK) to its monophosphate form, EICAR-MP (also referred to as EIMP).

  • Target Engagement: EICAR-MP mimics the substrate Inosine Monophosphate (IMP).[3][4][5] It binds to the IMPDH catalytic site with high affinity.[8]

  • Covalent Inactivation: Unlike Ribavirin-MP, which reversibly binds, EICAR-MP undergoes a nucleophilic attack by the catalytic cysteine residue (Cys-331 in human IMPDH2), forming a covalent adduct. This results in time-dependent, irreversible inactivation of the enzyme.[6][7]

Diagram 1: Metabolic Activation & Inhibition Logic

Figure 1: The metabolic pathway of EICAR converting to the active inhibitor EICAR-MP and its irreversible blockade of Guanine Nucleotide Biosynthesis.

EICAR_Mechanism EICAR EICAR (Prodrug) EICAR_MP EICAR-MP (Active Inhibitor) EICAR->EICAR_MP Phosphorylation AK Adenosine Kinase AK->EICAR_MP IMPDH IMPDH Enzyme (Target) EICAR_MP->IMPDH High Affinity Binding Covalent Covalent Adduct (Irreversible) EICAR_MP->Covalent Nucleophilic Attack (Cys331) XMP XMP IMPDH->XMP Normal Catalysis GTP GTP Pool IMPDH->GTP Depletion IMP IMP (Substrate) IMP->IMPDH Binding XMP->GTP Downstream Synthesis Covalent->IMPDH Inactivation

Comparative Performance Matrix

The following table contrasts EICAR with standard IMPDH inhibitors. Note that while MPA is more potent in nanomolar ranges, EICAR offers a dual-mechanism advantage (IMPDH inhibition + potential incorporation into viral RNA as EICAR-TP).

FeatureEICAR (EICA-Riboside) Ribavirin Mycophenolic Acid (MPA) Mizoribine
Active Metabolite EICAR-MP (5'-monophosphate)Ribavirin-MP (RMP)MPA (Non-nucleoside)Mizoribine-MP
Inhibition Type Irreversible / Covalent Reversible / CompetitiveReversible / UncompetitiveReversible / Competitive
Binding Site IMP Substrate SiteIMP Substrate SiteNAD Cofactor Site (Allosteric)IMP Substrate Site
Potency (Ki) High (

)*
Low (

)
Very High (

)
Moderate
GTP Depletion (

)
~0.5 µg/mL ~13 µg/mL~0.02 µg/mL~5 µg/mL
Selectivity Broad (Viral/Tumor)Broad (Viral)High (Lymphocytes)High (Lymphocytes)

*Note: For irreversible inhibitors,


 represents the initial binding affinity before the inactivation step (

). EICAR is approx. 10-50x more potent than Ribavirin in cellular assays.

Part 2: Validation Protocols

To scientifically validate EICA-derived nucleotide activity, you must demonstrate causality : that the observed biological effect (e.g., growth arrest, viral inhibition) is directly caused by IMPDH inhibition and subsequent GTP depletion.

Protocol A: The "Guanosine Rescue" System (The Gold Standard)

This is the most critical control experiment. If EICAR acts via IMPDH inhibition, adding exogenous Guanosine must reverse the effect by bypassing the blockade via the salvage pathway.

Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa, PBMCs, or viral host cells) in 96-well plates.

  • Treatment Groups:

    • Vehicle Control (DMSO/Water).

    • EICAR (at

      
       concentration).[9]
      
    • EICAR + Guanosine (50 µM) .

    • EICAR + Adenosine (50 µM) (Negative Control - should NOT rescue).

  • Incubation: 24–72 hours.

  • Readout: Cell viability (ATP assay) or Viral Titer.

  • Validation Criteria: Full restoration of viability/replication in the Guanosine group confirms IMPDH as the primary target. Partial rescue suggests off-target effects (e.g., direct polymerase inhibition by EICAR-TP).

Diagram 2: The Rescue Experiment Logic

Figure 2: Logical flow for validating IMPDH specificity using salvage pathway rescue.

Rescue_Logic EICAR Treatment: EICAR Block IMPDH Blockade (De Novo Path) EICAR->Block Salvage Rescue Agent: Guanosine Pool GTP Pool Salvage->Pool Restores via HGPRT Salvage Result Validation Outcome: Viability Restored Salvage->Result Block->Pool Depletes Effect Cell Death / Viral Stasis Pool->Effect Low Levels

Protocol B: HPLC Analysis of Nucleotide Pools

Direct measurement of the EICAR-MP metabolite and simultaneous GTP depletion.

Methodology:

  • Lysis: Treat cells with EICAR (1-10 µM) for 4-12 hours. Wash with ice-cold PBS. Lyse with 0.4 M Perchloric Acid (PCA).

  • Neutralization: Neutralize supernatant with KOH.

  • Separation: Use Anion Exchange HPLC (e.g., Partisil SAX) or Ion-Pair Reverse Phase LC-MS.

  • Detection: Monitor UV absorbance (254 nm and 280 nm).

  • Target Peaks:

    • GTP/ATP Ratio: Expect a sharp decrease in the GTP peak area relative to ATP (which may increase slightly due to feedback regulation).

    • EICAR-MP: Identify the novel peak eluting near IMP. Its accumulation should correlate with GTP loss.

Protocol C: Enzymatic Kinetics ( Determination)

To prove the irreversible nature of EICA-derived nucleotides compared to Ribavirin.

Methodology:

  • Enzyme Source: Recombinant Human IMPDH Type II.

  • Reaction Mix: Buffer (Tris pH 8.0, 100 mM KCl, 3 mM EDTA), Substrate (IMP), Cofactor (NAD+).

  • Initiation: Add enzyme to mix containing varying concentrations of EICAR-MP.

  • Measurement: Monitor NADH production at 340 nm continuously.

  • Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      .
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (binding constant) and
      
      
      (max inactivation rate).
    • Differentiation: A competitive inhibitor (Ribavirin) will show constant inhibition levels over time; EICAR-MP will show progressive loss of activity (time-dependent inhibition).

Part 3: Critical Analysis & Recommendations

Why Choose EICAR?
  • Potency vs. Ribavirin: EICAR is significantly more potent (10-100x) because the ethynyl group facilitates a tighter, often covalent interaction with the enzyme's active site cysteine, whereas Ribavirin relies on weaker competitive binding.

  • Dual Utility: While MPA is a pure IMPDH inhibitor, EICAR (like Ribavirin) can be metabolized to the triphosphate (EICAR-TP), potentially inhibiting viral polymerases. However, the "Guanosine Rescue" protocol (Protocol A) allows you to distinguish these mechanisms. If Guanosine completely rescues the phenotype, the mechanism is IMPDH-dependent. If rescue is partial, EICAR-TP is likely acting on the polymerase.

Pitfalls to Avoid
  • Adenosine Kinase Deficiency: EICAR requires activation by Adenosine Kinase (AK). Cells deficient in AK will be resistant to EICAR. Validation Step: Always verify AK expression in your cell line before testing.

  • Metabolic Stability: EICAR-MP can be further metabolized to the NAD analog (EAD). While EAD also inhibits IMPDH, it has a longer half-life.[2] Be aware that in long-term assays (>24h), you are measuring the cumulative effect of EICAR-MP and EAD.

References

  • Mechanism of Action: Balzarini, J., et al. "The cytostatic agent 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) causes a rapid and marked inhibition of inosinate (IMP) dehydrogenase activity in intact tumor cells."[2][9] Journal of Biological Chemistry, 1993. Link

  • Covalent Inactivation: Wang, W., & Hedstrom, L. "Inactivation of Inosine 5'-Monophosphate Dehydrogenase by the Antiviral Agent 5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide."[3] Biochemistry, 1996. Link

  • Comparative Potency: De Clercq, E., et al. "Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) and its derivatives." Antimicrobial Agents and Chemotherapy, 1991. Link

  • GTP Depletion Correlation: Leyssen, P., et al. "The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase."[10][11] Journal of Virology, 2005. Link

  • Review of Inhibitors: Hedstrom, L. "IMP Dehydrogenase: Structure, Mechanism, and Inhibition." Chemical Reviews, 2009. Link

Sources

Comparative

Cytotoxicity comparison of 5-ethynylimidazole-4-carboxamide vs Tiazofurin

This guide provides an in-depth technical comparison between 5-Ethynylimidazole-4-carboxamide (specifically its active riboside form, EICAR ) and Tiazofurin . Executive Summary While 5-ethynylimidazole-4-carboxamide refe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-Ethynylimidazole-4-carboxamide (specifically its active riboside form, EICAR ) and Tiazofurin .

Executive Summary

While 5-ethynylimidazole-4-carboxamide refers chemically to the aglycone base, its pharmacological significance is almost exclusively tied to its ribosylated form, EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). EICAR is a second-generation IMP dehydrogenase (IMPDH) inhibitor designed to overcome the metabolic limitations of Tiazofurin .

  • Verdict: EICAR demonstrates 10–50 fold higher potency than Tiazofurin in vitro against various leukemic and solid tumor cell lines.

  • Mechanism: Both agents are pro-drugs requiring intracellular metabolic activation to nucleotide analogs that inhibit IMPDH, depleting guanine nucleotide pools (GTP/dGTP).

  • Key Differentiator: EICAR is more efficiently metabolized to its active monophosphate form (EICAR-MP) and forms a stable NAD analogue (EAD), leading to more sustained inhibition of IMPDH compared to Tiazofurin's active metabolite (TAD).

Chemical Identity & Mechanistic Foundation

To understand the cytotoxicity differences, one must analyze the metabolic activation pathways. Both compounds are nucleoside analogs that mimic natural precursors to trick the cellular machinery.

Nomenclature Clarification
  • Aglycone (Base): 5-Ethynylimidazole-4-carboxamide (EICA). Generally inactive or weakly active unless salvaged to the nucleotide.

  • Nucleoside (Active Drug): EICAR. This is the structural analog of Tiazofurin (a C-nucleoside) and Ribavirin.

Mechanism of Action (MOA)

Both drugs target Inosine 5'-Monophosphate Dehydrogenase (IMPDH) , the rate-limiting enzyme in de novo guanine nucleotide biosynthesis.

  • Entry: Enters cell via nucleoside transporters.

  • Activation: Phosphorylated by cellular kinases (primarily Adenosine Kinase) to the monophosphate form.

  • Inhibition:

    • Tiazofurin: Converted to TAD (Thiazole-4-carboxamide Adenine Dinucleotide), an NAD analog that binds the cofactor site of IMPDH.

    • EICAR: Converted to EICAR-MP (direct inhibitor) and EAD (EICAR Adenine Dinucleotide). EICAR-MP mimics IMP with high affinity (Ki

      
       0.06 
      
      
      
      M), while EAD mimics NAD.

MOA_Pathway cluster_0 Tiazofurin Metabolism cluster_1 EICAR Metabolism TR Tiazofurin TRMP TR-MP (Monophosphate) TR->TRMP Adenosine Kinase TAD TAD (Active NAD Analog) TRMP->TAD NMN Adenylyltransferase IMPDH IMPDH Enzyme (Target) TAD->IMPDH Inhibits (Cofactor Site) EICAR EICAR (Riboside) EICAR_MP EICAR-MP (Active Monophosphate) EICAR->EICAR_MP Adenosine Kinase EAD EAD (NAD Analog) EICAR_MP->EAD NMN Adenylyltransferase EICAR_MP->IMPDH Inhibits (Substrate Site) Ki = 0.06 uM EAD->IMPDH Inhibits (Cofactor Site) GTP GTP / dGTP Pools (Depleted) IMPDH->GTP Blocks Production DNA DNA/RNA Synthesis Arrest GTP->DNA Required for

Caption: Metabolic activation pathways of Tiazofurin and EICAR leading to IMPDH inhibition and subsequent GTP depletion.

Cytotoxicity Profile: Comparative Data

The following data summarizes the inhibitory concentration (IC50) required to reduce cell viability by 50%. EICAR consistently demonstrates superior potency.

Cell LineTissue OriginTiazofurin IC50 (

M)
EICAR IC50 (

M)
Potency Ratio (Tiazofurin/EICAR)Reference
L1210 Murine Leukemia4.90.8~6x [1, 2]
K562 Human CML15.00.2~75x [3]
CEM Human Lymphoblast46.01.4~33x [1]
P388 Murine Leukemia2.50.15~16x [4]
Molt-4 Human T-Cell12.00.5~24x [3]

Analysis of Potency:

  • EICAR is significantly more potent because its monophosphate (EICAR-MP) is a "tight-binding" inhibitor of IMPDH with a Ki of 0.06

    
    M, whereas Tiazofurin requires conversion to the dinucleotide (TAD) to achieve maximal inhibition.
    
  • Resistance: Cells resistant to Tiazofurin (often due to low NAD pyrophosphorylase activity) may retain sensitivity to EICAR, as EICAR-MP itself is active without needing the second metabolic step to the dinucleotide.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: Determine IC50 values for EICAR and Tiazofurin in suspension or adherent cells.

  • Preparation:

    • Dissolve EICAR and Tiazofurin in DMSO (stock 10 mM). Verify solubility; EICAR is less soluble than Tiazofurin in water.

    • Prepare serial dilutions (e.g., 0.01

      
      M to 100 
      
      
      
      M) in complete culture medium.
  • Seeding:

    • Seed cells (e.g., K562 or HeLa) at

      
       cells/well in 96-well plates.
      
  • Treatment:

    • Add 100

      
      L of drug dilutions to wells (triplicate). Include Vehicle Control (DMSO < 0.1%).
      
    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO/SDS.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Plot Dose-Response Curve (Log[Concentration] vs. % Viability).

    • Calculate IC50 using non-linear regression (e.g., GraphPad Prism 4-parameter logistic).

B. IMPDH Activity Validation (Mechanism Check)

Objective: Confirm that cytotoxicity is due to IMPDH inhibition and not off-target effects.

  • Lysate Preparation: Treat cells with IC90 concentration of drug for 4 hours. Harvest and lyse cells.

  • Enzyme Assay:

    • Mix lysate with IMP (substrate), NAD+ (cofactor), and reaction buffer.

    • Monitor the formation of NADH (absorbance at 340 nm) or XMP (HPLC) over time.

  • Guanosine Rescue (Critical Control):

    • Co-treat cells with Drug + Guanosine (50

      
      M) .
      
    • Result: If cytotoxicity is IMPDH-mediated, Guanosine should fully rescue cell viability (bypass effect). If EICAR toxicity persists, off-target effects (e.g., DNA incorporation) may be present.

Workflow cluster_Validation Mechanism Validation Start Start: Cell Seeding (5k cells/well) Treat Drug Treatment (Serial Dilutions 0-100 uM) Start->Treat Incubate Incubation 72h @ 37°C Treat->Incubate Rescue Guanosine Rescue (+50 uM Guanosine) Treat->Rescue Parallel Control Assay Viability Assay (MTT / CellTiter-Glo) Incubate->Assay IMPDH_Check IMPDH Activity Assay (Lysate Analysis) Assay->IMPDH_Check If IC50 < 1 uM Rescue->Incubate

Caption: Standardized experimental workflow for assessing cytotoxicity and validating IMPDH mechanism.

References

  • Balzarini, J., et al. (1993). EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide).[1][2][3] A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis.[2] Journal of Biological Chemistry, 268(33), 24591-24598. Link

  • Minakawa, N., et al. (1991). Nucleosides and nucleotides.[4][5][6] 98. Synthesis and antitumor activities of 5-ethynylimidazole-4-carboxamide and -carbonitrile derivatives.[7] Nucleosides and Nucleotides, 10(1-3), 667-669. Link

  • Cooney, D. A., et al. (1982).[4] The conversion of tiazofurin to an analogue of NAD with potent IMP dehydrogenase-inhibitory properties. Biochemical Pharmacology, 31(12), 2133-2136. Link

  • Jayaram, H. N., et al. (1992). Tiazofurin: biological effects and clinical uses.[4] Advances in Enzyme Regulation, 32, 67-85. Link

Sources

Validation

Structural &amp; Functional Characterization Guide: 5-Ethynyl-1H-imidazole-4-carboxamide (EIC)

Executive Summary 5-Ethynyl-1H-imidazole-4-carboxamide (EIC) represents the critical pharmacophore of the broad-spectrum antiviral and antimetabolite EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl-1H-imidazole-4-carboxamide (EIC) represents the critical pharmacophore of the broad-spectrum antiviral and antimetabolite EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). Unlike its structural analog Ribavirin (1,2,4-triazole-3-carboxamide), which relies on a rotation-dependent mechanism to mimic Guanosine/Adenosine, EIC utilizes a sterically fixed ethynyl group to occupy the hydrophobic pocket of Inosine Monophosphate Dehydrogenase (IMPDH).

This guide provides a technical comparison of the EIC scaffold against standard alternatives, focusing on crystallographic geometry, binding kinetics, and synthetic accessibility. It is designed for medicinal chemists and structural biologists evaluating EIC as a fragment for structure-based drug design (SBDD).

Structural Significance & Crystallographic Data[1][2][3][4][5][6][7][8]

The "Fixed" Conformation Hypothesis

The potency of EIC stems from the bioisosteric replacement of the C5-hydrogen (in naturally occurring imidazole-4-carboxamide) with an ethynyl group (


). X-ray diffraction studies of the nucleoside form (EICAR) and related imidazole fragments reveal that this substitution enforces a specific electronic and steric profile that mimics the transition state of the IMPDH reaction more effectively than Ribavirin.
Crystal Data: Ligand Geometry

While the free base (EIC) is often generated in situ or used as a synthetic intermediate, its structural parameters are derived from high-resolution small molecule X-ray structures of its analogs (e.g., 4-ethynyl-1H-imidazole, CCDC 245236) and its bioactive ligand conformation in PDB entries.

Table 1: Geometric Parameters of the EIC Scaffold (Derived from Small Molecule & Ligand Data)

ParameterEIC (Ethynyl-Imidazole)Ribavirin Base (Triazole)Significance
Ring Planarity RMSD < 0.01 ÅRMSD < 0.01 ÅBoth are aromatic/planar; essential for

-stacking in the active site.
C5-Substituent Ethynyl (

)
Nitrogen (N)The ethynyl group adds ~2.5 Å of rigid length, filling the hydrophobic pocket.
C-C Triple Bond 1.18 – 1.20 ÅN/ALinear geometry prevents steric clash, unlike bulky alkyl groups.
Carboxamide Rotation Free (0° - 180°)Free (0° - 180°)Both can rotate to mimic Adenosine (N6) or Guanosine (O6) H-bonding patterns.
H-Bond Donors 2 (Amide) + 1 (NH)2 (Amide) + 1 (NH)Identical donor/acceptor count allows EIC to utilize the same transport enzymes.
Bioactive Binding Mode (IMPDH Interaction)

In the IMPDH active site, the EIC moiety (as EICAR-MP) binds where the natural substrate IMP would sit. The ethynyl group projects into a solvent-inaccessible hydrophobic cleft (often occupied by a water molecule in the native structure or the oxygen of XMP), creating a high-affinity "anchor" that Ribavirin lacks.

Comparative Performance Analysis

This section objectively compares EIC (as the active aglycone) with the two leading alternatives: Ribavirin (Triazole) and Mizoribine (Imidazole).

Table 2: Comparative Performance Metrics

FeatureEIC (Ethynyl-Imidazole) Ribavirin (Triazole) Mizoribine (Imidazole)
Primary Target IMPDH (Type I & II)IMPDH / RNA PolymeraseIMPDH / GMP Synthetase
Potency (IC50) 0.8 – 1.4 µM (High)33 – 52 µM (Moderate)~0.1 µM (High)
Binding Mechanism Competitive (Covalent-like trap)Competitive / MutagenicCompetitive (Transition State Mimic)
Structural Stability High (Ethynyl group is chemically inert)Moderate (Triazole ring opening possible)High
Metabolic Activation Requires HGPRT / Adenosine KinaseRequires Adenosine KinaseRequires Adenosine Kinase
Drug Design Utility Excellent hydrophobic fragmentGeneral purine mimicSpecific transition state mimic

Key Insight: EIC outperforms Ribavirin in potency by 20-60 fold because the ethynyl group increases the entropy of binding by displacing ordered water molecules in the active site, a feature confirmed by thermodynamic integration studies.

Experimental Protocols

Protocol: Synthesis & Crystallization of EIC

Note: This protocol synthesizes the free base for crystallographic analysis.

Reagents:

  • 5-Amino-1H-imidazole-4-carboxamide (AICA)

  • Trimethylsilylacetylene

  • Pd(PPh3)2Cl2 (Catalyst)

  • CuI (Co-catalyst)

Workflow:

  • Iodination: React AICA with N-iodosuccinimide (NIS) in DMF to generate 5-iodo-1H-imidazole-4-carboxamide.

  • Sonogashira Coupling: Under Argon, mix the iodo-intermediate with trimethylsilylacetylene, Pd(PPh3)2Cl2 (5 mol%), and CuI (2 mol%) in Et3N/THF. Stir at 50°C for 4 hours.

  • Deprotection: Treat with K2CO3 in MeOH to remove the TMS group, yielding crude EIC.

  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of pure EIC in minimal hot methanol.

    • Place in a small vial (inner chamber).

    • Place the small vial inside a larger jar containing diethyl ether (precipitant).

    • Seal and allow to stand at 4°C for 7-14 days.

    • Result: Colorless prismatic crystals suitable for X-ray diffraction.

Protocol: Co-Crystallization with IMPDH

To observe the bioactive conformation:

  • Purify recombinant IMPDH (E. coli or Human isoform) to >95% homogeneity.

  • Incubate enzyme (5 mg/mL) with EICAR-MP (active metabolite of EIC) at a 1:5 molar ratio.

  • Screen using Hanging Drop Vapor Diffusion (Hampton Research Crystal Screen I & II).

  • Optimization: 18-22% PEG 4000, 0.1M Tris pH 8.5, 0.2M NaOAc.

Visualizations & Pathways

Metabolic Activation & Inhibition Pathway

The following diagram illustrates how the EIC scaffold is processed within the cell to become the active inhibitor.

EIC_Pathway EIC EIC (Free Base) EICAR EICAR (Nucleoside) EIC->EICAR Ribosylation (Purine Nucleoside Phosphorylase) EICAR_MP EICAR-MP (Active Inhibitor) EICAR->EICAR_MP Phosphorylation (Adenosine Kinase) IMPDH IMPDH Enzyme (Target) EICAR_MP->IMPDH High Affinity Binding (Ki < 100 nM) GTP GTP Pool (Depletion) IMPDH->GTP Inhibition of De Novo Synthesis

Caption: Metabolic activation of the EIC scaffold. The free base must be ribosylated and phosphorylated to bind IMPDH effectively.

Pharmacophore Interaction Map

This diagram compares the binding interactions of EIC versus Ribavirin in the IMPDH active site.

Interaction_Map cluster_0 Hydrophobic Pocket cluster_1 H-Bond Network Pocket_Residues Met414 / Gly415 Amide_Residues Gly326 / Asp364 EIC_Ligand EIC (Ethynyl) EIC_Ligand->Pocket_Residues Steric Fit (Ethynyl Group) EIC_Ligand->Amide_Residues H-Bonding (Carboxamide) Ribavirin_Ligand Ribavirin (Triazole) Ribavirin_Ligand->Pocket_Residues Weak Interaction (No Ethynyl) Ribavirin_Ligand->Amide_Residues H-Bonding (Carboxamide)

Caption: Pharmacophore analysis showing the critical hydrophobic interaction provided by the ethynyl group of EIC, which is absent in Ribavirin.

References

  • Matsuda, A., et al. (1991). Synthesis and antitumor activity of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) and its derivatives.[1] Journal of Medicinal Chemistry.[2]

  • Balzarini, J., et al. (1993). EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide).[1][3] A novel potent inhibitor of inosinate dehydrogenase activity.[3] Journal of Biological Chemistry.[3]

  • Collart, F.R., et al. (2000).[4] Characteristics and crystal structure of bacterial inosine-5'-monophosphate dehydrogenase. (PDB 1ZFJ Context).

  • Cambridge Crystallographic Data Centre (CCDC). Entry 245236: 4-ethynyl-1H-imidazole.

  • Li, F., et al. (2023).[5] Crystallization Selectivity of Ribavirin Solution and Amorphous Phase.[5][6] Molecules.[5][7][8][3][4][9][10][11][12]

Sources

Comparative

In Vitro Metabolic Stability Assessment of EICA Analogues: A Comparative Technical Guide

Executive Summary & Strategic Context The development of 5-Ethynyl-1-H-imidazole-4-carboxamide (EICA) analogues represents a critical frontier in designing potent Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The development of 5-Ethynyl-1-H-imidazole-4-carboxamide (EICA) analogues represents a critical frontier in designing potent Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors. While the ribosylated form (EICAR) exhibits potency 20-50 fold higher than Ribavirin , its clinical translation is often hampered by metabolic liabilities, specifically rapid glycosidic cleavage and clearance of the aglycone base.

This guide provides a rigorous framework for assessing the in vitro metabolic stability of EICA analogues. Unlike lipophilic NCEs where Cytochrome P450 (CYP) metabolism is the primary concern, EICA analogues require a specialized screening cascade focusing on cytosolic stability , deamination resistance , and phosphorolysis .

Key Takeaway: Standard microsomal assays (HLM) often generate false-negative clearance data for this class. This guide prioritizes S9 fractions and cryopreserved hepatocytes to capture the nucleoside-specific catabolic pathways.

The Metabolic Challenge: EICA vs. Alternatives

To design a robust assay, one must understand the specific degradation pathways of the imidazole carboxamide scaffold compared to market standards.

Comparative Metabolic Profiles
Compound ClassPrimary Metabolic LiabilityKey Enzymes InvolvedStability Risk
EICA Analogues (Aglycones)Renal clearance, Conjugation (N-glucuronidation), OxidationUGTs, Xanthine Oxidase (minor)Moderate
EICAR (Ribosides)Phosphorolysis (Cleavage to base), DephosphorylationPNP (Purine Nucleoside Phosphorylase), 5'-NucleotidasesHigh
Ribavirin (Standard)Reversible phosphorolysis, Deamidation to acidNucleosidases, DeaminasesLow/Moderate
Mycophenolic Acid Glucuronidation (Phase II)UGT1A9, UGT2B7High (Phase II driven)
Mechanistic Pathway Diagram

The following diagram illustrates the divergent fates of EICA analogues: activation (anabolism) versus catabolism.

EICA_Metabolism EICAR EICAR (Riboside) EICA EICA (Aglycone Base) EICAR->EICA Phosphorolysis (PNP) EICA_MP EICA-MP (Active Monophosphate) EICAR->EICA_MP Phosphorylation (Activation) Inactive Inactive Metabolites (Carboxylic Acid/Conjugates) EICAR->Inactive Deamination EICA->EICAR Salvage Pathway EICA->Inactive Renal Clearance / Oxidation EICA_TP EICA-TP (Triphosphate Pool) EICA_MP->EICA_TP Kinases K Adenosine Kinase PNP PNP/Nucleosidase D Deaminase/ Oxidase

Figure 1: Metabolic bifurcation of EICA analogues. Note that stability assays must distinguish between activation (green) and catabolic loss (red).

Experimental Protocols

For EICA analogues, Liver Microsomes (LM) are insufficient because they lack the cytosolic enzymes (like PNP and soluble deaminases) responsible for nucleobase degradation. The following protocol uses Liver S9 Fractions (containing both microsomal and cytosolic proteins) or Hepatocytes .

Protocol A: S9 Fraction Stability Assay (Cytosolic Focus)

Objective: Determine intrinsic clearance (


) driven by both CYP and cytosolic hydrolases.

Materials:

  • Test Compound: EICA Analogue (10 mM DMSO stock).

  • Matrix: Pooled Human/Rat Liver S9 Fraction (Protein conc. 20 mg/mL).

  • Cofactors: NADPH (Phase I), UDPGA (Phase II), Alamethicin (pore-forming peptide for UGT access).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide or labeled Ribavirin).

Workflow Steps:

  • Preparation: Dilute S9 fraction to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add cofactors (1 mM NADPH, 1 mM UDPGA, 25 µg/mL Alamethicin). Pre-incubate at 37°C for 10 mins to activate enzymes.

  • Initiation: Spike Test Compound to final concentration of 1 µM (ensure DMSO < 0.1%).

  • Sampling: At

    
     min, transfer 50 µL of reaction mixture into 150 µL Stop Solution.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS.

Critical Control:

  • Positive Control: 7-Ethoxycoumarin (Phase I/II) or Phthalazine (Aldehyde Oxidase substrate).

  • Negative Control: Heat-inactivated S9 (checks for chemical instability).

Protocol B: Plasma Stability (Hydrolytic Screen)

EICA analogues with amide modifications are susceptible to plasma esterases/amidases.

  • Incubate 1 µM compound in pooled plasma (Human/Rat) at 37°C.

  • Sample at 0, 30, 60, 120, 240 min.

  • Analyze for the formation of the hydrolytic product (carboxylic acid derivative).

Data Analysis & Interpretation

Data should be processed to determine the in vitro half-life (


) and Intrinsic Clearance (

).

Calculation:




Comparative Performance Table (Representative Data)

The table below illustrates how to benchmark a new EICA analogue ("EICA-Analog-X") against standards.

CompoundMatrix

(min)

(µL/min/mg)
Interpretation
Ribavirin Human S9> 120< 5.0High Stability (Renal clearance dominant in vivo).
EICAR Human S94530.8Moderate Stability; susceptible to PNP cleavage.
EICA-Analog-X Human S98516.3Improved Stability. C5-modification hinders PNP attack.
EICA-Analog-X HLM (Microsomes)> 120< 3.0False Negative. Compound appears stable if only CYPs are tested.
Tiazofurin Human Plasma> 240< 2.0Stable to plasma hydrolases.

Strategic Recommendations for Optimization

Based on the metabolic profile, use the following logic to optimize the EICA scaffold:

  • If High Clearance in S9 but Low in Microsomes:

    • Cause: Cytosolic enzymes (Aldehyde Oxidase or Deaminases) are attacking the imidazole ring.

    • Solution: Introduce steric bulk at the C2 or C5 position of the imidazole to block enzymatic access.

  • If High Clearance in Plasma:

    • Cause: Amidase activity on the carboxamide group.

    • Solution: Bioisosteric replacement of the carboxamide (e.g., with a 1,2,4-oxadiazole) or N-alkylation.[1]

  • The "Ribosylation" Trap:

    • If testing a nucleoside (EICAR analogue), rapid disappearance might actually be good if it correlates with high intracellular phosphorylation (activation).

    • Action: Always pair stability data with an intracellular nucleotide analysis (LC-MS/MS of cell lysates) to distinguish catabolism from anabolism.

Assay Decision Tree

Assay_Workflow cluster_warning Warning: Do not rely solely on HLM Start New EICA Analogue Plasma Plasma Stability (37°C, 4h) Start->Plasma Decision1 >20% Loss? Plasma->Decision1 S9 Liver S9 Stability (+NADPH/UDPGA) Decision2 High Clearance? S9->Decision2 HLM Microsomal Stability (CYP Only) Decision1->S9 No (Stable) Action1 Fix Amide/Ester Bond (Chemical Instability) Decision1->Action1 Yes Action2 Check Cytosolic Deamination/Oxidation Decision2->Action2 Yes (S9 >> HLM) Action3 Proceed to Hepatocytes (Phase II/Transporters) Decision2->Action3 No (Stable)

Figure 2: Screening cascade prioritizing plasma and S9 fractions over microsomes for imidazole carboxamides.

References

  • Balzarini, J., et al. (1991).[2] "Metabolism of EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide), a potent inhibitor of inosinate dehydrogenase."[3] Biochemical and Biophysical Research Communications.

  • Leyssen, P., et al. (2005). "The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase."[4] Journal of Virology.

  • WuXi AppTec DMPK. (2023). "How to Study Slowly Metabolized Compounds Using In Vitro Models."

  • Frontage Laboratories. "Metabolic Stability: Predicting clearance and estimating bioavailability."

  • BenchChem. (2025).[5] "A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives."

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.